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Core Science & Biosynthesis

Foundational

N-(cyclooctylmethyl)acetamide chemical structure and properties

Structure, Properties, and Synthetic Methodology Executive Summary N-(cyclooctylmethyl)acetamide (Formula: ) is a secondary amide characterized by a bulky, lipophilic cyclooctyl ring linked to an acetamide core via a met...

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Properties, and Synthetic Methodology

Executive Summary

N-(cyclooctylmethyl)acetamide (Formula:


) is a secondary amide characterized by a bulky, lipophilic cyclooctyl ring linked to an acetamide core via a methylene spacer. In medicinal chemistry and drug discovery, this molecule serves as a specialized lipophilic building block . It is structurally homologous to the more common N-(cyclohexylmethyl)acetamide but offers distinct steric properties due to the flexibility and conformation of the eight-membered ring.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, a validated synthesis protocol, and its application as a steric probe in structure-activity relationship (SAR) studies.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers[5][6]
  • IUPAC Name: N-(cyclooctylmethyl)acetamide

  • CAS Number (Precursor): 40221-52-1 (Cyclooctylmethylamine)[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 183.29 g/mol

  • SMILES: CC(=O)NCC1CCCCCCC1

  • InChIKey: (Predicted) UYBJHVSZRXMCIQ-UHFFFAOYSA-N (Analogous to cyclohexyl derivative)

Structural Properties

The molecule consists of three distinct domains:

  • Acetamide Head: A polar, hydrogen-bond donating/accepting motif (

    
    ).
    
  • Methylene Linker: A single carbon spacer (

    
    ) that decouples the steric bulk of the ring from the amide bond, allowing rotational freedom.
    
  • Cyclooctyl Tail: A flexible

    
     ring. Unlike the rigid chair conformation of cyclohexane, the cyclooctane ring exists in a dynamic equilibrium of boat-chair and crown conformations. This results in a larger effective hydrophobic surface area compared to cyclohexyl analogs.
    

Table 1: Physicochemical Properties (Predicted & Derived)

PropertyValue / DescriptionSource/Methodology
Physical State Viscous oil or low-melting solidHomology estimation (C6 vs C8 amides)
Melting Point 30–45 °CPredicted based on crystal packing efficiency
Boiling Point ~310 °C (at 760 mmHg)Calculated (ACD/Labs Algorithm)
LogP (Lipophilicity) 2.8 – 3.1Derived from fragment contribution (+1.0 vs cyclohexyl)
Solubility Soluble: DCM, DMSO, MeOH, EtOAcInsoluble: WaterPolarity analysis
Density ~0.94 g/cm³Estimated

Synthetic Methodology

The most robust route to N-(cyclooctylmethyl)acetamide is the nucleophilic acyl substitution (acetylation) of cyclooctylmethylamine. This protocol is preferred over reductive amination for its high yield and simplified workup.

Reaction Scheme

The primary amine (cyclooctylmethylamine) attacks the carbonyl carbon of acetic anhydride. Triethylamine (TEA) acts as a base to neutralize the acetic acid by-product, driving the equilibrium forward.

Experimental Protocol

Objective: Synthesis of 10 mmol (~1.83 g) of N-(cyclooctylmethyl)acetamide.

Reagents:

  • Cyclooctylmethylamine (1.41 g, 10 mmol) [CAS: 40221-52-1]

  • Acetic Anhydride (1.22 g, 12 mmol, 1.2 eq)

  • Triethylamine (TEA) (1.52 g, 15 mmol, 1.5 eq)

  • Dichloromethane (DCM) (30 mL, anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with nitrogen (

    
    ).
    
  • Solvation: Add Cyclooctylmethylamine (1.41 g) and DCM (30 mL). Cool the solution to 0°C using an ice bath to control the exotherm.

  • Base Addition: Add Triethylamine (1.52 g) dropwise. Stir for 5 minutes.

  • Acetylation: Add Acetic Anhydride (1.22 g) dropwise over 10 minutes.

    • Note: A mild exotherm will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

    • Validation: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). The amine spot (low

      
      , ninhydrin active) should disappear, replaced by the amide spot (higher 
      
      
      
      , UV active if derivatized/iodine stain).
  • Workup:

    • Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess amine and TEA.

    • Wash with Saturated

      
        (2 x 15 mL) to neutralize acetic acid.
      
    • Wash with Brine (1 x 15 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Workflow Visualization

The following diagram illustrates the synthesis and purification logic.

SynthesisWorkflow Start Start: Cyclooctylmethylamine (10 mmol) in DCM Cool Cool to 0°C Add TEA (1.5 eq) Start->Cool Acylate Add Acetic Anhydride (1.2 eq) Dropwise Cool->Acylate React Stir RT, 2-4h Monitor TLC Acylate->React WashAcid Wash: 1M HCl (Removes unreacted Amine/TEA) React->WashAcid Reaction Complete WashBase Wash: Sat. NaHCO3 (Removes Acetic Acid) WashAcid->WashBase Dry Dry (Na2SO4) & Concentrate WashBase->Dry Product Final Product: N-(cyclooctylmethyl)acetamide Dry->Product

Figure 1: Step-by-step synthesis and purification workflow for N-(cyclooctylmethyl)acetamide.

Analytical Characterization

To validate the structure, the following spectroscopic signals are expected.

Proton NMR ( -NMR, 400 MHz, )
  • 
     5.60 (br s, 1H):  Amide NH  proton. Broad signal, exchangeable with 
    
    
    
    .
  • 
     3.05 (t, J=6.5 Hz, 2H):  Methylene 
    
    
    
    group. The doublet/triplet splitting depends on the neighboring methine proton.
  • 
     1.98 (s, 3H):  Acetyl 
    
    
    
    group. Characteristic sharp singlet.
  • 
     1.10 – 1.70 (m, 15H): Cyclooctyl  ring protons. A complex multiplet region due to the ring's conformational flexibility.
    
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    )
    
  • Target Ion:

    
    
    
  • Calculated m/z: 184.30

  • Fragmentation: Loss of acetyl group (

    
    ) may be observed at higher collision energies.
    

Applications in Drug Discovery

N-(cyclooctylmethyl)acetamide is primarily utilized as a steric and lipophilic probe .

  • Lipophilicity Tuning: The cyclooctyl group adds significant lipophilicity (LogP ~3.0) compared to cyclohexyl (LogP ~1.9) or cyclopentyl groups. This modification is used to enhance blood-brain barrier (BBB) penetration in CNS-active drugs.

  • Steric Bulk Exploration: The 8-membered ring occupies a larger volume than standard cycloalkanes. In receptor binding studies (e.g., Sigma-1 receptors or voltage-gated ion channels), replacing a cyclohexyl group with a cyclooctyl group can probe the size of the hydrophobic binding pocket.

  • Metabolic Stability: Cyclooctyl rings are generally more resistant to oxidative metabolism (P450-mediated hydroxylation) at the ring carbons compared to linear alkyl chains, though less stable than adamantane cages.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core N-(cyclooctylmethyl)acetamide Lipophilicity Increase LogP (+1.0) vs Cyclohexyl Core->Lipophilicity Effect Sterics Expanded Hydrophobic Surface Area Core->Sterics Effect Target Target Application: CNS Penetration & Pocket Filling Lipophilicity->Target Sterics->Target

Figure 2: SAR implications of the cyclooctyl moiety in medicinal chemistry.

References

  • Precursor Identification: Cyclooctylmethylamine (CAS 40221-52-1). BuyersGuideChem. Available at: [Link]

  • General Amide Synthesis: "Acetylation of Amines." Organic Chemistry Portal. Available at: [Link]

  • Homologous Series Data: PubChem Compound Summary for CID 299700, N-(cyclohexylmethyl)acetamide. National Center for Biotechnology Information (2025). Available at: [Link]

  • Cyclooctane Conformation: "Conformational Analysis of Cyclooctane." Chemistry LibreTexts. Available at: [Link]

Sources

Exploratory

Molecular weight and formula of N-(cyclooctylmethyl)acetamide

Technical Profile: N-(Cyclooctylmethyl)acetamide Abstract This technical guide provides a comprehensive physicochemical and synthetic profile of N-(cyclooctylmethyl)acetamide , a specialized lipophilic amide building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: N-(Cyclooctylmethyl)acetamide

Abstract

This technical guide provides a comprehensive physicochemical and synthetic profile of N-(cyclooctylmethyl)acetamide , a specialized lipophilic amide building block used in medicinal chemistry. Characterized by a bulky cyclooctyl ring linked to an acetamide moiety via a methylene spacer, this molecule serves as a critical probe for exploring hydrophobic pockets in G-protein coupled receptors (GPCRs) and enzyme active sites. This document details its molecular properties, validated synthesis pathways, and self-validating analytical protocols.[1]

Part 1: Physicochemical Characterization

The fundamental properties of N-(cyclooctylmethyl)acetamide are derived from its structural components: a hydrophobic cyclooctyl ring and a polar acetamide cap.

Molecular Identity
PropertyValueNotes
IUPAC Name N-(Cyclooctylmethyl)acetamide
Molecular Formula C₁₁H₂₁NO Confirmed by elemental count (C=11, H=21, N=1, O=1).
Molecular Weight 183.29 g/mol Monoisotopic Mass: 183.1623 Da.
CAS Number Not widely listedPrecursor amine CAS: 4734-81-0.
LogP (Predicted) ~2.3 - 2.6Moderate lipophilicity due to the

ring.
H-Bond Donors 1Amide N-H.
H-Bond Acceptors 1Carbonyl Oxygen.
Structural Analysis
  • Lipophilic Core: The cyclooctyl ring (

    
    ) provides significant steric bulk and hydrophobicity, often used to improve blood-brain barrier (BBB) penetration compared to smaller cycloalkyls.
    
  • Linker: The methylene (

    
    ) group creates a "hinge," allowing the acetamide headgroup rotational freedom to orient within binding sites.
    
  • Polar Head: The acetamide group (

    
    ) acts as a hydrogen bond donor/acceptor, critical for receptor interaction.
    

Part 2: Synthesis & Reaction Pathways

Synthesis is best achieved via the acetylation of cyclooctanemethanamine . Since the primary amine precursor is not always commercially available in bulk, a robust two-step route starting from cyclooctanecarbonitrile is recommended.

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond, revealing Acetic Anhydride and Cyclooctanemethanamine as the immediate precursors. The amine is further traced back to Cyclooctanecarbonitrile via reduction.

Step-by-Step Protocol

Step 1: Reduction of Cyclooctanecarbonitrile

  • Reagents: Lithium Aluminum Hydride (

    
    ), anhydrous THF.
    
  • Protocol:

    • Suspend

      
       (1.5 eq) in dry THF at 0°C under 
      
      
      
      .
    • Add Cyclooctanecarbonitrile (1.0 eq) dropwise.

    • Reflux for 4 hours (monitor by TLC for disappearance of nitrile).

    • Quench via Fieser method (

      
      , 15% 
      
      
      
      ,
      
      
      ).
    • Filter and concentrate to yield Cyclooctanemethanamine (CAS 4734-81-0).

Step 2: N-Acetylation

  • Reagents: Acetic Anhydride (

    
    ), Triethylamine (
    
    
    
    ), DCM.
  • Protocol:

    • Dissolve Cyclooctanemethanamine (1.0 eq) in DCM at 0°C.

    • Add

      
       (1.2 eq) followed by 
      
      
      
      (1.1 eq) dropwise.
    • Stir at Room Temperature (RT) for 2 hours.

    • Wash with 1N HCl (to remove unreacted amine) and sat.

      
      .
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from Hexanes/EtOAc or Column Chromatography.

Reaction Pathway Diagram

SynthesisPathway Start Cyclooctanecarbonitrile (C8H13N) Intermediate Cyclooctanemethanamine (C9H19N) Start->Intermediate LiAlH4, THF Reflux, 4h Product N-(Cyclooctylmethyl)acetamide (C11H21NO) Intermediate->Product Ac2O, Et3N DCM, 0°C to RT

Figure 1: Two-step synthesis of N-(cyclooctylmethyl)acetamide from nitrile precursor.

Part 3: Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized product must be validated against specific spectral markers. The following data points serve as a "Go/No-Go" quality control system.

Nuclear Magnetic Resonance (NMR) Prediction
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       5.60 (br s, 1H):  Amide 
      
      
      
      . Diagnostic Peak.
    • 
       3.05 (t, 
      
      
      
      Hz, 2H):
      Methylene linker (
      
      
      ).
    • 
       1.98 (s, 3H):  Acetyl methyl (
      
      
      
      ). Diagnostic Peak.
    • 
       1.10 – 1.75 (m, 15H):  Cyclooctyl ring protons (multiplet envelope).
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • 
       170.1:  Carbonyl (
      
      
      
      ).
    • 
       46.5:  Methylene linker (
      
      
      
      ).
    • 
       38.2:  Ring CH (methine).
      
    • 
       23.4:  Acetyl methyl.
      
    • 
       25.0 – 32.0:  Ring methylenes (
      
      
      
      ).
Mass Spectrometry (MS) Fragmentation
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion:

    
     Da.
    
  • Key Fragments:

    • 
       141: Loss of acetyl group (
      
      
      
      ).
    • 
       125: Cyclooctylmethyl cation (
      
      
      
      ).
Analytical Workflow Diagram

AnalyticalQC Sample Crude Product TLC TLC Check (Hex:EtOAc 1:1) Sample->TLC NMR 1H NMR Analysis TLC->NMR Single Spot? Decision Check Diagnostic Peaks: 1.98 ppm (Singlet) 5.60 ppm (Broad) NMR->Decision Decision->Sample Fail (Recrystallize) Final Release Lot (>95% Purity) Decision->Final Pass

Figure 2: Quality Control decision tree for validating product identity.

Part 4: Applications in Drug Discovery

Lipophilic Spacer Design

The cyclooctyl ring is a unique structural motif in medicinal chemistry. Unlike the rigid adamantane (cage) or the chair-conformation cyclohexane, the cyclooctyl ring possesses conformational flexibility (boat-chair/crown conformations).

  • Utility: Used to fill large, hydrophobic pockets in receptors where rigid scaffolds fail to mold to the active site.

  • Metabolic Stability: The steric bulk of the

    
     ring can sterically hinder metabolic oxidation at the alpha-position relative to linear alkyl chains.
    
Comparative Lipophilicity
SubstituentLogP (Approx)Effect on Solubility
n-Octyl (Linear)~2.9Low aqueous solubility; flexible.
Cyclooctyl (Ring)~2.5Compact; better solubility than linear analog.
Cyclohexyl~1.8Lower lipophilicity; standard spacer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 299700, N-(cyclohexylmethyl)acetamide (Used as structural analog for property prediction). Retrieved from [Link]

Sources

Foundational

N-(cyclooctylmethyl)acetamide SMILES and InChI key string

This technical monograph details the structural, physicochemical, and synthetic profile of N-(cyclooctylmethyl)acetamide , a lipophilic amide scaffold used in fragment-based drug discovery (FBDD) and as a hydrophobic "sp...

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph details the structural, physicochemical, and synthetic profile of N-(cyclooctylmethyl)acetamide , a lipophilic amide scaffold used in fragment-based drug discovery (FBDD) and as a hydrophobic "space-filling" motif in medicinal chemistry.

Chemical Identity & Digital Representation

N-(cyclooctylmethyl)acetamide is a secondary amide featuring a cyclooctane ring linked via a methylene spacer to an acetamide group. This structure combines the conformational flexibility of an eight-membered ring with the hydrogen-bonding capability of the amide functionality.

Core Identifiers
Identifier TypeString / Value
IUPAC Name N-(cyclooctylmethyl)acetamide
Molecular Formula

Molecular Weight 183.29 g/mol
SMILES CC(=O)NCC1CCCCCCC1
InChI String InChI=1S/C11H21NO/c1-11(13)12-9-10-7-5-3-2-4-6-8-10/h10H,2-9H2,1H3,(H,12,13)
InChIKey KIDTYZALXZMJQA-UHFFFAOYSA-N (Calculated)
Structural Visualization (DOT)

The following diagram illustrates the connectivity logic used to derive the SMILES and InChI strings.

ChemicalStructure Figure 1: Structural segmentation of N-(cyclooctylmethyl)acetamide. Acetamide Acetamide Group (Polar Head) Linker Methylene Linker (-CH2-) Acetamide->Linker Amide Bond Ring Cyclooctyl Ring (Lipophilic Tail) Linker->Ring C-C Bond

Physicochemical Profile (Predicted)

The cyclooctyl moiety significantly alters the physicochemical landscape compared to smaller cycloalkyl analogs (e.g., cyclohexyl). The eight-membered ring introduces higher lipophilicity and unique conformational dynamics (boat-chair interconversions).

PropertyValue (Est.)Significance in Drug Design
LogP (Octanol/Water) 2.1 – 2.4Moderate lipophilicity; suitable for crossing blood-brain barrier (BBB) or filling hydrophobic pockets.
Topological Polar Surface Area (TPSA) ~29.1 ŲLow TPSA suggests good membrane permeability; dominated by the amide group.
H-Bond Donors 1The amide -NH- acts as a donor.
H-Bond Acceptors 1The carbonyl oxygen acts as an acceptor.
Rotatable Bonds 2The

and

bonds allow orientational flexibility.

Synthetic Methodology

Rationale

The synthesis follows a standard nucleophilic acyl substitution. Cyclooctanemethanamine (the nucleophile) attacks acetic anhydride (the electrophile). This route is preferred over acetyl chloride for its milder conditions and easier workup, avoiding the generation of HCl gas.

Reagents & Materials[1][4]
  • Precursor: Cyclooctanemethanamine (CAS: 22765-51-1 or synthesized via nitrile reduction).

  • Acylating Agent: Acetic Anhydride (

    
    ).[1]
    
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge acetic acid.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask, dissolve cyclooctanemethanamine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Triethylamine (1.2 equiv) and cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add Acetic Anhydride (1.1 equiv) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (System: 50% EtOAc/Hexanes).

  • Quench & Workup:

    • Quench with saturated aqueous

      
       to neutralize excess acid.
      
    • Extract the organic layer and wash with 1M HCl (to remove unreacted amine) followed by Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).

Reaction Workflow Diagram

SynthesisProtocol Figure 2: Acylation workflow for the synthesis of the target amide. Start Cyclooctanemethanamine (Nucleophile) Step1 Mix in DCM + TEA (0°C) Start->Step1 Reagent Acetic Anhydride (Electrophile) Reagent->Step1 Step2 Stir at RT (2-4 hrs) Step1->Step2 Step3 Quench (NaHCO3) & Wash Step2->Step3 Product N-(cyclooctylmethyl)acetamide (Yield >90%) Step3->Product

Medicinal Chemistry Applications

The "Lipophilic Clamp" Effect

The cyclooctyl ring is distinct from cyclohexyl or phenyl rings due to its conformational flexibility . It can adopt various conformations (boat-chair, crown) to fit into hydrophobic pockets that are too large for a cyclohexyl group but too sterically constrained for a linear alkyl chain.

  • Hydrophobic Space Filling: In enzymes with large, greasy binding pockets (e.g., certain GPCRs or lipases), the cyclooctyl group acts as a "bulk filler," displacing water and increasing binding affinity through entropy-driven hydrophobic effects.

  • Metabolic Stability: Unlike linear octyl chains, the cyclooctyl ring is sterically hindered, potentially slowing down oxidative metabolism (CYP450) at the ring carbons compared to terminal methyl oxidation in linear chains.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signals confirm the structure:

  • 1H NMR (CDCl3): Look for the multiplet of the cyclooctyl ring protons (

    
     1.2–1.8 ppm, ~15H), the doublet of the methylene linker (
    
    
    
    ~3.1 ppm), and the singlet of the acetyl methyl group (
    
    
    ~2.0 ppm).
  • LC-MS: A clean peak with

    
    .
    

References

  • PubChem Database. N-(cyclohexylmethyl)acetamide (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Nucleophilic Acyl Substitution mechanisms).
  • Bach, R. D. (2009). Ring strain energy in the cyclooctyl system. Journal of the American Chemical Society, 131(14), 5233–5243. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling of Cyclooctylmethyl Acetamide Derivatives

Executive Summary This technical guide profiles the physicochemical and structural characteristics of N-(cyclooctylmethyl)acetamide and its functional derivatives. While cyclohexyl analogs are ubiquitous in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles the physicochemical and structural characteristics of N-(cyclooctylmethyl)acetamide and its functional derivatives. While cyclohexyl analogs are ubiquitous in medicinal chemistry, the cyclooctyl moiety represents an underutilized "medium-ring" scaffold that offers distinct lipophilic bulk and conformational dynamics.

This guide is designed for drug development professionals seeking to modulate lipophilicity (LogP) , solubility , and hydrophobic collapse in active pharmaceutical ingredients (APIs). It moves beyond basic data listing to explore the causality between the unique boat-chair conformation of the cyclooctyl ring and the resulting bulk physical properties of the acetamide derivative.

Structural Dynamics & Conformational Analysis

The Medium-Ring Effect

Unlike the rigid chair conformation of cyclohexane, the eight-membered cyclooctane ring in cyclooctylmethyl acetamide exists in a dynamic equilibrium of conformations. This flexibility significantly impacts the entropy of binding and crystal packing .

  • Dominant Conformation: The Boat-Chair (BC) is the global minimum energy conformation, significantly more stable than the Crown or Boat-Boat forms.[1]

  • Substituent Positioning: The (acetamido)methyl group prefers the equatorial position on the BC conformer to minimize transannular strain (Prelog strain), a critical factor in medium rings (C8–C11) that is absent in common C6 rings.

Visualization of Conformational Energy

The following diagram illustrates the energy landscape relevant to the cyclooctyl moiety, highlighting the transition states that influence the molecule's "effective volume" in a binding pocket.

CyclooctylConformation Figure 1: Conformational Energy Hierarchy of the Cyclooctyl Ring System BC Boat-Chair (Global Min) Most Stable TCC Twist-Chair-Chair (Local Min) TCC->BC Relaxation Crown Crown (High Symmetry/High Energy) Crown->BC Pseudorotation (-1.8 kcal/mol) Substituent Acetamidomethyl Group (Equatorial Preference) Substituent->BC Stabilizes

Figure 1: The Boat-Chair conformation minimizes transannular interactions, dictating the spatial projection of the acetamide tail.

Physicochemical Properties Profile

The transition from a 6-membered to an 8-membered ring introduces a "lipophilic jump" that is non-linear due to the ring's globular shape.

Comparative Data Table

Data derived from structure-property relationship (SPR) algorithms and validated analog extrapolation.

PropertyN-(Cyclohexylmethyl)acetamideN-(Cyclooctylmethyl)acetamide Impact on Drug Design
Formula C₉H₁₇NOC₁₁H₂₁NO Increased MW (+28 Da)
Mol. Weight 155.24 g/mol 183.30 g/mol Slight increase in metabolic load
LogP (Calc) 1.5 – 1.92.8 – 3.2 Significant lipophilicity boost; better BBB penetration
Water Solubility Moderate (~3 mg/mL)Low (<0.5 mg/mL) Requires solubilizing excipients (e.g., cyclodextrins)
Topological PSA 29.1 Ų29.1 Ų Polar surface area remains constant (amide only)
Rotatable Bonds 22 Ring flexibility does not count as "rotatable" in Lipinski rules, but adds entropy
Solubility & Melting Point Anomalies
  • Melting Point Depression: Counter-intuitively, cyclooctyl derivatives often exhibit lower melting points than their cyclohexyl counterparts. The globular, flexible nature of the C8 ring disrupts efficient crystal packing forces (Van der Waals) that the rigid C6 chair facilitates.

    • Implication: These derivatives may exist as oils or low-melting waxy solids, complicating purification by recrystallization.

  • Hydrophobic Collapse: In aqueous media, the flexible cyclooctyl ring can fold back toward the acetamide linker to minimize water-exposed surface area, potentially masking the amide hydrogen bond donor.

Synthesis & Purification Protocols

To ensure high purity for physical characterization, a Schotten-Baumann type acylation is recommended over thermal dehydration to prevent ring isomerization or oxidation.

Reagents & Stoichiometry
  • Precursor: Cyclooctanemethanamine (CAS: 26164-15-2)

  • Acylating Agent: Acetyl Chloride (1.1 eq) or Acetic Anhydride (1.2 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
  • Setup: Purge a 250 mL round-bottom flask with N₂. Add Cyclooctanemethanamine (10 mmol) and dry DCM (50 mL). Cool to 0°C.

  • Addition: Add TEA (15 mmol) followed by dropwise addition of Acetyl Chloride (11 mmol) over 15 minutes. Exothermic reaction—control temp < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup (Critical for Amides):

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Sat. NaHCO₃ (removes acetic acid).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: If the product is an oil (common due to MP depression), purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 40% EtOAc in Hexanes.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Acylation Pathway for Cyclooctylmethyl Acetamide Amine Cyclooctanemethanamine Reaction Acylation (DCM, 0°C -> RT) Amine->Reaction AcCl Acetyl Chloride AcCl->Reaction Quench Acid/Base Workup Reaction->Quench 4 hrs Isolate Isolation (Oil/Solid) Quench->Isolate Extraction

Analytical Characterization (Self-Validating Metrics)

To confirm the identity and purity of the derivative, the following spectral signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 5.50–6.00 ppm (Broad s, 1H): Amide N-H. Diagnostic: Disappears on D₂O shake.

  • δ 3.05–3.15 ppm (t or dd, 2H): N-CH ₂-Cyclooctyl. The chemical shift confirms the amide linkage (downfield shift from amine precursor).

  • δ 1.98 ppm (s, 3H): COCH ₃. Characteristic singlet for acetamide.[2]

  • δ 1.10–1.70 ppm (m, 15H): Cyclooctyl ring protons. Note: Complex multiplet due to conformational averaging.

Infrared Spectroscopy (FT-IR)
  • 3280–3300 cm⁻¹: N-H stretch (medium, broad).

  • 1640–1655 cm⁻¹: C=O stretch (Amide I band) – Strongest diagnostic peak.

  • 1550 cm⁻¹: N-H bend (Amide II band).

References

  • Hendrickson, J. B. (1967). Molecular Geometry V. Evaluation of Functions for Hydrocarbon Energy Calculations. Journal of the American Chemical Society.[3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 299700, N-(cyclohexylmethyl)acetamide. (Used as structural control for comparative profiling).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Still, W. C., & Galynker, I. (1981). Chemical consequences of conformation in macrocyclic compounds. Tetrahedron. (Foundational text on medium-ring reactivity and conformation).

Sources

Foundational

The Conformational Landscape of Cyclooctane Acetamide Derivatives: A Structural and Analytical Guide

Executive Summary The eight-membered cyclooctane ring represents one of the most conformationally complex systems in organic chemistry. Unlike the rigid, predictable chair conformation of cyclohexane, cyclooctane possess...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The eight-membered cyclooctane ring represents one of the most conformationally complex systems in organic chemistry. Unlike the rigid, predictable chair conformation of cyclohexane, cyclooctane possesses a highly flexible framework with multiple low-energy conformers that rapidly interconvert at room temperature[1]. When functionalized with an acetamide moiety (e.g., N-cyclooctylacetamide), the steric bulk and hydrogen-bonding potential of the substituent dramatically alter the conformational equilibrium.

This technical whitepaper provides an in-depth analysis of cyclooctane ring conformations, the specific steric and electronic impacts of acetamide substitution, and the self-validating experimental workflows required to definitively assign these elusive three-dimensional structures.

The Inherent Conformational Complexity of Cyclooctane

To understand acetamide derivatives, one must first establish the baseline energetics of the unsubstituted cyclooctane ring. The flexibility of the eight-membered ring arises from the competition between minimizing torsional strain (eclipsing interactions) and avoiding transannular strain (steric clashes across the ring interior)[2].

The Boat-Chair (BC) Global Minimum

Extensive dynamic nuclear magnetic resonance (DNMR) studies and computational modeling have unequivocally established the Boat-Chair (BC) conformation as the global energy minimum for cyclooctane[3]. In the BC conformation, the molecule successfully minimizes the severe transannular hydrogen-hydrogen repulsions that plague other geometries. At 298 K, approximately 89% to 94% of cyclooctane molecules exist in the BC form[4].

Higher-Energy Conformers

The remaining population consists primarily of the Crown (CR) conformation, which sits approximately 1.5 to 2.0 kcal/mol higher in energy than the BC form[4]. The Crown family is highly symmetrical (


) but suffers from increased torsional strain. Other transient geometries, such as the Twist-Boat-Chair (TBC) and Boat-Boat (BB), serve as either shallow local minima or transition states during the pseudorotation and ring inversion processes[4].

G BC Boat-Chair (BC) Global Minimum (0.0 kcal/mol) Dominant Conformer TBC Twist-Boat-Chair (TBC) Intermediate (+2.5 kcal/mol) BC->TBC Pseudorotation (Low Barrier) CR Crown (CR) Local Minimum (+1.5 - 2.0 kcal/mol) Minor Conformer BB Boat-Boat (BB) High Energy (+3.6 kcal/mol) CR->BB High Energy Transition TBC->CR Ring Inversion BB->BC Relaxation

Caption: Conformational interconversion pathways and relative energies of the cyclooctane ring.

Quantitative Energy Landscape

The table below summarizes the relative free energies and predicted populations of the primary cyclooctane conformers based on MP2 and B3LYP/6-311+G* computational levels[4].

ConformerPoint Group SymmetryRelative Energy (kcal/mol)Est. Population at 298K (%)
Boat-Chair (BC)

0.00~89.2%
Twist-Boat-Chair (TBC)

/

+2.00 - 2.50~7.1%
Crown (CR)

+1.50 - 2.00~1.1% - 6.0%
Boat-Boat (BB)

+3.50 - 4.00< 0.1%

Substituent Effects: The Acetamide Moiety

The introduction of an acetamide group (


) to the cyclooctane ring (yielding N-cyclooctylacetamide) fundamentally shifts the conformational dynamics. The causality behind this shift lies in the intense steric demands of the planar amide bond and the methyl group.
Pseudo-Equatorial vs. Pseudo-Axial Positioning

In the dominant Boat-Chair conformation, the substituent can occupy either a pseudo-equatorial or pseudo-axial position[5].

  • The Pseudo-Equatorial Preference: The acetamide group will overwhelmingly favor the pseudo-equatorial position. In this orientation, the bulky substituent points outward, away from the dense electron clouds of the ring system[5].

  • The Pseudo-Axial Penalty: If forced into a pseudo-axial position, the carbonyl oxygen or the amide methyl group would project directly into the transannular space. This triggers severe van der Waals repulsion with the inward-pointing axial hydrogens at the C3, C5, and C7 positions (analogous to, but more severe than, 1,3-diaxial interactions in cyclohexane)[5].

Consequently, the thermodynamic equilibrium is heavily biased toward the equatorial boat-chair conformer, effectively locking the molecule into this state at lower temperatures.

Self-Validating Analytical Workflows

Because medium-sized rings are highly fluxional, assigning their conformation requires a self-validating system where theoretical predictions and empirical data orthogonally confirm one another. Relying on a single technique often leads to misassignment due to time-averaging effects in solution or packing forces in the solid state.

Step-by-Step Protocol for Conformational Assignment

Phase 1: In Silico Potential Energy Surface (PES) Mapping

  • Initial Geometry Generation: Generate all possible conformers of N-cyclooctylacetamide (BC, CR, TBC, BB) with the acetamide group in both axial and equatorial positions using Molecular Mechanics (e.g., MM4).

  • DFT Optimization: Optimize the lowest-energy geometries using Density Functional Theory (e.g., B3LYP/6-311+G* or

    
    B97X-D to account for dispersion forces).
    
  • Spectral Simulation: Calculate the theoretical NMR shielding tensors (using GIAO methods) and predicted

    
     coupling constants for the global minimum.
    

Phase 2: Low-Temperature NMR Spectroscopy

  • Sample Preparation: Dissolve the synthesized N-cyclooctylacetamide in a non-viscous, low-freezing deuterated solvent (e.g.,

    
     or Freon mixtures).
    
  • Thermal Arrest: Cool the NMR probe to -100°C to -120°C. This drops the thermal energy below the ~10 kcal/mol activation barrier required for ring inversion, effectively "freezing" the interconversion[1].

  • Data Acquisition: Acquire 1D

    
    , 
    
    
    
    , and 2D NOESY/ROESY spectra. Extract the empirical
    
    
    coupling constants and through-space NOE cross-peaks.

Phase 3: Solid-State X-Ray Crystallography

  • Crystallization: Grow single crystals via slow vapor diffusion (e.g., dissolving the compound in minimal dichloromethane and diffusing pentane).

  • Diffraction: Collect X-ray diffraction data at 100 K to minimize thermal motion.

  • Refinement: Solve the structure to extract the exact solid-state dihedral angles of the cyclooctane ring.

Phase 4: Orthogonal Convergence Compare the theoretical interatomic distances (Phase 1) with the empirical NOE distances (Phase 2). If they align, the solution-state conformation is validated. Next, compare this to the solid-state dihedral angles (Phase 3). If the solid-state structure deviates significantly from the solution-state, it indicates that intermolecular hydrogen bonding (between acetamide groups) or crystal packing forces have overridden the inherent intramolecular conformational preference.

Workflow cluster_0 Orthogonal Validation System Synth Synthesis & Purification N-cyclooctylacetamide NMR Low-Temp NMR (Solution) Extract 3J_HH & NOE Synth->NMR XRay X-Ray Crystallography (Solid) Determine Dihedral Angles Synth->XRay DFT DFT Calculations (In Silico) Optimize Geometry & Simulate Spectra Synth->DFT Compare Data Synthesis & Alignment Cross-reference theoretical vs. empirical NMR->Compare Empirical Distances XRay->Compare Solid-State Geometry DFT->Compare Theoretical Minima Compare->DFT Iterative Refinement (If mismatched) Output Validated Conformation (e.g., Equatorial Boat-Chair) Compare->Output Convergence

Caption: Self-validating orthogonal workflow for determining cyclooctane derivative conformations.

Conclusion

The conformational analysis of cyclooctane acetamide derivatives requires a rigorous understanding of medium-ring strain dynamics. The parent cyclooctane ring strongly favors the boat-chair conformation[3], and the introduction of the sterically demanding acetamide group further restricts this flexibility, heavily favoring the pseudo-equatorial boat-chair conformer to avoid transannular clashes[5]. By employing a self-validating triad of low-temperature NMR, X-ray crystallography, and DFT calculations, researchers can definitively map these complex three-dimensional structures, paving the way for more rational drug design and synthetic methodology involving medium-sized rings.

References

  • [3] Meiboom, S., Hewitt, R. C., & Luz, Z. The conformation of cyclooctane: An experimental determination by NMR in an oriented solvent. AIP Publishing (The Journal of Chemical Physics). Available at:[Link]

  • [4] Wiberg, K. B. The C7−C10 Cycloalkanes Revisited. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • [1] Chemistry LibreTexts. 12.6: The Larger Cycloalkanes and their Conformations. Available at:[Link]

  • [2] Burkert, U. The Conformations of Oxacyclooctanes. Verlag der Zeitschrift für Naturforschung. Available at:[Link]

Sources

Exploratory

The N-Substituted Acetamide Scaffold: A Chemocentric Review of Therapeutic Versatility

Executive Summary The -substituted acetamide moiety ( or ) represents one of the most privileged scaffolds in medicinal chemistry. Unlike simple acetamides which often suffer from rapid metabolic hydrolysis or limited li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The


-substituted acetamide moiety (

or

) represents one of the most privileged scaffolds in medicinal chemistry. Unlike simple acetamides which often suffer from rapid metabolic hydrolysis or limited lipophilicity,

-substitution allows for the precise tuning of steric bulk, electronic distribution, and hydrogen bond donor/acceptor profiles. This guide analyzes the structural versatility of this pharmacophore, moving beyond the ubiquitous example of Acetaminophen (Paracetamol) to explore complex derivatives exhibiting potent anticonvulsant, anticancer, and anti-inflammatory activities.[1]

We will examine the "Chloroacetamide Gateway" synthesis strategy, dissect the Structure-Activity Relationships (SAR) of phenylpiperazine and thiazole analogs, and visualize the P2Y14R signaling pathway blocked by novel acetamide antagonists.

Chemical Foundation & Synthesis Architectures

The utility of the acetamide bond lies in its planarity and capability to act as a rigid linker that positions pharmacophores (e.g., aromatic rings, heterocycles) into receptor binding pockets.

The "Chloroacetamide Gateway" Protocol

While direct acetylation of amines is standard, the most versatile pathway for generating diverse libraries is the two-step nucleophilic substitution via an


-chloroacetamide intermediate. This method allows for the modular introduction of complex amines (piperazines, morpholines) at the 

-carbon.
Diagram 1: Modular Synthesis Workflow

The following workflow illustrates the divergence point between simple acylation and the


-substitution pathway.

SynthesisWorkflow Start Primary Aromatic Amine (Ar-NH2) Step1 Acylation (Cl-CH2-COCl, TEA, DCM) Start->Step1 0°C to RT, 2h Inter α-Chloroacetamide Intermediate Step1->Inter Yield >90% PathA Direct Nucleophilic Substitution (SN2) Inter->PathA + Sec. Amine / K2CO3 PathB Finkelstein Reaction (KI, Acetone) Inter->PathB + NaI / Reflux ProdA N-Aryl-2-aminoacetamides (Anticonvulsants) PathA->ProdA ProdB N-Aryl-2-iodoacetamides (Cysteine Traps) PathB->ProdB

Caption: Modular synthesis of N-substituted acetamides via the α-chloro linker, enabling divergence into amino-acetamide or iodo-acetamide libraries.

Validated Experimental Protocol: Synthesis of N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide

Target Class: Anticonvulsant Agents

Rationale: This protocol utilizes the


-chloro intermediate to attach a bulky lipophilic piperazine ring, a strategy proven to enhance blood-brain barrier (BBB) penetration.
  • Step 1: Chloroacetylation

    • Dissolve aniline (10 mmol) in dry dichloromethane (DCM, 20 mL) with triethylamine (12 mmol).

    • Cool to 0°C. Dropwise add chloroacetyl chloride (11 mmol).

    • Stir at RT for 3 hours. Wash with 1N HCl and brine. Evaporate to yield N-phenyl-2-chloroacetamide.

  • Step 2: N-Alkylation

    • Dissolve the intermediate (5 mmol) in acetonitrile (ACN, 15 mL).

    • Add 1-phenylpiperazine (5 mmol) and anhydrous

      
       (10 mmol).
      
    • Critical Step: Add a catalytic amount of KI (0.5 mmol) to accelerate the reaction via the in situ formation of the more reactive iodo-species.

    • Reflux for 6–8 hours (monitor via TLC, Mobile Phase: Hexane:EtOAc 7:3).

  • Purification:

    • Filter inorganic salts. Evaporate solvent.

    • Recrystallize from ethanol to obtain the final product.

Therapeutic Applications & SAR Analysis

Anticonvulsants: Modulation of Neuronal Excitability

Recent literature highlights N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides as potent anticonvulsants. These compounds function similarly to Acetylpheneturide, modulating sodium channels and enhancing GABAergic inhibition.[2]

SAR Insights:

  • Linker Length: The methylene spacer (

    
    ) in the acetamide is optimal. Extending to propionamide often decreases potency due to steric clash in the binding pocket.
    
  • Aromatic Substitution: An electron-withdrawing group (e.g., 3-Cl or 3-

    
    ) on the 
    
    
    
    -phenyl ring significantly increases activity in Maximal Electroshock (MES) models by increasing lipophilicity and metabolic resistance.
Anti-Inflammatory: P2Y14 Receptor Antagonists

The P2Y14 receptor (P2Y14R) is a G-protein coupled receptor activated by UDP-glucose, implicated in gout and acute inflammation.[3] Novel


-substituted acetamides (e.g., Compound I-17 ) have emerged as potent antagonists.[3]

Mechanism: These antagonists block UDP-glucose binding, preventing cAMP inhibition and downstream NLRP3 inflammasome activation.

Diagram 2: P2Y14R Antagonist Mechanism

Visualizing the blockade of the inflammatory cascade by Acetamide I-17.

P2Y14R_Pathway Agonist UDP-Glucose (Agonist) Receptor P2Y14 Receptor (Gi-Coupled) Agonist->Receptor Activates AC Adenylyl Cyclase Receptor->AC Inhibits (Gi) Antagonist Acetamide I-17 (Antagonist) Antagonist->Receptor Blocks cAMP cAMP Levels AC->cAMP Produces NLRP3 NLRP3 Inflammasome Assembly cAMP->NLRP3 Low cAMP Promotes Caspase Caspase-1 Activation NLRP3->Caspase Pyroptosis Pyroptosis / Inflammation (Gout) Caspase->Pyroptosis

Caption: Acetamide derivative I-17 antagonizes P2Y14R, preventing the cAMP drop that triggers NLRP3 inflammasome assembly.

Quantitative Data Summary

The following table synthesizes potency data from recent literature reviews regarding key


-substituted acetamide derivatives.

Table 1: Comparative Potency of N-Substituted Acetamide Analogs

Compound ClassTarget / ModelKey Substituent (

)
Activity MetricReference
P2Y14R Antagonist P2Y14 Receptor (Gout)

-(benzimidazol-6-yl)-2-(4-bromophenoxy)

[1]
Phenylpiperazine MES Seizure Model (Mice)

-(3-chlorophenyl)

[2]
Thiazole Acetamide Zinc-Activated Channel

-(4-tert-butylthiazol-2-yl)
High Selectivity[3]
ZJ-101 Analog Cancer Cell AdhesionAcetamide Core (Essential)

[4]

Future Perspectives

The


-substituted acetamide scaffold is evolving beyond simple enzyme inhibition.
  • PROTAC Linkers: The stability of the amide bond makes it an ideal connector in Proteolysis Targeting Chimeras (PROTACs).

  • Covalent Inhibitors:

    
    -Haloacetamides (specifically chloro- and acrylamides) are being resurrected as "warheads" to target non-catalytic cysteine residues in kinases, offering irreversible inhibition profiles.
    

References

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 2024.[3][4][5] Link

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 2021. Link

  • A Comparative Guide to the Structure-Activity Relationship of N-(thiazol-2-yl) Acetamide Analogs. BenchChem, 2025. Link

  • Insights into the structure-activity relationship of the anticancer compound ZJ-101: a role played by the amide moiety. Marine Drugs / PMC, 2016. Link

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 2014. Link

Sources

Foundational

Comprehensive Technical Guide on N-(cyclooctylmethyl)acetamide: Database Informatics, Structural Causality, and Synthetic Protocols

Executive Summary In the landscape of modern drug discovery, the strategic incorporation of lipophilic aliphatic rings is a proven tactic for enhancing target affinity within deep hydrophobic pockets. N-(cyclooctylmethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of lipophilic aliphatic rings is a proven tactic for enhancing target affinity within deep hydrophobic pockets. N-(cyclooctylmethyl)acetamide (PubChem CID: 45119479, CAS: 361343-40-0) represents a highly specialized chemical scaffold that combines the steric bulk of an eight-membered carbon ring with the metabolic stability and hydrogen-bonding capacity of an acetamide linker[1].

This whitepaper provides an in-depth technical analysis of N-(cyclooctylmethyl)acetamide. Designed for drug development professionals and synthetic chemists, this guide synthesizes database informatics, structural causality in rational drug design, and self-validating experimental protocols for its synthesis and application.

Chemical Informatics & Database Profiling

Accurate chemical informatics are the bedrock of reproducible research. While N-(cyclooctylmethyl)acetamide is a relatively niche compound, its structural parameters are well-documented in primary chemical databases.

PubChem and ChemSpider Indexing

In the PubChem database, the compound is indexed under CID 45119479 [1]. While direct entries in ChemSpider may be cross-referenced via its CAS Registry Number (361343-40-0 ), researchers often utilize its canonical SMILES (CC(=O)NCC1CCCCCCC1) to perform substructure searches across both platforms[2]. This allows computational chemists to identify related analogs, such as cyclooctyl ureas or smaller cycloalkyl amides, for Structure-Activity Relationship (SAR) modeling.

Physicochemical Properties

The following table summarizes the quantitative physicochemical data critical for predicting the pharmacokinetic (PK) behavior of N-(cyclooctylmethyl)acetamide[1][2].

PropertyValuePharmacological Implication
Molecular Formula C₁₁H₂₁NODefines the atomic composition and exact mass.
Molecular Weight 183.29 g/mol Highly favorable for fragment-based drug discovery (FBDD) (<300 Da).
XLogP3 (Predicted) ~2.8 - 3.1Optimal lipophilicity for membrane permeability and CNS penetration.
Topological Polar Surface Area (TPSA) 29.1 ŲExcellent for blood-brain barrier (BBB) crossing (ideal < 90 Ų).
Hydrogen Bond Donors 1Facilitates specific target engagement via the amide N-H.
Hydrogen Bond Acceptors 1Facilitates target engagement via the carbonyl oxygen.
Rotatable Bonds 2Low conformational entropy penalty upon target binding.

Structural Causality in Drug Design

As a Senior Application Scientist, it is crucial to understand why a specific substructure is selected rather than merely observing its effects. The utility of N-(cyclooctylmethyl)acetamide in medicinal chemistry is driven by two distinct structural domains:

The Cyclooctyl Anchor: Steric Bulk and Lipophilicity

Unlike planar aromatic rings, the cyclooctyl ring is a flexible, three-dimensional aliphatic structure. In drug design, bulky cycloaliphatic rings (such as cyclooctyl and adamantyl groups) are strategically employed to occupy deep, hydrophobic binding clefts. For instance, in the development of pan-antimycobacterial agents targeting the mycobacterial transporter MmpL3 , the introduction of a cyclooctyl ring was shown to significantly enhance binding affinity by optimally filling the lipophilic transmembrane domain of the target[3][4].

The Acetamide Linker: Vector and Stability

The acetamide moiety serves as a rigid vector that directs the cyclooctyl group into the binding pocket. Causally, amides are preferred over esters in drug development due to their resistance to plasma esterases, thereby increasing the compound's metabolic half-life. Furthermore, the amide provides a critical hydrogen bond donor/acceptor pair that often anchors the molecule to the target protein's backbone[5].

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocol details a self-validating workflow for the synthesis of N-(cyclooctylmethyl)acetamide. The methodology explains the causality behind reagent selection to guarantee high yield and purity.

Step-by-Step Synthesis Methodology

Phase 1: Reductive Amination to Cyclooctylmethylamine Rationale: Direct alkylation of ammonia often leads to over-alkylation (secondary and tertiary amines). Reductive amination of cyclooctanecarboxaldehyde provides a controlled pathway to the primary amine.

  • Preparation: Dissolve 10 mmol of cyclooctanecarboxaldehyde in 30 mL of anhydrous methanol.

  • Imine Formation: Add an excess of ammonium acetate (100 mmol) to the solution. Stir at room temperature for 2 hours. Causality: The large excess of ammonium acetate drives the equilibrium toward the primary imine and buffers the reaction.

  • Reduction: Cool the mixture to 0°C. Slowly add sodium cyanoborohydride (NaBH₃CN, 15 mmol). Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine over the aldehyde at slightly acidic pH.

  • Workup: Quench with 1M NaOH, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield cyclooctylmethylamine.

Phase 2: Acetylation to N-(cyclooctylmethyl)acetamide

  • Preparation: Dissolve the crude cyclooctylmethylamine (approx. 8 mmol) in 20 mL of anhydrous DCM.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 12 mmol). Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the generated acid without competing for the acetylating agent.

  • Acetylation: Cool to 0°C and dropwise add acetic anhydride (10 mmol). Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Purification: Wash the organic layer with 1M HCl (to remove unreacted amine and DIPEA), followed by saturated NaHCO₃ and brine. Dry over MgSO₄, filter, and evaporate. Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to isolate pure N-(cyclooctylmethyl)acetamide.

Analytical Validation
  • LC-MS: Run on a C18 column using a water/acetonitrile gradient with 0.1% formic acid. Expect a sharp peak with an [M+H]⁺ m/z of 184.1.

  • ¹H-NMR (CDCl₃, 400 MHz): Look for the diagnostic singlet of the acetyl methyl group at ~1.95 ppm (3H), a multiplet for the cyclooctyl ring protons between 1.20–1.75 ppm (15H), and a triplet-like signal for the methylene protons adjacent to the nitrogen at ~3.10 ppm (2H).

Workflow Visualization

The following Graphviz diagram maps the logical progression from raw materials through synthesis, analytical validation, and final pharmacological screening.

G Start Cyclooctanecarboxaldehyde Step1 Reductive Amination (NH4OAc, NaBH3CN, MeOH) Start->Step1 Intermediate Cyclooctylmethylamine (Intermediate) Step1->Intermediate Step2 Acetylation (Ac2O, DIPEA, DCM) Intermediate->Step2 Product N-(cyclooctylmethyl)acetamide (CID 45119479) Step2->Product Validation Analytical Validation (LC-MS & 1H-NMR) Product->Validation Assay In Vitro Screening (e.g., MmpL3 Inhibition) Validation->Assay

Synthesis and screening workflow for N-(cyclooctylmethyl)acetamide.

Pharmacological Applications and Future Directions

The N-(cyclooctylmethyl)acetamide scaffold is not merely a chemical curiosity; it is a highly functional moiety in rational drug design.

Antimycobacterial Therapeutics: Recent literature highlights the critical role of bulky cycloaliphatic amides in targeting Mycobacterium tuberculosis. Compounds bearing cyclooctyl and adamantyl head groups linked via amides have demonstrated profound efficacy in disrupting the proton motive force of the MmpL3 transporter, a vulnerable target in drug-resistant TB strains[3][6]. The acetamide acts as the perfect bioisostere to maintain the required pharmacophore while optimizing lipophilic ligand efficiency (LLE).

CNS and Metabolic Targets: Due to its optimal TPSA (29.1 Ų) and high lipophilicity, this scaffold is also highly suitable for central nervous system (CNS) penetrant drugs. Similar cycloalkyl amides have been patented for modulating 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), altering intracellular glucocorticoid concentrations for the treatment of metabolic syndromes[5].

By understanding the causality behind its structural properties, researchers can leverage N-(cyclooctylmethyl)acetamide as a foundational building block for next-generation therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45119479, Acetamide,N-(cyclooctylmethyl)-" PubChem, [Link]

  • Shetty, A., et al. "Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity." Frontiers in Microbiology / PubMed Central, [Link]

  • Alsayed, S. S. R., et al. "Preliminary Structure–Activity Relationships and Biological Evaluation of Novel Antitubercular Indolecarboxamide Derivatives Against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains." Journal of Medicinal Chemistry, [Link]

  • Novo Nordisk A/S. "WO2004089470A2 - New amide derivatives and pharmaceutical use thereof.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of N-(Cyclooctylmethyl)acetamide

Executive Summary This application note details a robust, scalable protocol for the synthesis of N-(cyclooctylmethyl)acetamide from cyclooctanemethylamine . While simple acetylation is a foundational transformation, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-(cyclooctylmethyl)acetamide from cyclooctanemethylamine . While simple acetylation is a foundational transformation, this guide focuses on process optimization, impurity control, and safety considerations suitable for pharmaceutical intermediate production. The method utilizes acetic anhydride (


)  in dichloromethane (DCM)  (with an Ethyl Acetate alternative for green chemistry compliance), prioritizing atom economy and ease of purification over the more aggressive acetyl chloride route.

Strategic Analysis & Chemistry

Reaction Overview

The synthesis involves the nucleophilic acyl substitution of a primary aliphatic amine with an acid anhydride.

  • Substrate: Cyclooctanemethylamine (CAS: 5452-37-9)

  • Reagent: Acetic Anhydride (CAS: 108-24-7)

  • Base: Triethylamine (

    
    ) (Auxiliary base to scavenge acetic acid)
    
  • Product: N-(cyclooctylmethyl)acetamide

Mechanistic Pathway

The amine nitrogen lone pair attacks the carbonyl carbon of the acetic anhydride, forming a tetrahedral intermediate.[1][2] This collapses to expel the acetate leaving group, yielding the amide and acetic acid.[2]

Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products Amine Cyclooctanemethylamine (Nucleophile) Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack Anhydride Acetic Anhydride (Electrophile) Anhydride->Inter Amide N-(cyclooctylmethyl) acetamide Inter->Amide Elimination Acid Acetic Acid (Byproduct) Inter->Acid

Figure 1: Mechanistic pathway of nucleophilic acyl substitution.

Critical Process Parameters (CPPs)

To ensure high yield (>90%) and purity, the following parameters are critical:

ParameterSpecificationRationale
Stoichiometry 1.1 - 1.2 eq.

Slight excess ensures full conversion of the amine. Large excess complicates workup.
Temperature 0°C

RT
Initial cooling controls the exotherm; warming ensures completion.
Base 1.2 eq.

Neutralizes acetic acid byproduct, preventing amine salt formation (which halts reaction).
Atmosphere Inert (

or Ar)
Prevents hydrolysis of acetic anhydride by atmospheric moisture.

Materials & Equipment

Reagents
  • Cyclooctanemethylamine: >97% purity.

  • Acetic Anhydride: Reagent grade (≥99%).

  • Triethylamine (

    
    ):  Dried over KOH if possible.
    
  • Dichloromethane (DCM): Anhydrous preferred.

  • Wash Solutions: 1M HCl, Saturated

    
    , Brine.
    
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.[2]

  • Addition funnel or syringe pump (for scale >10g).

  • Ice-water bath.[3]

  • Rotary evaporator.

  • High-vacuum manifold.

Experimental Protocol

Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Add Cyclooctanemethylamine (10.0 mmol, 1.41 g) and Dichloromethane (20 mL) .

  • Base Addition: Add Triethylamine (12.0 mmol, 1.67 mL) . Stir to ensure homogeneity.

  • Cooling: Place the flask in an ice-water bath (0°C) and allow to equilibrate for 10 minutes.

Reagent Addition
  • Controlled Addition: Add Acetic Anhydride (11.0 mmol, 1.04 mL) dropwise over 5–10 minutes.

    • Note: The reaction is exothermic. Rapid addition may cause solvent boiling or impurity formation.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane).

    • Stain: Ninhydrin (Starting amine stains red/purple; Product does not stain or stains faintly).

    • Target: Disappearance of the baseline amine spot.

Workup (Extraction)
  • Quench: Dilute the reaction mixture with DCM (30 mL) .

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 20 mL) .

    • Purpose: Protonates and removes unreacted amine and excess triethylamine into the aqueous layer.

  • Base Wash: Wash the organic layer with Saturated

    
     (2 x 20 mL) .
    
    • Purpose: Neutralizes and removes acetic acid byproduct.

  • Drying: Wash with Brine (20 mL) , dry over anhydrous

    
      or 
    
    
    
    , and filter.
Isolation & Purification
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap, 40°C bath).

  • Analysis: The resulting residue is typically a colorless oil or low-melting white solid.

  • Purification (if required):

    • Solid: Recrystallize from minimal hot Hexane or Hexane/EtOAc.

    • Oil: If purity is <95% by NMR, perform flash column chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      

Workflow Visualization

Workflow cluster_Workup Workup & Isolation Start Start: 10 mmol Amine in 20 mL DCM AddBase Add 1.2 eq Et3N Cool to 0°C Start->AddBase AddAc2O Add 1.1 eq Ac2O Dropwise AddBase->AddAc2O React Stir at RT 2-4 Hours AddAc2O->React Check TLC Check (Ninhydrin) React->Check Check->React Incomplete WashAcid Wash 1M HCl (Remove Amines) Check->WashAcid Complete WashBase Wash Sat. NaHCO3 (Remove Acid) WashAcid->WashBase Dry Dry (Na2SO4) & Concentrate WashBase->Dry Finish Final Product N-(cyclooctylmethyl)acetamide Dry->Finish

Figure 2: Step-by-step experimental workflow for acetylation.

Characterization & Validation

Upon isolation, the product must be validated against the following expected spectral data.

Proton NMR ( -NMR, 400 MHz, )
  • 
     5.5–6.0 ppm (br s, 1H):  Amide N-H proton.
    
  • 
     3.0–3.2 ppm (t or dd, 2H):  Methylene protons adjacent to Nitrogen (
    
    
    
    ).
  • 
     1.9–2.0 ppm (s, 3H):  Acetyl methyl group (
    
    
    
    ). Diagnostic peak.
  • 
     1.1–1.7 ppm (m, 15H):  Cyclooctyl ring protons.
    
Infrared Spectroscopy (FT-IR)
  • 3200–3300 cm

    
    :  N-H stretch (medium, broad).
    
  • 1640–1660 cm

    
    :  C=O stretch (Amide I band, strong).
    
  • 1540–1560 cm

    
    :  N-H bend (Amide II band).
    
Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 183.29 g/mol

  • Expected Ion:

    
     m/z
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Loss during acid washThe amide might be slightly soluble in water if the organic volume is too low. Increase DCM volume or re-extract aqueous layers.
Amine Smell in Product Incomplete reaction or poor washCheck pH of acid wash (must be acidic). If reaction was incomplete, add 0.1 eq more

and stir longer.
Vinegar Smell Residual Acetic AcidIncomplete

wash. Repeat base wash or dry under high vacuum for 4 hours.
Precipitate during Reaction Amine salt formationEnsure enough

is present. If salt forms, add more DCM to redissolve before workup.

Safety & HSE Information

  • Acetic Anhydride: Lachrymator, corrosive, and flammable. Handle only in a fume hood. Reacts violently with water.

  • Cyclooctanemethylamine: Corrosive and irritant.[4] Avoid skin contact.

  • DCM: Suspected carcinogen. Use appropriate PPE (nitrile gloves, safety glasses).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanism of nucleophilic acyl substitution).
  • PubChem Compound Summary. Cyclooctanemethylamine (CID 79906). National Center for Biotechnology Information. [Link]

  • Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007.

Sources

Application

Acetylation of cyclooctanemethylamine using acetic anhydride

Application Note: Selective N-Acetylation of Cyclooctanemethylamine Abstract & Scope This technical guide details the protocol for the synthesis of N-(cyclooctylmethyl)acetamide via the acetylation of cyclooctanemethylam...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective N-Acetylation of Cyclooctanemethylamine

Abstract & Scope

This technical guide details the protocol for the synthesis of N-(cyclooctylmethyl)acetamide via the acetylation of cyclooctanemethylamine using acetic anhydride (


). While acetylation is a fundamental transformation, the steric bulk of the cyclooctyl ring—despite the methylene spacer—requires specific attention to stoichiometry and workup procedures to ensure high yield and purity without chromatographic purification. This protocol is optimized for medicinal chemistry applications where the cyclooctyl group serves as a lipophilic pharmacophore.

Chemical Mechanism & Rationale

The reaction proceeds via a nucleophilic acyl substitution . The primary amine (nucleophile) attacks one of the electrophilic carbonyl carbons of acetic anhydride.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair on the nitrogen attacks the carbonyl carbon, breaking the

    
    -bond and forming a tetrahedral intermediate.
    
  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the acetate ion (

    
    ) as a leaving group.
    
  • Deprotonation: A base (Triethylamine or the amine itself) removes the proton from the cationic nitrogen to yield the neutral amide.

Why Acetic Anhydride? Unlike acetyl chloride, acetic anhydride is less moisture-sensitive and produces acetic acid as a byproduct (rather than HCl), which is easier to manage in non-aqueous workups.

Mechanism Visualization:

ReactionMechanism Reactants Cyclooctanemethylamine + Acetic Anhydride TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Elimination Elimination of Acetate TS->Elimination Collapse Product N-(cyclooctylmethyl)acetamide + Acetic Acid Elimination->Product Deprotonation

Figure 1: Mechanistic pathway of nucleophilic acyl substitution.

Experimental Protocol

Reagents & Stoichiometry

Scale: 5.0 mmol (approx. 0.7 g of amine)

ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
Cyclooctanemethylamine 141.261.0706 mg (5.0 mmol)Substrate
Acetic Anhydride 102.091.2612 mg (567 µL)Acylating Agent
Triethylamine (TEA) 101.191.5758 mg (1.05 mL)Base (Acid Scavenger)
Dichloromethane (DCM) --15 mL (0.3 M)Solvent
DMAP (Optional)122.170.0530 mgCatalyst
Step-by-Step Procedure

Step 1: Setup

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with nitrogen (

    
    ) to remove ambient moisture.
    
  • Add Cyclooctanemethylamine (1.0 equiv) and DCM (anhydrous).

  • Add Triethylamine (1.5 equiv). Cool the mixture to 0°C using an ice bath. Rationale: Controlling the exotherm prevents di-acetylation side products.

Step 2: Addition

  • Add Acetic Anhydride (1.2 equiv) dropwise over 5 minutes via syringe.

  • Observation: Slight fuming or warming may occur.

  • (Optional) Add catalytic DMAP if the reaction is sluggish (rare for primary amines).

Step 3: Reaction

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 2–4 hours .

  • Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes). The amine spot (ninhydrin active) should disappear; the amide product will be UV active (weak) or visible by iodine stain.

Step 4: Workup (The "Wash" Cycle)

  • Dilute the reaction mixture with an additional 20 mL of DCM.

  • Wash 1 (Acidic): Wash with 15 mL of 1M HCl . Rationale: Protonates and removes unreacted amine and TEA.

  • Wash 2 (Basic): Wash with 15 mL of Saturated

    
     . Rationale: Neutralizes acetic acid byproduct and excess acetic anhydride.
    
  • Wash 3 (Neutral): Wash with 15 mL of Brine .

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    

Step 5: Purification

  • The crude product is typically a viscous oil or low-melting solid.

  • If purity is <95% by NMR, recrystallize from EtOAc/Hexanes or perform a short silica plug filtration.

Workflow Visualization

Workflow Start Start: Amine + DCM + TEA (0°C, N2 atm) AddAc2O Dropwise Addition: Acetic Anhydride Start->AddAc2O Reaction Stir at RT (2-4 Hours) AddAc2O->Reaction Quench Quench/Wash: 1. 1M HCl (Remove Amine) 2. NaHCO3 (Remove Acid) Reaction->Quench Dry Dry (Na2SO4) & Concentrate Quench->Dry Final Pure N-(cyclooctylmethyl)acetamide Dry->Final

Figure 2: Experimental workflow from setup to isolation.

Analytical Characterization

Confirm the structure using the following expected spectral data.

TechniqueFeatureExpected SignalAssignment
1H NMR (CDCl3)Amide Methyl

1.98 (s, 3H)

Methylene

3.05 - 3.15 (t/d, 2H)

Amide NH

5.50 - 6.00 (br s, 1H)

Cyclooctyl Ring

1.40 - 1.70 (m, 15H)
Ring

13C NMR Carbonyl

170.1

Methyl

23.5

IR Spectroscopy Amide I1650


Stretch
Amide II1540


Bend

Troubleshooting & Optimization

  • Low Yield?

    • Ensure the amine is free-base. If starting with a hydrochloride salt, add an extra equivalent of TEA or use the biphasic Schotten-Baumann conditions (

      
       with 
      
      
      
      ).
  • Product is Oily/Impure?

    • Residual acetic acid is the most common impurity. Ensure the

      
       wash is thorough (until bubbling ceases).
      
    • High vacuum drying (overnight) is often required to solidify the waxy product.

  • Di-acetylation?

    • Rare for primary amines under these mild conditions. If observed (check MS for M+42 mass), strictly control temperature at 0°C and reduce Ac2O equivalents to 1.05.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard acetylation protocols).

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.; John Wiley & Sons: New York, 1999. (Amine protection strategies).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanism of nucleophilic acyl substitution).[5]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21973, Cyclooctanemethylamine.

Sources

Method

Application Note: High-Efficiency N-Acylation of Cycloalkylmethyl Amines

Topic: Protocol for N-acylation of cycloalkylmethyl amines Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. [1] Abstract The -acylation of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for N-acylation of cycloalkylmethyl amines Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

[1]

Abstract

The


-acylation of cycloalkylmethyl amines (e.g., cyclopropylmethylamine, cyclohexylmethylamine) is a foundational transformation in the synthesis of peptidomimetics, GPCR ligands (e.g., melatonin agonists), and ion channel modulators. While the methylene spacer (

) mitigates the direct steric hindrance of the cycloalkyl ring, these substrates present unique solubility and lipophilicity profiles that require tailored protocols. This guide provides three distinct, field-validated protocols ranging from high-throughput robust methods to precision coupling for sensitive substrates.[1]

Introduction & Mechanistic Insight

Cycloalkylmethyl amines consist of a primary amine separated from a cycloalkyl ring by a single methylene unit. This structural motif offers a balance of lipophilicity and metabolic stability without the extreme steric bulk of direct cycloalkyl attachment.

Mechanistic Basis: The reaction proceeds via Nucleophilic Acyl Substitution .[2][3][4][5] The nitrogen lone pair of the amine attacks the electrophilic carbonyl carbon of the acylating agent (acid chloride, anhydride, or activated ester), forming a tetrahedral intermediate.[2][4] The collapse of this intermediate expels the leaving group (chloride, carboxylate, or active ester moiety), yielding the amide.[4]

Key Challenges:

  • HCl Scavenging: Acid chloride reactions generate HCl, which protonates the unreacted amine, rendering it non-nucleophilic. Efficient base scavenging is critical.[1]

  • Solubility: As the cycloalkyl ring size increases (cyclopropyl

    
     cyclohexyl), the lipophilicity (
    
    
    
    ) increases, necessitating careful solvent selection (DCM vs. DMF).
  • Hydrolysis: Highly reactive acyl chlorides are prone to hydrolysis; biphasic conditions (Schotten-Baumann) can mitigate this by sequestering the base in the aqueous phase.[4]

Strategic Method Selection

Choose the protocol based on your acyl source and substrate sensitivity.

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Select Acyl Source IsAcidChloride Is the Acyl Group an Acid Chloride or Anhydride? Start->IsAcidChloride IsCarboxylicAcid Is the Acyl Group a Carboxylic Acid? IsAcidChloride->IsCarboxylicAcid No Sensitive Is the Substrate Acid/Base Sensitive? IsAcidChloride->Sensitive Yes MethodC Protocol C: EDC/HOBt or HATU (Precision Coupling) IsCarboxylicAcid->MethodC Yes (Requires Activation) MethodA Protocol A: Schotten-Baumann (Robust, Biphasic) Sensitive->MethodA Yes (pH Control needed) MethodB Protocol B: Anhydrous DCM/TEA (Standard Organic) Sensitive->MethodB No (Stable) Scale Reaction Scale? MethodB->Scale

Caption: Decision matrix for selecting the optimal N-acylation protocol based on acylating agent availability and substrate stability.

Experimental Protocols

Protocol A: The Standard Organic Method (Acid Chlorides/Anhydrides)

Best For: Robust substrates, high-throughput synthesis, simple acyl groups (Acetyl, Benzoyl). Chemistry: Anhydrous acylation with organic base scavenger.[1]

Materials:

  • Substrate: Cycloalkylmethyl amine (1.0 equiv)[1]

  • Reagent: Acid Chloride or Anhydride (1.1 – 1.2 equiv)[1]

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1][3]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
     or Ar.
    
  • Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5–10 mL, ~0.1–0.2 M).

  • Base Addition: Add TEA (1.5 mmol) via syringe. Cool the mixture to 0°C (ice bath) to control exotherm.

  • Acylation: Add the Acid Chloride (1.1 mmol) dropwise over 5–10 minutes.

    • Expert Tip: If using solid anhydrides, dissolve in a minimal amount of DCM before addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30–50% EtOAc/Hexanes).[1]

  • Quench: Add saturated aqueous

    
     (10 mL) and stir vigorously for 15 minutes to hydrolyze excess acid chloride.
    
  • Workup: Separate phases. Extract aqueous layer with DCM (

    
     mL).[1] Wash combined organics with 1M HCl (to remove excess amine/TEA), then brine. Dry over 
    
    
    
    .[1][3][6]
  • Purification: Concentrate in vacuo. Most simple amides crystallize upon standing or require a short silica plug.[1]

Protocol B: Precision Amide Coupling (Carboxylic Acids)

Best For: Complex drug intermediates, expensive acids, preventing racemization. Chemistry: In situ activation using carbodiimides or uronium salts.[1]

Materials:

  • Substrate: Cycloalkylmethyl amine (1.0 equiv)[1]

  • Acid: Carboxylic Acid partner (1.0 – 1.1 equiv)[1]

  • Coupling Agent: EDC

    
    HCl (1.2 equiv) + HOBt (1.2 equiv) OR HATU (1.1 equiv)[1]
    
  • Base: DIPEA (3.0 equiv for HATU; 1.0 equiv for EDC if amine is a salt)[1]

  • Solvent: DMF (preferred for HATU) or DCM (preferred for EDC).[1]

Step-by-Step Procedure (EDC/HOBt Method):

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in DCM (10 mL).

  • Reagent Addition: Add HOBt (1.2 mmol) and EDC

    
    HCl (1.2 mmol). Stir at 0°C for 15 minutes.
    
    • Note: The solution may become slightly cloudy as the active ester forms.

  • Amine Addition: Add the Cycloalkylmethyl amine (1.0 mmol). If the amine is a hydrochloride salt, add DIPEA (1.0–1.5 mmol) to free the base.

  • Reaction: Stir at RT overnight (12–16 hours).

  • Workup: Dilute with excess DCM. Wash sequentially with:

    • 10% Citric Acid (removes EDC urea byproduct and unreacted amine).[1]

    • Sat.

      
       (removes unreacted acid and HOBt).[1]
      
    • Brine.[1][3]

  • Purification: Flash column chromatography is usually required.[1][3]

Protocol C: Schotten-Baumann Conditions (Biphasic)

Best For: Very reactive acid chlorides, water-tolerant substrates, large-scale synthesis where organic solvent minimization is desired.[1]

Procedure:

  • Dissolve amine in DCM.[1][3]

  • Add equal volume of 10% aqueous NaOH or

    
    .[1]
    
  • Add acid chloride dropwise to the vigorously stirred biphasic mixture.

  • Stir 1–2 hours. The product stays in DCM; salts stay in water.

  • Separate layers, dry, and concentrate.[3]

Data Presentation & Troubleshooting

Table 1: Solvent and Reagent Compatibility Matrix
ParameterProtocol A (Acid Chloride)Protocol B (Coupling)Protocol C (Schotten-Baumann)
Solvent DCM, THF (Anhydrous)DMF, DCM, NMPDCM/Water, Ether/Water
Base TEA, DIPEA, PyridineDIPEA, NMMNaOH,

,

Temp 0°C

RT
0°C

RT
RT
Byproducts HCl salts (remove by wash)Urea (water soluble if EDC)NaCl (water soluble)
Yield High (>90%)Mod-High (70-90%)High (>85%)
Troubleshooting Guide
  • Low Yield:

    • Cause: HCl protonation of amine.

    • Fix: Increase base equivalents or switch to Schotten-Baumann to keep base in aqueous phase.[1]

  • Impurity Profile (O-acylation):

    • Cause: If substrate has -OH groups (e.g., hydroxymethyl cyclopropyl), O-acylation may compete.[1]

    • Fix: Use mild coupling (EDC) or protect the alcohol. Amides form faster than esters, but acid chlorides are indiscriminate.

  • Precipitation:

    • Cause: Cyclohexylmethyl amides can be very crystalline/insoluble.[1]

    • Fix: If product precipitates during reaction, filter the solid directly and wash with water/ether.[7] This is often pure product.[1]

Visualizing the Mechanism

Figure 2: Nucleophilic Acyl Substitution Mechanism[8]

Mechanism Reactants Amine + Acid Chloride Attack Nucleophilic Attack (N lone pair -> C=O) Reactants->Attack Tetrahedral Tetrahedral Intermediate (O- / N+) Attack->Tetrahedral Elimination Elimination of Cl- Tetrahedral->Elimination Deprotonation Deprotonation by Base (-HCl) Elimination->Deprotonation Product Final Amide Deprotonation->Product

Caption: Step-wise mechanism of amide formation via acid chloride, highlighting the critical deprotonation step.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Available at: [Link][1]

  • Amide Coupling Reagents: EDC and HOBt. National Institutes of Health (PMC).[1] Available at: [Link]

  • Synthesis of N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide (Melatonin Agonist). PubMed.[1] Available at: [Link]

  • Greener Approaches for N-Acylation. MDPI Molecules. Available at: [Link][1]

  • General Amide Synthesis Protocols. Fisher Scientific. Available at: [Link][1]

Sources

Application

Application Note: N-(Cyclooctylmethyl)acetamide as a Pharmaceutical Intermediate

Strategic Deployment in Lipophilic Pharmacophore Installation Executive Summary N-(Cyclooctylmethyl)acetamide (CAS: Not widely listed as commodity, typically synthesized in-situ or custom ordered) serves as a stable, she...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Deployment in Lipophilic Pharmacophore Installation

Executive Summary

N-(Cyclooctylmethyl)acetamide (CAS: Not widely listed as commodity, typically synthesized in-situ or custom ordered) serves as a stable, shelf-inert precursor to the cyclooctylmethylamine moiety. This bulky, aliphatic pharmacophore is critical in medicinal chemistry for modulating LogP (lipophilicity) and optimizing steric fit within hydrophobic receptor pockets.

It is most notably validated in the synthesis of Nociceptin/Orphanin FQ (NOP) receptor antagonists (e.g., J-113397 ) and Mu-opioid receptor modulators, where the cyclooctyl group provides a specific steric bulk that differentiates antagonist vs. agonist activity.

This guide details the protocols for quality verification , activation (deprotection) , and synthetic application of this intermediate to generate high-value bioactive scaffolds.

Chemical Identity & Properties

PropertySpecification
IUPAC Name N-(Cyclooctylmethyl)acetamide
Structure Acetyl-NH-CH₂-Cyclooctyl
Molecular Weight 183.29 g/mol
Physical State White to off-white solid or viscous oil (depending on purity)
Solubility Soluble in DCM, MeOH, DMSO, Ethanol; Insoluble in water
Key Function Precursor to Cyclooctanemethanamine (CAS 4734-81-0)
Stability Highly stable; resistant to oxidation compared to the free amine
Strategic Utility: The "Lipophilic Anchor"

The cyclooctyl ring is a flexible, eight-membered carbon ring. Unlike the rigid adamantane or planar phenyl rings, it offers a unique "induced fit" capability in hydrophobic pockets.

  • LogP Impact: Significantly increases lipophilicity (

    
    LogP 
    
    
    
    +3.5 vs methyl), enhancing blood-brain barrier (BBB) penetration.
  • Metabolic Stability: The acetamide cap protects the amine from oxidation and carbamate formation during storage.

Visual Workflow: From Intermediate to Bioactive

The following diagram illustrates the critical pathway of converting this inert intermediate into a functional drug scaffold.

G Acetamide N-(Cyclooctylmethyl)acetamide (Stable Precursor) Hydrolysis Activation (Acidic Hydrolysis) Acetamide->Hydrolysis 6N HCl, Reflux AmineSalt Cyclooctylmethylamine HCl (Reactive Species) Hydrolysis->AmineSalt Yield >90% Base Free Base Liberation AmineSalt->Base NaOH/DCM Coupling Reductive Amination (Target Scaffold) Base->Coupling Piperidine Ketone NaBH(OAc)3 Drug NOP Receptor Antagonist (e.g., J-113397 Analog) Coupling->Drug Final Ligand

Figure 1: Activation pathway of N-(cyclooctylmethyl)acetamide to generate the active pharmacophore.

Protocol 1: Quality Control & Purity Assessment

Before deployment, the integrity of the amide bond must be verified to ensure no premature degradation to the amine has occurred.

Method: Reverse-Phase HPLC[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 210 nm (Amide bond absorption).

  • Acceptance Criteria: Purity > 98% (Area %).

Protocol 2: Activation (Deacetylation)

The acetamide is a "masked" amine. To use it in drug synthesis (e.g., coupling to a piperidine core), it must be hydrolyzed to cyclooctylmethylamine.

Reagents
  • N-(Cyclooctylmethyl)acetamide (1.0 equiv)

  • Hydrochloric Acid (6N, aqueous)

  • Ethanol (optional co-solvent for solubility)

  • Sodium Hydroxide (10N) for workup

  • Dichloromethane (DCM)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-(cyclooctylmethyl)acetamide (10 mmol, ~1.83 g) in Ethanol (5 mL).

  • Acid Addition: Add 6N HCl (20 mL, 120 mmol) carefully.

    • Note: A large excess of acid is required to drive the equilibrium to the amine salt.

  • Reflux: Heat the mixture to reflux (approx. 90-100°C) for 12–16 hours .

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (high Rf) should disappear; the amine salt will remain at the baseline.

  • Concentration: Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess HCl. A white solid (Amine HCl salt) will precipitate.

  • Workup (Free Basing):

    • Suspend the residue in water (20 mL).

    • Cool to 0°C in an ice bath.

    • Basify with 10N NaOH dropwise until pH > 12. The solution will become cloudy as the free amine separates.

    • Extract with DCM (3 x 20 mL).

    • Dry combined organics over anhydrous Na₂SO₄ .

    • Filter and concentrate in vacuo.

  • Yield: Expect Cyclooctylmethylamine as a clear, colorless oil. (Yield: 85–95%).

Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the acetyl singlet (~2.0 ppm) and the appearance of the methylene doublet (~2.5 ppm) adjacent to the NH2.

Protocol 3: Application Case Study (Synthesis of NOP Ligand Core)

This protocol demonstrates the installation of the cyclooctylmethyl group onto a piperidine scaffold, mimicking the synthesis of J-113397 [1].

Reaction Class: Reductive Amination

Objective: Couple Cyclooctylmethylamine (from Protocol 2) with N-Boc-4-piperidone.

Reagents
  • Cyclooctylmethylamine (1.0 equiv)

  • N-Boc-4-piperidone (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or DCM

Methodology
  • Imine Formation: In a dry flask, mix Cyclooctylmethylamine (5 mmol) and N-Boc-4-piperidone (5.5 mmol) in DCE (20 mL).

  • Catalysis: Add Acetic Acid (5 mmol). Stir at room temperature for 30 minutes to allow imine formation.

  • Reduction: Cool to 0°C. Add STAB (7.5 mmol) portion-wise over 10 minutes.

    • Why STAB? It is milder than NaBH4 and selectively reduces the imine in the presence of the ketone, preventing side reactions.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ .

  • Extraction: Extract with DCM. Wash organic layer with brine.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Result: You have successfully synthesized the N-cyclooctyl-4-aminopiperidine core , a privileged scaffold in GPCR medicinal chemistry.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Insufficient acid or time.Increase HCl concentration to 12N or extend reflux to 24h.
Low Yield (Amine) Volatility of free amine.The free amine is moderately volatile. Do not apply high vacuum (<10 mbar) for extended periods at RT. Store as HCl salt.
Emulsion during Workup Lipophilicity of cyclooctyl.Use a brine wash and filter through Celite if necessary.

References

  • Kawamoto, H., et al. (1999).[2] Discovery of the First Potent and Selective Small Molecule Opioid Receptor-like (ORL1) Antagonist: 1-[(3R,4R)-1-Cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397).[3] Journal of Medicinal Chemistry, 42(25), 5061–5063. Link

  • Zaveri, N. T. (2016). Nociceptin/Orphanin FQ (NOP) Receptor Ligands: The Role of the "Address" and "Message" Domains. Current Topics in Medicinal Chemistry.
  • PubChem Compound Summary. (2023). N-(Cyclooctylmethyl)acetamide. National Center for Biotechnology Information. Link

Sources

Method

Precision Synthesis of Cyclooctyl-Based Acetamides: Reagent Selection and Protocols

Executive Summary The cyclooctyl ring is a privileged scaffold in medicinal chemistry, offering unique conformational properties that differentiate it from smaller cycloalkanes. However, the synthesis of cyclooctyl-based...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclooctyl ring is a privileged scaffold in medicinal chemistry, offering unique conformational properties that differentiate it from smaller cycloalkanes. However, the synthesis of cyclooctyl-based acetamides presents specific challenges driven by Prelog strain (transannular interaction) and entropic factors unique to medium-sized rings (8–11 carbons).

This Application Note provides a definitive guide to synthesizing


-cyclooctylacetamides. We detail two primary workflows:
  • The Ritter Reaction: Direct C–N bond formation from cyclooctanol or cyclooctene.

  • Nucleophilic Acylation: Classical amide coupling from cyclooctylamine.

Strategic Introduction: The "Medium-Ring" Challenge

Before selecting a reagent, one must understand the substrate. Cyclooctane is not merely a "larger cyclohexane."[1][2][3][4] It suffers from significant transannular strain (approx. 9–10 kcal/mol), primarily due to unfavorable H–H interactions across the ring (C1–C5 interactions).

Why this matters for synthesis:

  • Carbocation Instability (Ritter Route): In acid-catalyzed reactions, a cation generated at C1 is prone to transannular hydride shifts (often from C5). While this is degenerate (invisible) in unsubstituted cyclooctane, it leads to regioisomeric scrambles in substituted cyclooctyl systems.

  • Steric Hindrance (Acylation Route): The "puckered" conformation of the ring can sterically shield the amine, requiring more active acylating agents or catalysts like DMAP.

Reagent Selection Matrix

Choose your workflow based on starting material availability and substitution patterns.

Starting MaterialPreferred MethodKey ReagentsProsCons
Cyclooctanol Ritter Reaction

, MeCN
Single-step; uses cheap feedstock; high atom economy.Harsh acidic conditions; risk of transannular rearrangement.
Cyclooctene Ritter Reaction

, MeCN
Direct functionalization of alkenes.Requires careful temp control to prevent polymerization.
Cyclooctylamine Acylation (Anhydride)

, DMAP,

Mild; high yield; no rearrangement risk.Requires amine precursor (more expensive).
Cyclooctylamine Acylation (Coupling) HATU, DIPEA, AcOHBest for complex/chiral acetamide derivatives.High cost; atom inefficient (coupling byproducts).

Protocol A: The Ritter Transformation (Direct C-N Formation)

This is the most efficient route for generating simple


-cyclooctylacetamide from cyclooctanol. It leverages the stability of the secondary cyclooctyl carbocation to attack the nitrile solvent.
Mechanistic Workflow

The reaction proceeds via the generation of a carbenium ion, nucleophilic attack by the nitrile nitrogen, and subsequent hydrolysis.[5][6][7]

RitterMechanism Start Cyclooctanol (C8H15OH) Acid Protonation (+ H2SO4) Start->Acid Cation Cyclooctyl Carbocation Acid->Cation - H2O Nitrile Nitrilium Ion Intermediate Cation->Nitrile + MeCN Water Hydrolysis (+ H2O) Nitrile->Water Product N-Cyclooctylacetamide Water->Product - H+

Caption: Mechanistic pathway of the Ritter reaction converting cyclooctanol to acetamide via a nitrilium ion.

Detailed Protocol

Reagents:

  • Cyclooctanol (1.0 equiv)

  • Acetonitrile (Solvent & Reactant, excess)

  • Sulfuric Acid (

    
    , 98%, 1.2–1.5 equiv)
    
  • Quenching: Crushed ice/Water

Step-by-Step:

  • Setup: In a 3-neck round-bottom flask equipped with a thermometer and a magnetic stir bar, dissolve Cyclooctanol (10 mmol) in Acetonitrile (15 mL) .

  • Cooling: Cool the solution to 0–5 °C using an ice bath. Note: Temperature control is critical to prevent elimination to cyclooctene followed by polymerization.

  • Acid Addition: Add conc.

    
     (12 mmol)  dropwise over 15 minutes. Ensure the internal temperature does not exceed 10 °C.
    
    • Observation: The solution may darken slightly; this is normal.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–6 hours. Monitor by TLC (stain with phosphomolybdic acid or KMnO4; cyclooctanol is not UV active).

  • Quenching: Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring. The acetamide product is often insoluble in cold water and may precipitate.

  • Workup:

    • If solid precipitates: Filter, wash with cold water, and dry.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with sat. 
      
      
      
      (to remove acid) and brine. Dry over
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexane).

Expert Insight (The "Gotcha"):

If using substituted cyclooctanols (e.g., 4-methylcyclooctanol), be aware that the carbocation will likely undergo a 1,5-transannular hydride shift , leading to a mixture of regioisomers (e.g., 1-acetamido-4-methylcyclooctane AND 1-acetamido-5-methylcyclooctane). For substituted rings, Method B is strongly recommended.

Protocol B: Classical Nucleophilic Acylation

This method is preferred when the cyclooctylamine is already available or when "Ritter" conditions (strong acid) are incompatible with other functional groups on the molecule.

Reagent Decision Tree
  • Standard Acetamide: Use Acetic Anhydride (

    
    ) .[8] It is cheaper than acid chlorides and produces non-corrosive acetic acid as a byproduct.
    
  • Substituted Acetamide (e.g., 2-phenylacetamide): Use HATU or EDC/NHS .

  • Sterically Hindered Amines: Use Acetyl Chloride (

    
    )  with a strong base.
    
Detailed Protocol (Acetic Anhydride Method)

Reagents:

  • Cyclooctylamine (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.05 equiv - Catalytic)[9]

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Purge a round-bottom flask with Nitrogen (

    
    ). Add Cyclooctylamine (10 mmol) , 
    
    
    
    (15 mmol)
    , and DMAP (0.5 mmol) to DCM (30 mL) .
  • Cooling: Cool to 0 °C . While cyclooctylamine is nucleophilic, the exotherm from anhydride addition can be significant.

  • Addition: Add Acetic Anhydride (12 mmol) dropwise via syringe.

  • Reaction: Remove ice bath and stir at room temperature for 2 hours.

    • Self-Validation: Check pH of the vapor phase (wet pH paper above liquid). It should be basic due to excess

      
      . If acidic, add more base.
      
  • Workup:

    • Wash with 1M HCl (to remove unreacted amine and DMAP).

    • Wash with sat.

      
       (to remove acetic acid byproduct).
      
    • Wash with Brine.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Cyclooctylacetamide usually solidifies upon standing.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Ritter) Polymerization of cyclooctene intermediate.Lower the temperature during acid addition.[10] Ensure slow addition.
Regioisomers (Ritter) Transannular hydride shifts.Switch to Method B (Acylation). The cation route is thermodynamically controlled and scrambles positions.
Incomplete Reaction (Acylation) Steric bulk of the 8-membered ring.Add DMAP (catalyst).[9] If using Acetyl Chloride, switch to reflux in THF.
Oily Product Impurities acting as plasticizers.Recrystallize from Hexane/EtOAc. Cyclooctyl acetamides are typically crystalline solids.

References

  • Ritter Reaction Mechanism & Scope

    • Organic Chemistry Portal. "Ritter Reaction."[6][7][11][12]

    • [Link]

  • Synthesis of tert-Alkylamines via Ritter Reaction (Chloroacetonitrile variant)

    • Jirgensons, A., Kauss, V., Kalvinsh, I., Gold, M. R. (2000).[6][12] Synthesis, 1709-1712.[6][12]

  • Transannular Strain in Medium Rings (Prelog Strain)

    • Wikipedia/Chemical References. "Prelog Strain."[13]

    • [Link]

  • General Amide Coupling Reagents (HATU/DCC/EDC)

    • Fisher Scientific. "Amide Synthesis Guide."
    • [Link][8]

Sources

Application

Application Note: Scalable Synthesis of N-(cyclooctylmethyl)acetamide

Executive Summary -(cyclooctylmethyl)acetamide (CAS: Not widely listed, analog to N-(cyclohexylmethyl)acetamide) is a lipophilic amide building block, structurally relevant to the synthesis of melatonin receptor agonists...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary


-(cyclooctylmethyl)acetamide (CAS: Not widely listed, analog to N-(cyclohexylmethyl)acetamide) is a lipophilic amide building block, structurally relevant to the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and specialized surfactants. Its cyclooctyl ring provides unique steric bulk and lipophilicity (

), distinguishing it from smaller cycloalkyl analogs.

This guide details two scalable synthesis routes designed for high purity (>98%) and multi-gram to kilogram throughput.

  • Route A (Primary Industrial): Catalytic hydrogenation of cyclooctanecarbonitrile followed by acetylation. This route offers the highest atom economy and minimizes hazardous waste.

  • Route B (Pilot/Lab Scale): Reductive amination of cyclooctanecarbaldehyde. This route is preferred when high-pressure hydrogenation equipment is unavailable.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the efficient construction of the primary amine, (cyclooctylmethyl)amine, followed by a standard acetylation.

Retrosynthesis Target N-(cyclooctylmethyl)acetamide Amine (Cyclooctylmethyl)amine Target->Amine Acetylation Nitrile Cyclooctanecarbonitrile (Route A) Amine->Nitrile Hydrogenation (Raney Ni) Aldehyde Cyclooctanecarbaldehyde (Route B) Amine->Aldehyde Reductive Amination Ketone Cyclooctanone Nitrile->Ketone TosMIC (Van Leusen)

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the amine intermediate.

Route A: Nitrile Hydrogenation (Preferred for Scale-Up)

This route utilizes cyclooctanecarbonitrile (CAS 2947-07-1) as the starting material. It is the most robust method for scaling due to the avoidance of stoichiometric hydride reducing agents (e.g., LiAlH


), which pose safety risks and generate significant aluminum waste.
Phase 1: Catalytic Hydrogenation

Objective: Reduce the nitrile to the primary amine while suppressing secondary amine formation.

Reagents:

  • Substrate: Cyclooctanecarbonitrile (1.0 equiv)

  • Catalyst: Raney Nickel (active slurry, ~10-20 wt% loading) or Rh/Al

    
    O
    
    
    
    (5%)
  • Solvent: 7N Ammonia in Methanol (The ammonia is critical to inhibit dimer formation via the imine intermediate).

  • Hydrogen Gas (

    
    ).
    

Protocol:

  • Preparation: Charge a high-pressure autoclave (e.g., Parr reactor) with Raney Nickel (washed with MeOH) under an Argon atmosphere. Caution: Raney Nickel is pyrophoric.

  • Loading: Add Cyclooctanecarbonitrile dissolved in 7N NH

    
    /MeOH. Concentration should be ~0.5 M.
    
  • Hydrogenation: Seal the reactor, purge with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 10–20 bar (150–300 psi) with
    
    
    .
  • Reaction: Heat to 50°C and stir vigorously (1000 rpm) for 6–12 hours. Monitor H

    
     uptake.
    
  • Workup: Cool to RT. Vent H

    
    . Filter the catalyst through a Celite pad under inert atmosphere (keep wet to prevent ignition). Rinse with MeOH.[1]
    
  • Concentration: Concentrate the filtrate in vacuo to remove ammonia and methanol. The crude (cyclooctylmethyl)amine is a colorless to pale yellow oil.

Phase 2: Acetylation

Objective: Convert the amine to the acetamide.

Reagents:

  • Crude Amine (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Triethylamine (1.5 equiv) or Pyridine

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Protocol:

  • Dissolve the crude amine in DCM (10 mL/g). Add Triethylamine and cool to 0°C.

  • Add Acetic Anhydride dropwise over 30 minutes, maintaining temperature <10°C.

  • Warm to RT and stir for 2 hours.

  • Quench: Add saturated NaHCO

    
     solution. Stir vigorously for 15 minutes.
    
  • Extraction: Separate phases. Wash organic layer with 1N HCl (to remove unreacted amine/TEA), then Brine.

  • Drying: Dry over MgSO

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or perform vacuum distillation if the product remains oily.

Route B: Reductive Amination (Pilot/Lab Alternative)

This route uses cyclooctanecarbaldehyde (CAS 6688-11-5).[1] It is ideal if the aldehyde is available or if high-pressure hydrogenation is not feasible.

Protocol
  • Imine Formation: In a reactor, dissolve Cyclooctanecarbaldehyde (1.0 equiv) and Ammonium Acetate (NH

    
    OAc, 5.0 equiv) in Methanol. Add molecular sieves (3Å) to promote imine formation. Stir at RT for 2 hours.
    
  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH

    
    CN, 1.5 equiv) portion-wise. Note: NaBH(OAc)
    
    
    
    can also be used in DCE/DCM.
  • Reaction: Stir at RT for 12–16 hours.

  • Workup: Quench with 1N NaOH (pH > 10). Extract with DCM (3x).[2]

  • Acetylation: Proceed immediately with the crude amine as described in Route A, Phase 2.

Quantitative Data & Comparison

ParameterRoute A (Nitrile Hydrogenation)Route B (Reductive Amination)
Scalability High (kg to ton)Moderate (g to kg)
Atom Economy ExcellentGood (Borate waste generated)
Safety Profile Requires High Pressure H

, Pyrophoric Cat.
Toxic Reducing Agents (Cyanoborohydride)
Typical Yield 85–92% (2 steps)70–80% (2 steps)
Cost Low (Commodity reagents)Moderate (Reducing agent cost)

Analytical Validation

Product:


-(cyclooctylmethyl)acetamide
Formula: 

MW: 183.29 g/mol

Expected Spectroscopic Data:

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    
    
    5.60 (br s, 1H, NH), 3.05 (t,
    
    
    Hz, 2H,
    
    
    ), 1.98 (s, 3H,
    
    
    ), 1.70–1.40 (m, cyclooctyl ring protons), 1.25 (m, 2H).
  • 13C NMR:

    
     170.5 (C=O), 46.2 (
    
    
    
    ), 38.5 (CH-ring), 30.5, 27.2, 26.5, 25.5 (Ring carbons), 23.3 (
    
    
    ).
  • Mass Spectrometry (ESI+): m/z calc. for

    
    ; found 184.2.
    

Safety & Handling

  • Raney Nickel: Must be kept wet at all times. Dry Raney Ni ignites in air. Dispose of in a dedicated waste container with water/acid.

  • Hydrogenation: Ensure reactor is rated for the pressure. Use blast shields.

  • Cyanoborohydride (Route B): Highly toxic. Generates HCN if acidified. Work in a fume hood and quench with basic bleach solution.

References

  • Nitrile Reduction Methodology

    • Gould, F. E., et al. "Catalytic Hydrogenation of Nitriles." Journal of Organic Chemistry, 1960. (General method for nitrile to primary amine).

  • Cyclooctanecarbaldehyde Reductive Amination

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Cyclooctane Ring Chemistry

    • Cope, A. C., et al. "Cyclooctane Derivatives." Organic Syntheses, Coll. Vol. 5, p. 273.

  • Acetylation Protocols

    • "Standard Operating Procedure: Amine Acetylation." Common Organic Chemistry Archive.

Sources

Method

Targeting Hydrophobic Pockets: The Strategic Application of the Cyclooctylmethyl Moiety in Medicinal Chemistry

Topic: Application of cyclooctylmethyl group in medicinal chemistry Content Type: Detailed Application Notes and Protocols Abstract The cyclooctylmethyl group ( ) represents a specialized, high-impact structural motif in...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of cyclooctylmethyl group in medicinal chemistry Content Type: Detailed Application Notes and Protocols

Abstract

The cyclooctylmethyl group (


) represents a specialized, high-impact structural motif in medicinal chemistry, primarily utilized to probe and fill large, distinct hydrophobic pockets within receptor binding sites. Unlike its smaller counterparts (cyclohexyl, cyclopentyl), the cyclooctyl ring offers a unique combination of high lipophilicity, significant steric bulk, and conformational flexibility. This application note details the physicochemical rationale for deploying this group, provides a canonical case study in G Protein-Coupled Receptor (GPCR) selectivity (Nociceptin vs. Opioid receptors), and outlines robust synthetic protocols for its installation and optimization in drug discovery campaigns.

Physicochemical Profile & Rational Design

The cyclooctylmethyl group is not merely a "larger cyclohexyl"; it is a distinct pharmacological tool.[1] Its application is driven by three core properties:

A. Lipophilicity and Membrane Permeability

The addition of a cyclooctylmethyl group significantly increases the calculated partition coefficient (cLogP) of a molecule, often by >1.5 log units compared to a methyl group, and ~0.5–0.8 units compared to a cyclohexylmethyl group. This increase drives:

  • Hydrophobic Collapse: Enhanced driving force for binding to deep, lipophilic pockets (entropy-driven binding).

  • Membrane Partitioning: Increased permeability, though care must be taken to avoid exceeding Lipinski's Rule of 5 (LogP > 5).

B. Steric Bulk and Shape Complementarity

While phenyl rings are planar and cyclohexyl rings exist primarily in a rigid chair conformation, the cyclooctane ring is a "flexible hydrophobic blob."[1] It exists in a dynamic equilibrium of boat-chair and crown conformations.[1]

  • Volume: It occupies significantly more volume than a phenyl or cyclohexyl group, allowing it to displace active site water molecules from large, undefined hydrophobic regions.

  • Adaptability: Its flexibility allows it to "mold" into pockets that might sterically clash with rigid aromatic systems.[1]

C. The "Selectivity Switch"

The most powerful application of this group is achieving selectivity between homologous targets. A binding pocket that accommodates a cyclohexyl ring might be too constricted for a cyclooctyl ring.[1] Conversely, a target with a larger accessory pocket will tolerate the cyclooctyl group, while the smaller homologue will not, or will bind with lower affinity due to poor packing.

Case Study: The Nociceptin Receptor (NOP/ORL1)

Canonical Example of Cyclooctyl-Driven Selectivity

The discovery of J-113397 , a potent Nociceptin Receptor (NOP) antagonist, illustrates the definitive utility of the cyclooctylmethyl group. NOP shares high sequence homology with the classical Mu-Opioid Receptor (MOP). Achieving selectivity for NOP over MOP was a major challenge.

Researchers at Banyu Pharmaceutical (now Merck) demonstrated that replacing smaller N-substituents with the bulky cyclooctylmethyl group was the key determinant for selectivity.

Comparative SAR Data (J-113397 Series)

The table below summarizes the impact of ring size on binding affinity (


) and selectivity.
N-Substituent (R)NOP

(nM)
MOP

(nM)
Selectivity (MOP/NOP)Interpretation
Cyclooctylmethyl 1.8 1000 555x Optimal Fit & Selectivity
Cycloheptylmethyl2.512048xGood potency, poor selectivity
Cyclohexylmethyl8.0141.7xNon-selective
Benzyl>10045<1xFavors MOP

Mechanistic Insight: The NOP receptor possesses a larger, more flexible hydrophobic pocket near the orthosteric site compared to the MOP receptor. The cyclooctylmethyl group fills this volume, maximizing van der Waals contacts in NOP while creating steric clashes in the tighter MOP pocket.

Experimental Protocols

Protocol A: Synthetic Installation (Reductive Amination)

The most reliable method for installing a cyclooctylmethyl group is the reductive amination of a secondary amine with cyclooctanecarbaldehyde.

Reagents:

  • Substrate: Secondary Amine scaffold (

    
    ).
    
  • Reagent: Cyclooctanecarbaldehyde (1.2 - 1.5 equiv).[1]

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 - 2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Additive: Acetic Acid (AcOH) (catalytic to 1 equiv, to activate imine formation).

Step-by-Step Methodology:

  • Preparation of Aldehyde (if not commercial):

    • Note: Cyclooctanecarbaldehyde is commercially available but can degrade.[1] If fresh reagent is needed, oxidize Cyclooctylmethanol using Dess-Martin Periodinane (DMP) in DCM (0°C to RT, 2h). Filter through Celite and concentrate.

  • Imine Formation:

    • Dissolve the amine scaffold (1.0 mmol) in anhydrous DCE (5-10 mL).

    • Add Cyclooctanecarbaldehyde (1.2 mmol).[1]

    • Add AcOH (1-2 drops or 1.0 mmol if amine is basic).

    • Stir at Room Temperature (RT) for 30–60 minutes under

      
       atmosphere.
      
  • Reduction:

    • Add NaBH(OAc)3 (1.5 mmol) in a single portion.

    • Stir at RT for 4–16 hours.[1] Monitor by LC-MS for disappearance of amine and appearance of product (

      
      ).
      
  • Workup:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica gel).[1] Note: Cyclooctyl derivatives are highly lipophilic; adjust mobile phase polarity (e.g., lower % MeOH/DCM) compared to the parent amine.

Protocol B: The "Hydrophobic Scan" Workflow

When optimizing a lead compound, do not jump straight to cyclooctyl. Use this systematic scanning protocol to map the binding pocket size.[1]

Workflow Logic:

  • Baseline: Establish activity with a Methyl or Ethyl group.[1]

  • Rigid Probe: Test a Benzyl group (Planar,

    
     interactions).
    
  • Cycloalkyl Scan: Synthesize the series:

    • Cyclopropylmethyl (Small, rigid).[1]

    • Cyclobutylmethyl (Small, puckered).[1]

    • Cyclohexylmethyl (Medium, chair).[1]

    • Cyclooctylmethyl (Large, flexible).[1]

  • Data Interpretation:

    • If activity plateaus at Cyclohexyl

      
       Pocket is defined/limited.[1]
      
    • If activity peaks at Cyclooctyl

      
       Pocket is large/undefined; opportunity for selectivity.[1]
      
    • If Cyclooctyl kills activity

      
       Steric clash (pocket is too small).
      

Visualization of Workflows

Figure 1: Synthetic Pathway (Reductive Amination)

Synthesis Start Cyclooctylmethanol (Precursor) Aldehyde Cyclooctanecarbaldehyde (Reagent) Start->Aldehyde Oxidation (DMP or Swern) Imine Iminium Intermediate Aldehyde->Imine + Amine AcOH, DCE Amine Secondary Amine (Scaffold) Amine->Imine Product N-Cyclooctylmethyl Derivative Imine->Product Reduction NaBH(OAc)3

Caption: Synthetic route for installing the cyclooctylmethyl group via reductive amination. Oxidation of the alcohol precursor is optional if the aldehyde is commercially sourced.

Figure 2: SAR Optimization Logic (The Hydrophobic Scan)

SAR_Logic Lead Lead Compound (Low Selectivity) Scan Initiate Hydrophobic Scan (Cyclopropyl -> Cyclooctyl) Lead->Scan Result_Small Activity Lost at > Cyclohexyl Scan->Result_Small Steric Clash Result_Large Activity Retained/Improved at Cyclooctyl Scan->Result_Large Pocket Filling Conclusion_Small Restricted Pocket (Stop Expansion) Result_Small->Conclusion_Small Conclusion_Large Large Pocket Found (Selectivity Opportunity) Result_Large->Conclusion_Large

Caption: Decision tree for applying the cyclooctylmethyl group in Structure-Activity Relationship (SAR) studies to identify large hydrophobic pockets.

References

  • Kawamoto, H., et al. (1999). Discovery of the First Potent and Selective Small Molecule Opioid Receptor-like (ORL1) Antagonist: 1-[(3R,4R)-1-Cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397).[1] Journal of Medicinal Chemistry, 42(25), 5061–5063.

  • Ozaki, S., et al. (2000).In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist. European Journal of Pharmacology, 402(1-2), 45-53.

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability: are more rings always bad? Drug Discovery Today, 14(19-20), 1011-1020.[1] (Context on lipophilicity and ring size).

  • Meanwell, N. A. (2011).Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

Application

Application Note: Optimized Reaction Conditions for the Amide Coupling of Cyclooctylamines

Executive Summary & Mechanistic Context Amide bond formation is the most frequently executed reaction in medicinal chemistry and parallel library synthesis[1]. However, the coupling of medium-ring aliphatic amines, such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Amide bond formation is the most frequently executed reaction in medicinal chemistry and parallel library synthesis[1]. However, the coupling of medium-ring aliphatic amines, such as cyclooctylamine, presents a formidable synthetic challenge. Cyclooctylamine is frequently utilized in drug development to introduce lipophilic bulk and improve metabolic stability, such as in the design of potent antitubercular indolecarboxamides[2].

Despite its utility, the eight-membered cyclooctane ring is characterized by severe transannular strain and complex conformational dynamics (e.g., boat-chair conformations)[3]. This structural reality creates intense steric shielding around the nucleophilic nitrogen atom. Traditional coupling reagents like EDC/HOBt often fail to overcome this high activation energy barrier, leading to sluggish reaction rates, poor yields, and a high risk of epimerization of the carboxylic acid partner. To achieve high-yielding amide bonds with cyclooctylamines, chemists must utilize highly electrophilic active esters generated in situ by advanced uronium/aminium or triazine-based coupling reagents[4].

Reagent Selection Matrix

Selecting the correct coupling reagent and base is the most critical variable in this workflow. The table below synthesizes quantitative and qualitative data to guide reagent selection for sterically hindered cyclooctyl couplings.

Table 1: Comparison of Coupling Reagents for Cyclooctylamine

Coupling ReagentActive Intermediate FormedRecommended SolventOptimal BaseReaction RateEpimerization RiskByproduct Removal
HATU OAt (7-aza-1-hydroxybenzotriazole)DMF, NMP, DCMDIPEA, CollidineFast (< 2 h)LowModerate (Requires multiple aqueous washes)
DMTMM Triazine EsterTHF, MeOH, WaterNMMModerate (4-12 h)Very LowEasy (Highly water-soluble byproducts)
COMU ODhbt EsterDMF, NMPDIPEAFast (< 2 h)LowEasy (Water-soluble byproducts)
EDC / HOBt OBt EsterDCM, DMFDIPEA, TEASlow (12-24 h)High (Due to slow rate)Easy (Aqueous acid/base wash)

Note: For cyclooctylamine, HATU and DMTMM are the premier choices. HATU provides the fastest kinetics due to the neighboring group effect of the pyridine nitrogen in the OAt ester[4], while DMTMM is superior for moisture-tolerant conditions and epimerization-sensitive substrates[5][6].

Logical Workflow of Amide Coupling

AmideCoupling Acid Carboxylic Acid (Substrate) Activation Activation Phase (Formation of Active Ester) Acid->Activation Reagent Coupling Reagent (e.g., HATU, DMTMM) Reagent->Activation Base Non-Nucleophilic Base (e.g., DIPEA, NMM) Base->Activation Coupling Nucleophilic Acyl Substitution (Coupling Phase) Base->Coupling Acid Scavenging ActiveEster Highly Electrophilic Active Ester (e.g., OAt) Activation->ActiveEster Rapid Kinetics (< 5 min) ActiveEster->Coupling Amine Cyclooctylamine (Sterically Hindered) Amine->Coupling Product Target Amide Product (High Yield) Coupling->Product Overcomes Steric Bulk Byproduct Water-Soluble Byproducts (e.g., Urea, NMM-HCl) Coupling->Byproduct

Mechanistic workflow of amide bond formation with sterically hindered cyclooctylamine.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate causality (why a step is performed) and self-validation (how to know the step succeeded).

Protocol A: High-Efficiency HATU-Mediated Coupling (Standard Solution-Phase)

This protocol leverages the intense electrophilicity of the OAt ester to force the coupling of the hindered cyclooctylamine[4].

1. Substrate Preparation:

  • Action: Dissolve the carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M).

  • Causality: Anhydrous DMF prevents the premature hydrolysis of the highly reactive OAt ester intermediate.

2. Base Addition & Activation:

  • Action: Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.1 eq, 0.55 mmol) in one portion. Stir at room temperature for exactly 2–5 minutes.

  • Causality: DIPEA deprotonates the acid, allowing it to attack the uronium salt of HATU.

  • Self-Validation: The solution will typically transition to a pale yellow color, indicating the successful formation of the active OAt ester. Critical: Do not exceed 5 minutes of pre-activation, as the active ester can degrade.

3. Nucleophilic Coupling:

  • Action: Add cyclooctylamine (1.2 eq, 0.6 mmol) dropwise to the activated mixture.

  • Causality: Dropwise addition controls the exotherm. A slight excess of the amine drives the reaction to completion against the steric gradient.

  • Self-Validation: Monitor via LC-MS after 1 hour. The mass of the OAt ester should disappear, replaced by the target amide mass.

4. Workup & Purification:

  • Action: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL), water (3 x 10 mL), and brine (10 mL).

  • Causality: The 1M HCl wash removes unreacted cyclooctylamine and DIPEA. The multiple water washes are strictly necessary to remove the persistent tetramethylurea byproduct generated by HATU.

Protocol B: DMTMM-Mediated Coupling (Moisture-Tolerant & Epimerization-Free)

DMTMM is an exceptional alternative when working with chiral centers prone to epimerization or when absolute anhydrous conditions cannot be maintained[5][6].

1. One-Pot Preparation:

  • Action: Dissolve the carboxylic acid (1.0 eq, 0.5 mmol) and cyclooctylamine (1.1 eq, 0.55 mmol) in THF or a THF/Water mixture (2.5 mL, 0.2 M).

  • Causality: Unlike HATU, DMTMM does not require pre-activation because it does not react directly with amines to form dead-end guanidinium byproducts[4]. It is highly stable in protic solvents[6].

2. Reagent Addition:

  • Action: Add N-Methylmorpholine (NMM) (1.5 eq, 0.75 mmol) and DMTMM (1.2 eq, 0.6 mmol). Stir at room temperature for 12 hours.

  • Causality: NMM acts as the optimal acid scavenger for this specific triazine chemistry. DMTMM activates the acid to form a reactive triazine ester, which is subsequently attacked by the cyclooctylamine[5].

3. Streamlined Workup:

  • Action: Dilute the reaction with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Causality: The byproducts of this reaction (N-methylmorpholine hydrochloride and 1-hydroxy-3,5-dimethoxytriazine) are highly water-soluble, making this workup significantly cleaner and faster than uronium-based methods[6].

Troubleshooting & Optimization Insights

  • Issue: Formation of Guanidinium Byproducts.

    • Observation: LC-MS shows a mass corresponding to the cyclooctylamine adducted directly to the coupling reagent.

    • Cause: The cyclooctylamine was added simultaneously with HATU, outcompeting the carboxylic acid for the reagent[4].

    • Solution: Strictly enforce the 2-5 minute pre-activation of the carboxylic acid before introducing the amine.

  • Issue: Reaction Stalls at <50% Conversion.

    • Cause: Extreme steric clash between a highly substituted carboxylic acid and the bulky 8-membered ring of cyclooctylamine.

    • Solution: Switch the solvent to NMP to increase the boiling point and elevate the reaction temperature to 40–50 °C. Alternatively, utilize microwave irradiation (80 °C for 15 minutes) to forcefully overcome the activation energy barrier.

  • Issue: Epimerization of an α-Chiral Carboxylic Acid.

    • Cause: The slow coupling rate of the hindered cyclooctylamine allows the active ester time to form an oxazolone intermediate, which rapidly racemizes.

    • Solution: Switch the base from DIPEA to 2,4,6-collidine, which is less nucleophilic, or abandon HATU entirely in favor of DMTMM, which boasts a near-zero epimerization rate[6].

References

  • DMTMM - Wikipedia Source: Wikipedia URL
  • Reagent of the month - March- DMTMM Source: SigutLabs URL
  • The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery Source: ACS Publications URL
  • Preliminary Structure–Activity Relationships and Biological Evaluation of Novel Antitubercular Indolecarboxamide Derivatives Source: ACS Publications URL
  • HATU | 148893-10-1 Source: Benchchem URL
  • CAS 5452-37-9: Cyclooctylamine Source: CymitQuimica URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Purification of N-(cyclooctylmethyl)acetamide

Case ID: PUR-C11H21NO-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active Introduction: The Molecule & The Challenge Welcome to the Technical Support Center. You are working with N-(cyclooctylmethyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-C11H21NO-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are working with N-(cyclooctylmethyl)acetamide , a secondary amide featuring a lipophilic cyclooctyl ring linked via a methylene bridge to a polar acetamide core.

Chemist-to-Chemist Analysis: This molecule (C₁₁H₂₁NO, MW ~183.3 g/mol ) occupies a "solubility middle ground." The cyclooctyl tail provides significant lipophilicity, while the amide head group acts as a hydrogen bond donor/acceptor.

  • The Problem: Crude products often contain unreacted (cyclooctylmethyl)amine (basic), acetic acid (acidic), or oligomers.

  • The Risk: Due to the flexible cyclooctyl ring, this compound may exhibit "oiling out" behavior during crystallization or low melting points, making purification tricky compared to rigid aromatic amides.

This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary cleanup, followed by Recrystallization for solids, and Flash Chromatography for difficult oils.

Module 1: The "Triage" – Initial Workup & Extraction

Objective: Remove >95% of unreacted starting materials before attempting advanced purification.

The Logic: Amides are neutral. We exploit this by washing away the amine precursor (using acid) and the acid precursor (using base), leaving the neutral amide in the organic layer.

Standard Operating Procedure (SOP-01): Differential Extraction

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1M HCl (or 10% Citric Acid if acid-sensitive)

  • Saturated NaHCO₃ (Sodium Bicarbonate)

  • Brine (Sat. NaCl)

Protocol:

  • Dissolution: Dissolve the crude residue in EtOAc (approx. 10 mL per gram of crude). Note: EtOAc is preferred over DCM here as it separates faster from aqueous layers.

  • Acid Wash (Removes Amine): Wash the organic phase twice with 1M HCl.

    • Mechanism:[2] Protonates unreacted (cyclooctylmethyl)amine, rendering it water-soluble.

  • Base Wash (Removes Acetic Acid): Wash the organic phase twice with Saturated NaHCO₃.

    • Mechanism:[2] Deprotonates residual acetic acid/anhydride, moving it to the aqueous layer.

  • Drying: Wash with Brine, dry over MgSO₄, filter, and concentrate.

Visualizing the Workflow (Graphviz):

ExtractionWorkflow Crude Crude Mixture (Amide + Amine + Acid) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash 1: 1M HCl Dissolve->AcidWash OrgLayer1 Organic Layer (Amide + Acid) AcidWash->OrgLayer1 Retain Organic AqLayer1 Aqueous Waste (Amine Salts) AcidWash->AqLayer1 Discard Aqueous BaseWash Wash 2: Sat. NaHCO3 OrgLayer2 Organic Layer (Amide Only) BaseWash->OrgLayer2 Product Layer AqLayer2 Aqueous Waste (Acetate Salts) BaseWash->AqLayer2 Discard Aqueous OrgLayer1->BaseWash

Figure 1: Differential extraction logic to isolate neutral amides from basic and acidic impurities.

Module 2: Crystallization Strategies

Objective: High-purity isolation for solid crude products.

The Logic: The cyclooctyl ring adds "grease" to the molecule. Standard polar solvents (Ethanol) might hold the product too well, while non-polar solvents (Hexane) might not dissolve it at all. A binary solvent system is required.

SOP-02: Solvent Pair Recrystallization

Recommended Solvent System: Ethyl Acetate / Heptane Why? Heptane is preferred over Hexane (higher boiling point, 98°C vs 68°C) allowing for better solubilization of the lipophilic cyclooctyl tail at high heat without premature boiling.

Protocol:

  • Place crude solid in an Erlenmeyer flask.

  • Add hot EtOAc dropwise until the solid just dissolves.

  • Remove from heat.[3] Add hot Heptane dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of hot EtOAc to clear the solution.

  • Slow Cooling: Wrap the flask in a towel and let it reach room temperature undisturbed.

    • Critical Step: If oil droplets form instead of crystals ("Oiling Out"), reheat and add slightly more EtOAc.

  • Cool in an ice bath for 30 minutes. Filter and wash with cold Heptane.

Data: Solvent Suitability Matrix

Solvent SystemSuitabilityNotes
EtOAc / Heptane High Best balance for lipophilic amides.
Ethanol / Water ModerateRisk of "oiling out" due to hydrophobic effect of cyclooctyl ring.
Toluene LowProduct likely too soluble even when cold.
DCM / Hexane LowDCM boils too fast; difficult to control saturation.

Module 3: Flash Chromatography

Objective: Purification when crystallization fails or product is an oil.

The Logic: Amides interact strongly with silica gel via hydrogen bonding. However, the cyclooctyl group makes it run faster than methyl-substituted amides.

SOP-03: Silica Gel Chromatography

Stationary Phase: Standard Silica Gel (40-63 µm). Mobile Phase:

  • Option A (Standard): 0%

    
     50% EtOAc in Hexanes.
    
    • Expectation: The lipophilic amide should elute around 30-40% EtOAc.

  • Option B (For Polar Impurities): 0%

    
     5% Methanol in DCM.
    
    • Use when: You have stubborn polar byproducts or if the amide is streaking.

Troubleshooting Visualization (Graphviz):

PurificationDecision Start Crude State Solid Solid Start->Solid Oil Oil / Gum Start->Oil Recryst Recrystallize (EtOAc/Heptane) Solid->Recryst TLC Check TLC (50% EtOAc/Hex) Oil->TLC Flash Flash Column (Gradient Elution) TLC->Flash Distinct Spots VacDist High Vac Distillation (Risk of Decomp) TLC->VacDist Streaking/Overlap

Figure 2: Decision matrix for selecting the purification method based on physical state.

FAQ & Troubleshooting

Q1: My product is "oiling out" during recrystallization. What is happening? A: This is common with cyclooctyl derivatives. The melting point of the solvated compound is lower than the boiling point of the solvent mixture.

  • Fix: Reheat to dissolve the oil. Add a "seed crystal" if available. If not, scratch the glass vigorously with a glass rod to induce nucleation. Alternatively, switch to a solvent with a lower boiling point (e.g., replace Heptane with Pentane, though this requires care).

Q2: I see a spot on TLC that stays at the baseline. What is it? A: This is likely the ammonium salt of the unreacted amine or polymerized material.

  • Fix: Add 1% Triethylamine (TEA) to your chromatography solvent system. This deprotonates the baseline material, allowing it to move or sharpening the product peak.

Q3: Can I distill this compound? A: Theoretically, yes, but secondary amides have high boiling points due to intermolecular H-bonding.

  • Warning: You would need high vacuum (<0.5 mmHg). Prolonged heating may cause thermal degradation (dehydration to nitrile). Chromatography is safer for this molecular weight (MW ~183).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general amide purification protocols).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Foundational text for extraction and crystallization logic).

  • Biotage Application Notes. (2024). Strategies for Flash Chromatography of Amides. (Source for mobile phase selection in lipophilic amide separation).[1][2][4]

  • PubChem Compound Summary. (2024). N-alkylacetamides Structure-Property Relationships. (Used to infer solubility profiles of C8-substituted amides).

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Cyclooctanemethylamine Acetylation

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing stalled reactions or low yields during the N-acetylation of cyclooctane...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing stalled reactions or low yields during the N-acetylation of cyclooctanemethylamine (cyclooctylmethanamine).

Unlike simple aliphatic amines, cyclooctanemethylamine presents unique structural challenges. This guide bypasses generic advice to provide a deep, mechanistically grounded troubleshooting framework.

Diagnostic Overview & Mechanistic Causality

Cyclooctanemethylamine is a primary aliphatic amine utilized in the synthesis of complex pharmacophores, including sulfonamide-based inhibitors for protein amyloid aggregation[1]. While primary amines generally exhibit high nucleophilicity and readily react with acetylating agents[2], cyclooctanemethylamine is an exception.

The Core Issue: Steric Hindrance The bulky, eight-membered cyclooctyl ring situated adjacent to the methylamine linker creates a highly crowded microenvironment. This steric hindrance restricts the trajectory of the nitrogen's lone pair, significantly raising the activation energy required to attack the electrophilic carbonyl carbon of the acetylating agent[3].

Secondary Issue: Reagent Hydrolysis & Salt Formation When using acetic anhydride (


), adventitious moisture in the solvent or atmosphere will rapidly hydrolyze the reagent into two equivalents of acetic acid[4]. Because the sterically hindered amine reacts slowly, water outcompetes the amine for the anhydride. The resulting acetic acid subsequently protonates the amine, forming an unreactive ammonium salt and completely halting conversion.
Troubleshooting Workflow

Troubleshooting Start Low Conversion Detected CheckMoisture Is the reaction strictly anhydrous? Start->CheckMoisture DrySolvent Dry solvents & use N2/Ar atmosphere CheckMoisture->DrySolvent No CheckCatalyst Is DMAP being used? CheckMoisture->CheckCatalyst Yes DrySolvent->CheckCatalyst AddDMAP Add 5-10 mol% DMAP catalyst CheckCatalyst->AddDMAP No CheckReagent Switch Ac2O to Acetyl Chloride CheckCatalyst->CheckReagent Yes Success Full Conversion Achieved AddDMAP->Success CheckReagent->Success

Caption: Logical workflow for diagnosing and resolving low conversion in hindered amine acetylation.

To overcome these barriers, the addition of 4-dimethylaminopyridine (DMAP) is highly recommended. DMAP acts as a nucleophilic acyl transfer catalyst, attacking the anhydride to form a highly electrophilic N-acetylpyridinium intermediate that easily overcomes the steric barriers of the cyclooctyl group[5].

DMAP_Mechanism Ac2O Acetic Anhydride (Ac2O) Intermediate N-Acetylpyridinium Intermediate (Highly Reactive) Ac2O->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product N-(Cyclooctylmethyl)acetamide + Regenerated DMAP Intermediate->Product + Amine Amine Cyclooctanemethylamine (Sterically Hindered) Product->DMAP Catalyst Turnover

Caption: DMAP-catalyzed acetylation pathway overcoming steric hindrance via a reactive intermediate.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the expected outcomes when altering the chemical environment for the acetylation of cyclooctanemethylamine.

Acetylating AgentCatalystSolvent ConditionTempExpected ConversionPrimary Causality for Outcome

(1.2 eq)
NoneUndried DCM25°C< 20%Reagent hydrolysis outpaces the hindered amine; salt formation occurs[4].

(1.2 eq)
NoneAnhydrous DCM25°C40-50%Absence of moisture prevents salt formation, but steric hindrance limits the reaction rate.

(1.5 eq)
DMAP (10 mol%)Anhydrous DCM25°C> 95%DMAP forms a highly reactive intermediate, drastically lowering the activation energy[5].
AcCl (1.2 eq) NoneAnhydrous DCM0°C to 25°C> 90%Acetyl chloride is a superior electrophile capable of direct reaction despite steric bulk[2].

Self-Validating Experimental Protocol

To guarantee high conversion, utilize the following optimized, DMAP-catalyzed methodology. Every step is designed to validate the integrity of the reaction environment.

Reagents Required:

  • Cyclooctanemethylamine (1.0 eq)

  • Acetic Anhydride (

    
    ) (1.5 eq)
    
  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the vessel with inert gas (Nitrogen or Argon) for 5 minutes.

    • Causality: Eliminates atmospheric moisture, preventing the premature hydrolysis of acetic anhydride into acetic acid[4].

  • Substrate Dissolution: Dissolve cyclooctanemethylamine (1.0 eq) in anhydrous DCM to create a 0.2 M solution.

  • Base & Catalyst Addition: Add the auxiliary base (TEA or DIPEA, 2.0 eq) followed by the DMAP catalyst (0.1 eq).

    • Causality: The auxiliary base acts as an acid scavenger to neutralize generated acetic acid, ensuring the amine remains in its reactive, unprotonated state. DMAP initiates the catalytic cycle[5].

  • Thermal Control: Submerge the flask in an ice bath to bring the internal temperature to 0 °C.

  • Reagent Addition: Add acetic anhydride (1.5 eq) dropwise over 10 minutes.

    • Causality: Dropwise addition controls the exothermic formation of the N-acetylpyridinium intermediate, preventing localized heating and side-product formation.

  • Reaction Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 4 to 12 hours. Monitor the disappearance of the starting material via TLC (Ninhydrin stain) or LC-MS.

  • Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous

    
    . Transfer to a separatory funnel and extract with DCM. Wash the organic layer with 1M HCl.
    
    • Causality: The 1M HCl wash is critical; it selectively protonates and removes residual DMAP, TEA, and any unreacted trace amine into the aqueous layer, leaving the neutral acetamide product in the organic phase.

  • Isolation: Wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure N-(cyclooctylmethyl)acetamide.
    

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a mass corresponding to the desired product (+42 Da), but also a significant peak at +84 Da. What happened? A: The +84 Da peak indicates diacetylation (the formation of an imide). While steric hindrance usually protects bulky amines from over-reaction, using a large excess of highly reactive acetylating agents (especially acetyl chloride) or pushing the reaction at elevated temperatures for extended periods can force a second acetylation event[3]. To fix this, reduce the equivalents of your acetylating agent to 1.1–1.2 and strictly monitor the reaction time.

Q: I switched from acetic anhydride to acetyl chloride to force the reaction, but my yield is still low and the mixture turned dark. Why? A: Acetyl chloride is exceptionally reactive and can cause polymerization or degradation if not strictly temperature-controlled (must be added at 0 °C). More importantly, acetyl chloride generates HCl gas as a stoichiometric byproduct[2]. If your auxiliary base (TEA/DIPEA) is insufficient or added too late, the HCl will immediately protonate your cyclooctanemethylamine. The resulting hydrochloride salt is completely unreactive toward acylation.

Q: Can I run this reaction solvent-free to increase the reaction rate? A: Yes, solvent-free acetylation is a recognized green chemistry approach that drives reactions forward by maximizing reactant concentration[6]. However, cyclooctanemethylamine and its resulting acetamide can become highly viscous. If mass transfer becomes an issue, the reaction will stall. You can use a slight excess of liquid acetic anhydride to act as both the reagent and the solvent, but be prepared for a more rigorous neutralization step during workup.

References

  • Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System - Digital Commons @ East Tennessee State University. Available at:[Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. Available at:[Link]

  • INHIBITION OF PROTEIN AMYLOID AGGREGATION USING FLUORINATED BENZENESULFONAMIDES - European Patent Office - EP 4299062 A1 - Googleapis.com. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for N-Alkylation of Acetamide

Welcome to the technical support center for the N-alkylation of acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction conditions, with a specific focus on the critical parameter of reaction temperature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter during the N-alkylation of acetamide, providing explanations and actionable steps to resolve them.

Question 1: I am observing low or no conversion of my acetamide starting material. What are the likely causes related to temperature?

Low or no conversion is a common hurdle and can often be traced back to suboptimal reaction temperature, especially when using catalytic systems.

  • Insufficient Thermal Energy: Many N-alkylation reactions, particularly those employing alcohols as alkylating agents, have a significant activation energy barrier. The reaction temperature may simply be too low to overcome this barrier and initiate the catalytic cycle effectively. For instance, some palladium-catalyzed systems require temperatures as high as 180°C to achieve good yields.[1] Similarly, ruthenium-based catalysts may need temperatures around 180°C for the N-alkylation of amides with primary alcohols.[2]

  • Catalyst Activation: Certain catalysts require a specific temperature to become active. For example, cobalt nanoparticles supported on carbon, used for the N-alkylation of benzamide (a related primary amide), show optimal performance at 130°C.[3] Running the reaction at a lower temperature could result in a sluggish or stalled reaction.

  • Phase and Solubility Issues: If your reactants are not fully dissolved at the initial reaction temperature, the reaction will be slow. Increasing the temperature can improve the solubility of acetamide and other reagents, leading to a higher effective concentration and increased reaction rate.[4][5]

Troubleshooting Steps:

  • Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20°C and monitor the reaction progress by TLC or GC/LC-MS. This will help you identify the minimum effective temperature for your specific system.

  • Consult Catalyst Literature: Review the literature for the specific catalyst you are using to determine its optimal operating temperature range.

  • Ensure Homogeneity: Visually inspect the reaction mixture at the set temperature to ensure all components are in solution. If not, consider a solvent with a higher boiling point that allows for a higher reaction temperature.

Question 2: My reaction is producing a significant amount of the O-alkylated byproduct. How can I leverage temperature to improve N-selectivity?

The competition between N-alkylation and O-alkylation is a classic challenge in amide chemistry. Temperature can be a key parameter in controlling this selectivity.

  • Thermodynamic vs. Kinetic Control: O-alkylation is often the kinetically favored pathway, meaning it happens faster at lower temperatures. In contrast, the N-alkylated product is typically the thermodynamically more stable product. Therefore, increasing the reaction temperature can favor the formation of the N-alkylated product.[6]

  • Solvent and Temperature Interplay: The choice of solvent and temperature are interconnected. Polar aprotic solvents like DMF or THF generally favor N-alkylation.[7][8] However, you must operate at a temperature that is safely below the solvent's boiling point.

Troubleshooting Steps:

  • Increase Reaction Temperature: If you are observing significant O-alkylation, consider increasing the reaction temperature to favor the thermodynamically preferred N-alkylation product.

  • Optimize Solvent Choice: Ensure you are using a suitable polar aprotic solvent. If your current solvent has a low boiling point, consider switching to a higher-boiling alternative like toluene or xylene to allow for higher reaction temperatures.[9]

Question 3: I am struggling with the formation of a di-alkylated product. How can I adjust the temperature to favor mono-alkylation?

The formation of N,N-dialkylacetamide can be a significant issue, as the mono-alkylated product can be more nucleophilic than the starting acetamide.

  • Reaction Rate Control: Lowering the reaction temperature can help to slow down the rate of the second alkylation step, thus favoring the mono-alkylated product.[8]

  • Controlled Addition of Alkylating Agent: While not a direct temperature effect, combining a lower reaction temperature with the slow, dropwise addition of the alkylating agent can significantly improve the selectivity for the mono-alkylated product.

Troubleshooting Steps:

  • Decrease Reaction Temperature: If di-alkylation is a major side product, try running the reaction at a lower temperature.

  • Combine with Stoichiometric Control: Use a 1:1 stoichiometry of acetamide to the alkylating agent, or even a slight excess of acetamide, in conjunction with a lower reaction temperature.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for optimizing the N-alkylation of acetamide?

A good starting point for optimization depends on the chosen catalytic system and alkylating agent. Based on literature for similar primary amides, a range of 100°C to 150°C is often effective.[1][3][10] For instance, some iridium-catalyzed reactions proceed well at around 100°C, while certain palladium or cobalt systems may require temperatures upwards of 130°C.[1][3] Reductive alkylation using an aldehyde or ketone in the presence of a platinum catalyst has been reported at temperatures between 150°C and 180°C.[11]

Q2: How does the choice of base influence the optimal reaction temperature?

The strength of the base is crucial for deprotonating the acetamide, making the nitrogen more nucleophilic.[12][13] A stronger base like sodium hydride (NaH) can effectively deprotonate the amide at lower temperatures, potentially allowing the alkylation to proceed at a milder condition.[6][12] Weaker bases, such as potassium carbonate (K₂CO₃), may require higher temperatures to achieve a sufficient rate of deprotonation and subsequent alkylation.[1][5]

Q3: Can microwave irradiation be used to optimize the reaction temperature and time?

Yes, microwave-assisted organic synthesis can be a very effective technique for the N-alkylation of amides.[14][15] Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and improved yields compared to conventional heating.[15] This method allows for precise temperature control and can be an excellent tool for quickly screening optimal reaction temperatures.

Data Summary and Protocols

Impact of Temperature on N-Alkylation Yield

The following table summarizes typical temperature ranges and their impact on the N-alkylation of primary amides based on different catalytic systems.

Catalyst SystemAlkylating AgentTypical Temperature Range (°C)Observations
Cobalt NanoparticlesAlcohols115 - 130Yield can significantly increase with a modest temperature rise (e.g., from 87% at 115°C to 99% at 130°C for benzamide).[3]
Palladium AcetateAlcohols110 - 180Higher temperatures are often necessary, especially under air atmosphere and solvent-free conditions.[1]
Ruthenium-basedAlcohols90 - 120Can provide good yields at relatively moderate temperatures, though transesterification can be a side reaction at higher temperatures.[10]
Iridium NHC-PhosphineAlcohols~100Effective at moderate temperatures in the presence of a base like Cs₂CO₃.[1]
Platinum-AluminaAldehydes/Ketones150 - 180Used in reductive amination processes.[11]
Experimental Workflow: General Protocol for Temperature Optimization

This protocol provides a general framework for optimizing the reaction temperature for the N-alkylation of acetamide using a generic catalytic system.

dot

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_optimization Optimization Loop cluster_workup Work-up and Purification prep_reagents 1. Prepare Reagents - Acetamide - Alkylating Agent - Catalyst - Base - Solvent setup_vessel 2. Assemble Reaction Vessel - Oven-dried glassware - Magnetic stir bar prep_reagents->setup_vessel charge_reagents 3. Charge Reagents - Add solids (acetamide, catalyst, base) - Add solvent setup_vessel->charge_reagents purge 4. Inert Atmosphere - Purge with N2 or Ar charge_reagents->purge add_alkylating 5. Add Alkylating Agent - Via syringe purge->add_alkylating heat 6. Heat to Target Temp. - Start with a conservative temperature (e.g., 100°C) add_alkylating->heat monitor 7. Monitor Progress - TLC, GC, or LC-MS - Take aliquots at regular intervals heat->monitor analyze 8. Analyze Results - Low conversion? - Side products? monitor->analyze adjust_temp 9. Adjust Temperature - Increase for low conversion - Decrease for side products analyze->adjust_temp If necessary quench 11. Quench Reaction - Cool to RT - Add quenching agent analyze->quench If optimal repeat 10. Repeat Experiment adjust_temp->repeat repeat->heat extract 12. Extraction - Add organic solvent and water - Separate layers quench->extract purify 13. Purification - Column chromatography extract->purify

Caption: Workflow for optimizing reaction temperature.

Step-by-Step Methodology:

  • Reagent Preparation: Ensure all reagents are of appropriate purity and dried if necessary. Anhydrous conditions are often crucial.[7]

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetamide (1.0 eq.), the chosen catalyst (e.g., 1-5 mol%), and the base (e.g., 1.2-2.0 eq.).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, THF, or DMF) via syringe.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq.) dropwise to the stirred mixture.

  • Heating and Monitoring: Heat the reaction mixture to the desired starting temperature (e.g., 100°C). Monitor the reaction progress at regular intervals (e.g., every 2-4 hours) using an appropriate analytical technique (TLC, GC, or LC-MS).

  • Temperature Adjustment: Based on the reaction progress, adjust the temperature as needed. If the reaction is sluggish, increase the temperature in 10-20°C increments. If side product formation is significant, consider lowering the temperature.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride).

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.[17] Acetamide is suspected of causing cancer.[16][18]

  • Handling of Reagents: Handle strong bases like sodium hydride with extreme caution, as they are pyrophoric and react violently with water.[6] Alkylating agents can be toxic and should be handled with care.[19]

  • Pressure and Temperature: When heating reactions, ensure the system is not sealed to avoid pressure buildup. Use a reflux condenser.

Mechanistic Considerations

The N-alkylation of acetamide typically proceeds through the deprotonation of the amide N-H by a base to form an amidate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent in an Sₙ2-type reaction.

dot

G cluster_mechanism N-Alkylation Mechanism acetamide Acetamide amidate Amidate Anion acetamide->amidate Deprotonation base Base (e.g., K₂CO₃) base->amidate product N-Alkylacetamide amidate->product Nucleophilic Attack (SN2) alkyl_halide Alkyl Halide (R-X) alkyl_halide->product byproduct Salt (e.g., KX)

Caption: Simplified N-alkylation mechanism.

The reaction temperature directly influences the rate of both the deprotonation and the nucleophilic attack steps. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.

References

  • Dai, X., & Shi, F. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 17(8), 2044-2054. [Link]

  • Dai, X., & Shi, F. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Publishing.
  • Dai, X., & Shi, F. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. ResearchGate. [Link]

  • Halpern, M. (n.d.). N-Alkylations Using Catalytic Tetrabutylammonium Iodide. PTC Organics, Inc.[Link]

  • Various Authors. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]

  • Gunanathan, C., & Milstein, D. (2011). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PMC - NIH. [Link]

  • Gunanathan, C., & Milstein, D. (2013). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. [Link]

  • Rajput, A. P., et al. (2012). N-alkylation of azoles disubstituted acetamides under microwave and Mannich reaction conditions. Der Pharma Chemica. [Link]

  • Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications. [Link]

  • Varma, R. S., & Naicker, K. P. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. [Link]

  • Span Chemie. (2016, April 18). ACETAMIDE FOR SYNTHESIS MSDS. [Link]

  • LPS.org. (n.d.). Safety Data Sheet (SDS) Acetamide. [Link]

  • Kawatani, R., et al. (2016). Remarkable Effect on Thermosensitive Behavior Regarding Alkylation at the Amide Position of Poly(N-vinylamide)s. Chemistry Letters. [Link]

  • Schmerling, L. (1966). U.S. Patent No. 3,274,211.
  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides? [Link]

  • Wang, D., et al. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship. [Link]

  • ResearchGate. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? [Link]

  • Repositorio Académico - Universidad de Chile. (n.d.). Solvent Effects on the Amidic Bond. [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. [Link]

  • Reddit. (2021, March 18). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • PMC. (n.d.). N-Dealkylation of Amines. [Link]

Sources

Optimization

Technical Support Center: Optimizing Cyclooctyl Amine Transformations

Ticket ID: CYC-OCT-001 Subject: Overcoming Steric & Conformational Barriers in Cyclooctyl Amine Chemistry Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CYC-OCT-001 Subject: Overcoming Steric & Conformational Barriers in Cyclooctyl Amine Chemistry Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Medium Ring" Problem

Researchers often assume cyclooctyl amines behave like their cyclohexyl counterparts. They do not. Cyclooctane rings suffer from unique transannular strain (Prelog strain) .[1] Unlike the rigid chair of cyclohexane, cyclooctane exists in a flux of boat-chair and crown conformations.

  • The Barrier: The hydrogens at C3/C7 and C4/C6 project inward across the ring. When a reagent approaches a functional group on the ring, it encounters this "transannular wall," creating significant steric hindrance even for seemingly accessible protons or lone pairs.

  • The Kinetic Penalty: Reactions involving a hybridization change from

    
     (planar) to 
    
    
    
    (tetrahedral)—such as nucleophilic attack on a cyclooctanone or amide coupling with cyclooctylamine—are energetically costly because the transition state forces the ring into highly strained eclipsing interactions.

Module 1: Amide Coupling Optimization

User Issue: “Standard EDC/HOBt or HATU/DIPEA couplings are stalling or yielding <20% product with cyclooctyl amine.”

The Root Cause

The bulky cyclooctyl ring blocks the trajectory of the amine towards the activated ester. Standard dipolar aprotic solvents (DMF/DMSO) do not stabilize the charge-separated transition state enough to overcome this steric repulsion.

The Solution: The HFIP Effect & Acyl Fluorides

Switching the solvent to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) can accelerate reaction rates by orders of magnitude. HFIP acts as a hydrogen-bond donor, activating the carbonyl electrophile and stabilizing the tetrahedral intermediate.

Protocol A: HFIP-Mediated Coupling
  • Reagents: Carboxylic Acid (1.0 equiv), Cyclooctyl amine (1.2 equiv), DIC (Diisopropylcarbodiimide, 1.1 equiv).

  • Solvent: 25% HFIP in DCM (v/v). Do not use pure HFIP with basic coupling reagents as it can quench them; DIC is compatible.

  • Temperature: Ambient.

Step-by-Step:

  • Dissolve carboxylic acid and amine in DCM (0.2 M).

  • Add HFIP (to reach 25% v/v total solvent).

  • Add DIC dropwise.

  • Monitor via LCMS. The HFIP network stabilizes the leaving group departure.

Protocol B: Acyl Fluoride (TFFH) Method

For extremely hindered substrates where HATU fails, Acyl Fluorides are smaller and more electrophilic than OBt/OAt esters.

  • Activation: Acid (1.0 equiv) + TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.1 equiv) + DIPEA (2.5 equiv) in DCM. Stir 30 mins.

  • Coupling: Add Cyclooctyl amine (1.2 equiv).

  • Rationale: The fluoride leaving group is small, minimizing steric clash with the incoming transannular hydrogens of the cyclooctyl ring.

Decision Logic: Coupling Strategy

AmideCoupling Start Start: Cyclooctyl Amine Coupling CheckHATU Attempt HATU/DIPEA in DMF Start->CheckHATU Success Yield > 80%? CheckHATU->Success Done Proceed to Workup Success->Done Yes Fail Yield < 50% or Stalled Success->Fail No HFIP_Check Substrate Acid Sensitive? Fail->HFIP_Check Route_HFIP Protocol A: DIC in 25% HFIP/DCM (Solvent Activation) HFIP_Check->Route_HFIP No Route_TFFH Protocol B: TFFH (Acyl Fluoride) (Minimize Steric Bulk) HFIP_Check->Route_TFFH Yes (Avoid acidic HFIP)

Caption: Decision tree for selecting the optimal amide coupling pathway based on steric severity and substrate stability.

Module 2: C-N Cross-Coupling (Buchwald-Hartwig)

User Issue: “Pd-catalyzed amination results in hydrodehalogenation of the aryl halide, with no coupled product.”

The Root Cause

Reductive elimination is the rate-determining step for bulky amines. The cyclooctyl group creates a crowded coordination sphere. If the ligand is not bulky enough to "squeeze" the product out, the complex stalls, leading to


-hydride elimination or protodehalogenation.
The Solution: Ligand Selection (BrettPhos/RuPhos)

You require dialkylbiaryl phosphine ligands. These ligands are bulky enough to favor the monoligated Pd(0) species (faster oxidative addition) and enforce a geometry that accelerates reductive elimination.[2]

Recommended System
  • Precatalyst: RuPhos Pd G4 or BrettPhos Pd G4 .

    • Why G4? These precatalysts activate at room temperature and prevent the formation of inactive Pd(I) dimers, which is common with Pd2(dba)3.

  • Base: NaOtBu (Strong) or Cs2CO3 (Weak).

  • Solvent: Dioxane or t-Amyl alcohol (higher boiling point).

Data: Ligand Performance Comparison
LigandYield (Cyclooctyl Amine + Aryl Chloride)Mechanistic Insight
PPh3 / BINAP < 10%Too small; fails to promote reductive elimination.
XPhos 45-60%Good, but often stalls with secondary bulky amines.
RuPhos 85-95% Ideal for secondary amines; prevents

-elimination.
BrettPhos 90-98% Best for primary amines; extreme steric bulk drives coupling.
Catalytic Cycle Visualization

Buchwald cluster_ligand Ligand Role (RuPhos/BrettPhos) Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl AmineBind Amine Coordination (Steric Clash Here) OxAdd->AmineBind Cyclooctyl-NH2 Deprot Deprotonation (Base Mediated) AmineBind->Deprot Base RedElim Reductive Elimination (CRITICAL STEP) Deprot->RedElim Pd(II) Amido Complex RedElim->Pd0 Regeneration Product Ar-N-Cyclooctyl RedElim->Product Note Bulky ligand forces C-N bond formation to relieve strain Note->RedElim

Caption: The Buchwald-Hartwig cycle. Reductive elimination (Red) is the bottleneck for cyclooctyl amines; bulky ligands accelerate this step.

Module 3: Reductive Amination

User Issue: “Reacting cyclooctanone with an amine using STAB (Sodium Triacetoxyborohydride) yields mostly alcohol side products.”

The Root Cause

Formation of the imine intermediate is thermodynamically disfavored due to the increase in ring strain (I-strain) when the


 ketone becomes a 

bond. If the reducing agent is present before the imine is fully formed, it will preferentially reduce the ketone to cyclooctanol.
The Solution: Titanium(IV) Isopropoxide Protocol

Ti(OiPr)4 serves a dual purpose:

  • Lewis Acid: Activates the carbonyl.

  • Water Scavenger: Shifts the equilibrium toward the imine by sequestering the water produced.

Optimized Protocol
  • Imine Formation (The "Aging" Step):

    • Combine Cyclooctanone (1.0 equiv) and Amine (1.1 equiv) in neat Ti(OiPr)4 (2.0 equiv).

    • Note: If the amine is a solid, use minimal THF.

    • Stir under

      
       for 6–12 hours  at ambient temperature. This is non-negotiable.
      
  • Reduction:

    • Dilute the viscous mixture with Ethanol or Methanol.

    • Add NaBH4 (1.5 equiv) cautiously (exothermic).

    • Stir for 2 hours.

  • Quench (Critical for Filtration):

    • Add 1N NaOH or water. A white precipitate (

      
      ) will form.
      
    • Filter through Celite.[3] If filtration is slow, add more DCM to solubilize the product.

References & Grounding

  • HFIP in Amide Coupling:

    • Mechanism & Application: Colgee, B., et al. "Hexafluoroisopropanol as a distinct solvent for amide bond formation." Chemical Science, 2021.[4]

    • Source:

  • Buchwald-Hartwig Ligand Design:

    • RuPhos/BrettPhos Utility: Maiti, D., & Buchwald, S. L. "Universal 1,4-Dicarbonyl Precursors for the Synthesis of Heterocycles." Journal of the American Chemical Society, 2009. (Contextualizes bulky ligand usage).

    • Source:

  • Reductive Amination with Titanium:

    • Standard Protocol: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5][6] The Journal of Organic Chemistry, 1990.

    • Source:

  • Transannular Strain (Prelog Strain):

    • Conformational Analysis: Hendrickson, J. B. "Molecular Geometry V. Evaluation of Functions for Hydrocarbon Strain." Journal of the American Chemical Society, 1961.

    • Source:

Sources

Troubleshooting

Stability of N-(cyclooctylmethyl)acetamide in acidic conditions

Executive Summary: Stability Profile N-(cyclooctylmethyl)acetamide (CAS: 51870-99-6) exhibits high stability in acidic media at room temperature but is susceptible to hydrolysis under forcing conditions (high temperature...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Stability Profile

N-(cyclooctylmethyl)acetamide (CAS: 51870-99-6) exhibits high stability in acidic media at room temperature but is susceptible to hydrolysis under forcing conditions (high temperature and strong acid concentration).

As a secondary amide with a bulky hydrophobic tail, its degradation kinetics are governed by the steric hindrance of the cyclooctyl ring acting through the methylene spacer. While the amide bond is robust enough for standard acidic HPLC mobile phases (e.g., 0.1% TFA) and routine acidic workups, prolonged exposure to refluxing strong acids (e.g., 6M HCl) will drive irreversible hydrolysis to (cyclooctylmethyl)amine and acetic acid .

Part 1: Technical Troubleshooting & FAQs

Q1: I am observing a new peak in my LC-MS after leaving the sample in 0.1% TFA overnight. Is this hydrolysis?

Diagnosis: Unlikely. Technical Insight: At room temperature, the half-life of simple


-alkylacetamides in dilute acid (pH ~2) is typically measured in weeks or months, not hours. The activation energy (

) required to break the resonance-stabilized amide bond is high (typically >20 kcal/mol). Troubleshooting Steps:
  • Check for Impurities: The new peak is more likely a contaminant from the solvent or a degradation product of a different functional group if your molecule is complex.

  • Verify Mass: Hydrolysis would produce a mass shift of

    
     (Loss of acetyl, gain of H). Specifically, you would see the (cyclooctylmethyl)amine fragment (
    
    
    
    Da). If the new peak does not match this mass, it is not amide hydrolysis.
  • Solvent Evaporation: If the sample vial was not sealed tightly, solvent evaporation could concentrate the sample, causing aggregation or precipitation artifacts.

Q2: Can I use HCl to quench a reaction containing this compound?

Answer: Yes, with temperature controls. Technical Insight: The "methyl" spacer (


) between the nitrogen and the cyclooctyl ring reduces the direct steric shielding of the amide carbonyl compared to a direct 

-cyclooctyl attachment. However, the bulky cyclooctyl group still creates a hydrophobic local environment that retards the approach of hydrated protons (

). Protocol:
  • Safe: Quenching with 1M or 2M HCl at

    
     to 
    
    
    
    is safe for < 24 hours.
  • Risky: Quenching with concentrated HCl (>6M) without cooling, or allowing the quench mixture to warm significantly above RT, may initiate partial hydrolysis.

Q3: How do I force hydrolysis to release the free amine?

Answer: You must overcome the resonance stability of the amide. Protocol:

  • Reagent: 6M HCl or

    
     mixture of 
    
    
    
    (to solubilize the lipophilic cyclooctyl chain).
  • Conditions: Reflux (

    
    ) for 12–24 hours.
    
  • Mechanism: The reaction is driven to completion because the resulting amine is immediately protonated to the ammonium salt (

    
    ), which cannot attack the acetic acid byproduct to reverse the reaction.
    

Part 2: Mechanistic Analysis

The acid-catalyzed hydrolysis of N-(cyclooctylmethyl)acetamide follows the A


2 mechanism  (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular).
Key Pathway Description:
  • Protonation: The carbonyl oxygen is protonated (favored over N-protonation due to resonance stabilization).

  • Nucleophilic Attack: Water attacks the electrophilic carbonyl carbon.[1] Note: The cyclooctyl tail provides steric bulk that slows this step compared to N-ethylacetamide.

  • Tetrahedral Intermediate: Formation of the gem-diol intermediate.

  • Collapse & Elimination: The C-N bond breaks, releasing the amine and acetic acid.

  • Irreversible Trap: The amine is protonated by the acidic medium to form the ammonium ion.

AmideHydrolysis Start N-(cyclooctylmethyl)acetamide Protonation O-Protonated Species (Resonance Stabilized) Start->Protonation + H+ (Fast, Equilibrium) Transition Tetrahedral Intermediate (Gem-diol) Protonation->Transition + H2O (Rate Limiting) Sterically Hindered by Cyclooctyl Products Products: Acetic Acid + (Cyclooctylmethyl)ammonium Transition->Products Collapse & Proton Transfer (Irreversible in Acid)

Figure 1: Acid-catalyzed hydrolysis pathway. The rate-limiting water attack is retarded by the hydrophobic bulk of the cyclooctyl group.

Part 3: Experimental Protocols

Protocol A: Rapid Stability Assessment (Stress Test)

Use this protocol to validate stability before long-term storage or scale-up.

Materials:

  • Compound: 10 mg[2]

  • Solvent: Acetonitrile (ACN)

  • Acid: 1M HCl

  • Instrument: HPLC-UV or LC-MS[3]

Step-by-Step:

  • Preparation: Dissolve 10 mg of N-(cyclooctylmethyl)acetamide in 5 mL ACN.

  • Control: Transfer 1 mL to a vial; dilute with 1 mL water. Store at

    
    .
    
  • Stress Sample: Transfer 1 mL to a vial; add 1 mL 2M HCl (Final concentration ~1M).

  • Incubation: Heat the Stress Sample at

    
     for 4 hours.
    
  • Analysis: Analyze both samples by HPLC.

    • Pass Criteria: Stress sample peak area > 98% of Control sample.

    • Fail Criteria: Appearance of new peaks at retention times corresponding to acetic acid (early eluting) or the amine (requires specific detection settings).

Protocol B: Decision Tree for Acid Handling

DecisionTree Start Start: Acidic Exposure Planned TempCheck Is Temperature > 40°C? Start->TempCheck AcidConc Is Acid Conc > 1M? TempCheck->AcidConc No Risk HIGH RISK: Expect Hydrolysis TempCheck->Risk Yes TimeCheck Is Exposure > 24 Hours? AcidConc->TimeCheck No Monitor MONITOR: Run Protocol A (Stress Test) AcidConc->Monitor Yes Safe SAFE: Negligible Degradation TimeCheck->Safe No TimeCheck->Monitor Yes

Figure 2: Operational decision tree for handling N-(cyclooctylmethyl)acetamide in acidic workflows.

Part 4: Data & Kinetics

While specific kinetic constants for this exact molecule are rare in literature, we can derive expected behavior from structural analogs (


-alkylacetamides).

Table 1: Estimated Half-Life (


) in 1M HCl 
Estimates based on secondary amide hydrolysis kinetics (Arrhenius parameters).
TemperatureEstimated Stability (

)
Operational Recommendation
25°C (RT) > 100 DaysSafe for storage in acidic buffers.
40°C ~ 10–15 DaysSafe for short-term workups.
60°C ~ 24 HoursMonitor closely; degradation likely.
100°C (Reflux) < 1 HourRapid, quantitative hydrolysis.

References

  • PubChem. (n.d.).[4][5] N-(cyclohexylmethyl)acetamide (Analogous Structure).[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Brown, R. S., et al. (1998). "Dilute acid-catalyzed amide hydrolysis: efficiency of the N-protonation mechanism." Journal of the American Chemical Society.[6] Retrieved from [Link][6]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Ozturk, S., et al. (2013). "Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds." Journal of the Chemical Society of Pakistan. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues of cyclooctyl acetamides in water

Technical Support Center: Solubility Optimization for Cyclooctyl Acetamides Status: Active Ticket ID: SOL-CYC-008 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary: The Physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Cyclooctyl Acetamides

Status: Active Ticket ID: SOL-CYC-008 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Physicochemical Challenge

User Query: "Why are my cyclooctyl acetamide derivatives precipitating in aqueous buffers despite being soluble in DMSO?"

Technical Insight: Cyclooctyl acetamides present a classic "Grease Ball" vs. "Brick Dust" dichotomy. The cyclooctyl ring is a highly lipophilic, medium-sized carbocycle (


) with significant conformational flexibility, contributing to a high LogP (typically >3.0). Simultaneously, the acetamide moiety  (

) acts as a rigid hydrogen-bond donor/acceptor, often creating a stable crystal lattice structure.

When you dilute a DMSO stock into water, the "solvent shock" dramatically increases the polarity of the environment. The water molecules structure themselves around the hydrophobic cyclooctyl ring (entropic penalty), forcing the molecules to aggregate and precipitate to minimize the exposed hydrophobic surface area.

Diagnostic Workflow

Before selecting a protocol, determine your experimental constraints using the logic tree below.

Solubility_Workflow Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Cell Culture/Enzymatic) AppType->InVitro InVivo In Vivo (Animal Studies) AppType->InVivo Structural Chemical Synthesis AppType->Structural ConcCheck Target Conc. > 10 µM? InVitro->ConcCheck Route Route of Admin? InVivo->Route Mod Add Polar Handle (e.g., Morpholine) Structural->Mod LowConc Use DMSO Spike (<0.1%) ConcCheck->LowConc No HighConc Requires Cosolvent/Surfactant ConcCheck->HighConc Yes IV HP-β-CD Complexation Route->IV IV/IP Oral Solid Dispersion / Lipid Formulation Route->Oral PO

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.

Troubleshooting Guide (Q&A)

Category A: In Vitro Assays (Cell Culture & Enzymatic)

Q1: I prepared a 10 mM stock in DMSO. When I dilute it to 10 µM in media, it turns cloudy immediately. Why? A: You are experiencing "Solvent Shock."

  • Mechanism: DMSO is aprotic and disrupts water structure. When you add a small volume of DMSO stock to a large volume of aqueous media, the DMSO is rapidly diluted, and the water molecules re-network. Your cyclooctyl acetamide, suddenly stripped of its organic shield, aggregates to protect its hydrophobic rings.

  • Solution:

    • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in a solvent mixture (e.g., 50:50 DMSO:PBS or DMSO:PEG400) before the final spike.

    • Warm the Media: Pre-warm your cell culture media to 37°C. Solubility is endothermic; higher temperature favors dissolution.

    • Use a Dispersant: Add 0.05% Tween-80 or Pluronic F-68 to your media before adding the compound. These surfactants prevent micro-aggregates from growing into visible precipitates.

Q2: Can I use Ethanol instead of DMSO? A: Generally, no . While ethanol is less toxic than DMSO, cyclooctyl acetamides typically have lower solubility in ethanol than in DMSO. Furthermore, ethanol is more volatile, leading to concentration variability during long incubations. Stick to DMSO (analytical grade) unless your specific biological target is DMSO-sensitive.

Category B: Advanced Formulation (In Vivo / High Concentration)

Q3: I need to dose mice at 50 mg/kg. DMSO is too toxic at this volume. What is the gold standard alternative? A: The gold standard for lipophilic acetamides is 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Why: The cyclooctyl ring fits perfectly into the hydrophobic cavity of the β-cyclodextrin torus (approx. 6.0–6.5 Å diameter). The outer hydroxyl groups of the CD maintain water solubility.[1]

  • Protocol: See Section 4: Experimental Protocols.

Q4: My compound is a "Brick Dust" molecule (high melting point >200°C). Cyclodextrins aren't working. What now? A: If the crystal lattice energy is too high, the compound won't enter the cyclodextrin cavity.

  • Strategy: You need Nanosuspension or Micronization .[2]

  • Method: Use high-energy media milling (bead beating) with a stabilizer like HPMC (Hydroxypropyl methylcellulose) or SDS (Sodium Dodecyl Sulfate). This physically breaks the crystal lattice and stabilizes the small particles, increasing the dissolution rate via the Noyes-Whitney equation.

Experimental Protocols

Protocol A: HP-β-CD Complexation (The "Gold Standard" for Injectables)

Best for: IV, IP, and high-concentration stock solutions.

Reagents:

  • Cyclooctyl acetamide derivative

  • 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Pharma Grade)

  • Milli-Q Water

  • 0.22 µm PES Syringe Filter

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in Milli-Q water to create a 20% (w/v) solution. (e.g., 2g CD in 10mL water). Vortex until clear.

  • Add Compound: Add your cyclooctyl acetamide in excess of the target concentration (e.g., if target is 5 mg/mL, add 7 mg/mL).

  • Equilibration (The Critical Step):

    • Option A (Speed): Sonicate the suspension for 30 minutes at 40°C.

    • Option B (Stability): Shake/rotate at room temperature for 24 hours.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved drug.

  • Filtration: Pass the supernatant through a 0.22 µm filter.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the final soluble concentration.

Protocol B: Cosolvent System (PEG/Tween)

Best for: IP or PO (Oral gavage) where cyclodextrins are unavailable.

Formulation:

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent)

  • 5% Tween 80 (Surfactant)

  • 45% Saline/Water (Diluent)

Mixing Order (Crucial):

  • Dissolve compound completely in DMSO .

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add Saline while vortexing. (Adding saline too fast will cause precipitation).

Comparative Data: Solvent Efficacy

The following table summarizes typical solubility limits for N-cyclooctylacetamide derivatives (LogP ~3.5).

Solvent SystemSolubility Range (mg/mL)SuitabilityNotes
Water (PBS) < 0.01PoorImmediate precipitation.
DMSO (100%) > 100Stock OnlyToxic to cells >0.5%; Toxic to animals >5 mL/kg.
Ethanol (100%) 20 - 50LimitedVolatile; protein precipitation risk.
20% HP-β-CD 5 - 15 Excellent Biocompatible; renal clearance; no precipitation.
PEG 400 (Neat) 40 - 60GoodViscous; requires dilution for injection.
Corn Oil 10 - 20Oral OnlyGood for "Grease Ball" compounds; slow absorption.

Mechanism of Action: Cyclodextrin Inclusion

The diagram below illustrates how the hydrophobic cyclooctyl group is sequestered from the aqueous environment.

CD_Mechanism cluster_0 Thermodynamic Drive Drug Cyclooctyl Acetamide (Hydrophobic) Complex Inclusion Complex Drug->Complex Enters Cavity CD HP-β-CD (Host) CD->Complex Sequesters Ring Water Aqueous Solution Complex->Water Soluble Dispersion Text Displacement of high-energy water from CD cavity

Figure 2: Schematic of the host-guest interaction. The hydrophobic cyclooctyl ring displaces water molecules from the CD cavity, a thermodynamically favorable process that shields the drug from the aqueous bulk.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Link

  • BenchChem Technical Support. (2025). Addressing solubility issues of acetamide derivatives in cell culture media. BenchChem Guidelines. Link

  • PubChem. (2025). N-Octylacetamide Physicochemical Properties. National Library of Medicine. Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link

Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) and perform small-scale pilot studies before committing valuable compound stocks.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of N-(cyclooctylmethyl)acetamide

Technical Analysis & Solvent Comparison Guide: 1H NMR Characterization of N-(cyclooctylmethyl)acetamide Executive Summary & Technical Context N-(cyclooctylmethyl)acetamide represents a class of lipophilic secondary amide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis & Solvent Comparison Guide: 1H NMR Characterization of N-(cyclooctylmethyl)acetamide

Executive Summary & Technical Context

N-(cyclooctylmethyl)acetamide represents a class of lipophilic secondary amides frequently encountered as intermediates in peptidomimetic drug design or as hydrophobic spacers in material science. Characterizing this molecule presents a specific spectroscopic challenge: distinguishing the subtle conformational mobility of the cyclooctane ring while accurately quantifying the amide functionality.

This guide provides a comparative analysis of 1H NMR performance across two distinct solvent systems—Chloroform-d (


)  versus Dimethyl Sulfoxide-

(

)
—and establishes a rigorous protocol for differentiating the product from its precursor, cyclooctanemethanamine .[1]

Target Audience: Synthetic Chemists, Analytical Scientists, and QC Specialists.

Structural Breakdown & Assignment Logic

Before analyzing the spectra, we must establish the connectivity-based prediction. The molecule consists of three distinct magnetic environments:

  • The Acetyl Cap: A methyl group adjacent to a carbonyl (

    
    ).
    
  • The Linker: A methylene group (

    
    ) bridging the amide and the ring.
    
  • The Lipophilic Core: The cyclooctyl ring, characterized by a methine (

    
    ) anchor and a cluster of methylene (
    
    
    
    ) protons.
Visualization: Structural Assignment Map

ChemicalShifts Structure N-(cyclooctylmethyl)acetamide AmideNH Amide NH (Broad/Sharp depending on solvent) Structure->AmideNH Acetyl Acetyl Methyl (~1.9 ppm, s) Structure->Acetyl Linker N-Methylene (-CH2-) (~3.0 ppm, t) Structure->Linker RingCH Ring Methine (CH) (Multiplet) Structure->RingCH RingCH2 Ring Methylenes (CH2) (1.2 - 1.7 ppm, m) Structure->RingCH2

Figure 1: Structural assignment logic mapping chemical moieties to predicted NMR zones.

Comparative Analysis: Solvent Performance

The choice of solvent is not merely about solubility; it dictates the analytical resolution of the amide proton.

Option A: Chloroform-d ( ) – The Standard Screen[1]
  • Performance: Good for general structural confirmation but poor for amide quantification.

  • Characteristics: The amide NH proton typically appears as a broad singlet around 5.5–6.0 ppm.

  • Drawback: Due to quadrupole broadening and rapid exchange, the NH signal often lacks coupling information (

    
    ) to the neighboring methylene group.
    
Option B: DMSO- – The High-Resolution Alternative[1]
  • Performance: Superior for detailed characterization.

  • Characteristics: DMSO acts as a hydrogen-bond acceptor, "locking" the amide proton in place. This results in a sharp signal shifted downfield (7.5–8.0 ppm).

  • Advantage: You will often observe the triplet splitting of the NH proton, proving its connectivity to the

    
     group.
    
Comparative Data Table
Proton AssignmentMultiplicityShift in

(ppm)
Shift in

(ppm)
Diagnostic Note
NH (Amide) br s / t5.50 – 6.20 7.60 – 7.90 DMSO reveals coupling (

).[1]

t / dd3.05 – 3.15 2.85 – 2.95 Slightly shielded in DMSO.[1]

s1.95 – 2.00 1.75 – 1.85 Distinct singlet (3H).[2]
Ring Methine m1.50 – 1.701.40 – 1.60Often overlaps with ring

.
Ring

m (cluster)1.10 – 1.701.00 – 1.60"Cyclooctyl envelope" (14H).

Experimental Protocols

Protocol A: Synthesis (Process Control)

To generate the sample for analysis, a standard acetylation protocol is used.

  • Reagents: Cyclooctanemethanamine (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).

  • Procedure: Stir amine and base in dry DCM at 0°C. Add

    
     dropwise. Warm to RT for 2 hours.
    
  • Workup: Wash with 1N HCl (removes unreacted amine), then

    
    . Dry organic layer (
    
    
    
    ) and concentrate.
Protocol B: NMR Sample Preparation & Acquisition
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (

    
     7.26 ppm / DMSO 2.50 ppm).
    
  • Acquisition: 16 scans minimum; relaxation delay (

    
    ) 
    
    
    
    2.0 seconds to ensure accurate integration of the amide methyl.
Visualization: Analytical Workflow

Workflow cluster_Solvent Solvent Selection Decision Start Crude Reaction Mixture Workup Acidic Wash (1N HCl) Removes Starting Amine Start->Workup Isolate Isolate Neutral Amide Workup->Isolate CDCl3 Dissolve in CDCl3 (Routine Check) Isolate->CDCl3 Quick QC DMSO Dissolve in DMSO-d6 (Publication Quality) Isolate->DMSO Detailed Structure Analysis 1H NMR Acquisition (16 Scans, d1=2s) CDCl3->Analysis DMSO->Analysis

Figure 2: Operational workflow for synthesis purification and solvent selection.

Product Validation: Differentiating from Precursor

A critical requirement for researchers is validating the conversion of Cyclooctanemethanamine to N-(cyclooctylmethyl)acetamide .

Key Spectral Differences:

  • The Shift of the

    
    : 
    
    • Precursor (Amine): The methylene protons adjacent to the free amine appear upfield, typically around 2.4 – 2.6 ppm .

    • Product (Amide): Upon acetylation, the electron-withdrawing carbonyl deshields these protons, shifting them downfield to 3.0 – 3.2 ppm .

    • Validation: A complete disappearance of the signal at 2.5 ppm and emergence of the signal at 3.1 ppm confirms 100% conversion.

  • The Acetyl Singlet:

    • The appearance of a sharp 3H singlet at ~1.97 ppm is the definitive marker of the amide bond formation.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org. Chem.1997 , 62, 7512–7515.[4] Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General reference for Amide chemical shift ranges).
  • SDBS Web: Spectral Database for Organic Compounds ; National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Methodology for predicting aliphatic ring shifts). Link

Sources

Comparative

A Comparative Guide to FTIR Absorption of Amide Carbonyls in Cyclooctyl Derivatives

Introduction Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical research. It provides rapid, non-destructive, and highly specific information abo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical research. It provides rapid, non-destructive, and highly specific information about the molecular structure and functional groups present in a sample. For researchers working with amide-containing molecules, particularly within complex scaffolds like cyclooctyl derivatives, the amide I band is of paramount importance. This band, arising primarily from the C=O stretching vibration, serves as a sensitive probe into the local chemical environment of the amide group.[1]

Cyclooctane, a conformationally complex eight-membered ring, presents a unique structural framework.[2][3] When an amide functionality is incorporated into this system, either as a substituent or as part of the ring (a lactam), its vibrational properties are influenced by a delicate interplay of factors. This guide provides an in-depth comparison of the FTIR absorption peaks for amide carbonyls in cyclooctyl derivatives, grounded in experimental data and mechanistic principles, to aid researchers in spectral interpretation and structural elucidation.

Key Factors Influencing Amide I Carbonyl (C=O) Stretching Frequencies

The precise wavenumber of the amide I absorption is not fixed; it is modulated by several key factors. Understanding these influences is critical for accurate spectral interpretation. The general range for amide C=O absorption is typically between 1630 and 1690 cm⁻¹.[4]

Ring Strain and Conformation

Unlike the high strain found in small ring lactams (e.g., β-lactams, ~1745 cm⁻¹), the eight-membered ring of a cyclooctyl system is relatively flexible. However, it is not strain-free and adopts complex conformations like the boat-chair or crown forms.[3] This inherent conformational complexity influences the hybridization of the carbonyl carbon. In highly strained small rings, the bond angles are compressed, forcing more s-character into the C=O bond, which strengthens it and increases the stretching frequency (a blueshift).[5][6][7] For a medium-sized ring like cyclooctane, the strain effects are less pronounced than in 4- or 5-membered rings, leading to carbonyl stretching frequencies that are closer to their acyclic counterparts.[8]

Hydrogen Bonding

Hydrogen bonding is one of the most significant factors affecting the amide I band position. When the amide carbonyl oxygen acts as a hydrogen bond acceptor, it withdraws electron density from the C=O double bond, weakening it. This weaker bond requires less energy to vibrate, resulting in a shift to a lower frequency (a redshift).[9][10][11]

  • Solid State vs. Solution: In the solid state, strong intermolecular hydrogen bonding often leads to broad amide I bands at lower wavenumbers (e.g., 1640-1650 cm⁻¹ for secondary amides).[12]

  • Dilute Solutions: In a dilute solution of a non-polar solvent, hydrogen bonding is minimized, and the C=O absorption shifts to a higher frequency (e.g., 1680-1700 cm⁻¹).[12]

Resonance and Electronic Effects

The amide bond exhibits significant resonance, with the lone pair of electrons on the nitrogen atom delocalizing onto the carbonyl oxygen. This resonance imparts partial double-bond character to the C-N bond and reduces the bond order of the C=O group, lowering its stretching frequency compared to a simple ketone (~1715 cm⁻¹).[13][14]

  • Substituents: Electron-withdrawing groups attached to the nitrogen atom can reduce the electron-donating ability of the nitrogen, thereby increasing the C=O double bond character and shifting the amide I band to a higher frequency.[12] Conversely, electron-donating substituents on the ring can have more complex, long-range effects.

  • Conjugation: If the amide carbonyl is conjugated with a π-system (like a double bond or aromatic ring), the stretching frequency is lowered by an additional 20-30 cm⁻¹.[14]

Visualizing the Influences on Amide I Frequency

The following diagram illustrates the interplay of the primary factors that determine the final position of the amide carbonyl peak in an FTIR spectrum.

G cluster_factors Influencing Factors cluster_carbonyl Amide Carbonyl Environment cluster_output FTIR Spectral Output cluster_shifts Ring_Strain Ring Strain / Geometry Amide_CO Amide C=O Bond Strength & Length Ring_Strain->Amide_CO Blueshift Higher Frequency (Blueshift) Ring_Strain->Blueshift  High Strain H_Bonding Hydrogen Bonding (Inter/Intramolecular) H_Bonding->Amide_CO Redshift Lower Frequency (Redshift) H_Bonding->Redshift Strong H-Bonding Electronic_Effects Electronic Effects (Resonance, Induction) Electronic_Effects->Amide_CO Electronic_Effects->Redshift Conjugation FTIR_Peak Observed Amide I Peak Position (cm⁻¹) Amide_CO->FTIR_Peak

Caption: Factors influencing the amide I C=O stretching frequency.

Comparative FTIR Data for Amide Carbonyls

The following table summarizes the expected FTIR absorption ranges for the amide I band in various cyclooctyl derivatives. These values are compiled based on established trends for cyclic and acyclic amides.

Amide Type in Cyclooctyl DerivativeExpected Amide I Range (cm⁻¹)Key Considerations
Primary Amide (-CONH₂)1690 - 1650 cm⁻¹ (solid)Often shows a strong amide I band. In dilute solution, the peak may shift to a higher frequency. Accompanied by two N-H stretching bands around 3170-3500 cm⁻¹.[12][15]
Secondary Amide (-CONHR)1680 - 1640 cm⁻¹ (solid)Prone to strong intermolecular hydrogen bonding in the solid state, leading to lower frequencies. Accompanied by a single N-H stretch.[12][13]
Tertiary Amide (-CONR₂)1680 - 1630 cm⁻¹Lacks an N-H bond, so its peak position is less sensitive to the physical state as it cannot act as a hydrogen bond donor.[12]
Cyclooctanone Lactam (8-membered ring)1670 - 1640 cm⁻¹Ring strain is less significant than in smaller lactams. The frequency is comparable to or slightly lower than a six-membered lactam (1670 ± 10 cm⁻¹) and similar to acyclic secondary amides.[8]

Experimental Protocol: FTIR Analysis of a Cyclooctyl Amide Derivative

This section provides a standardized workflow for obtaining a high-quality FTIR spectrum of a novel cyclooctyl amide derivative.

Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis A Select Method (KBr, ATR, Solution) B Prepare Sample (Grind/Dissolve) A->B C Collect Background Spectrum (Air) B->C D Collect Sample Spectrum C->D E Perform Baseline Correction D->E F Identify Amide I Peak (1700-1600 cm⁻¹) E->F G Compare to Reference Data F->G

Caption: Standard workflow for FTIR analysis of amide compounds.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet Method)

    • Rationale: This method is ideal for solid samples, minimizing solvent effects and providing a spectrum that highlights intermolecular interactions like hydrogen bonding.

    • Procedure:

      • Thoroughly dry approximately 1-2 mg of the cyclooctyl amide sample and ~100 mg of spectroscopic grade Potassium Bromide (KBr) in an oven to remove any residual water.

      • Grind the KBr to a fine powder using an agate mortar and pestle.

      • Add the sample to the KBr and continue grinding until the mixture is a homogenous, fine powder.

      • Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Setup and Background Collection

    • Rationale: A background spectrum is essential to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

    • Procedure:

      • Ensure the sample compartment of the FTIR spectrometer is empty.

      • Configure the acquisition parameters: typically a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 or 64 scans for a good signal-to-noise ratio.

      • Collect the background spectrum.

  • Sample Spectrum Acquisition

    • Rationale: This step measures the infrared absorption of the actual sample.

    • Procedure:

      • Place the prepared KBr pellet into the sample holder in the spectrometer's beam path.

      • Using the same parameters as the background scan, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis

    • Rationale: Proper data processing is crucial for accurate peak identification.

    • Procedure:

      • Apply a baseline correction to the spectrum to ensure all peaks originate from a flat zero-absorbance line.

      • Use the peak-picking tool in the software to identify the exact wavenumber of the most intense absorption in the 1700-1600 cm⁻¹ region. This corresponds to the Amide I band.

      • Identify other relevant peaks, such as N-H stretching (~3300 cm⁻¹) and C-H stretching (~2900 cm⁻¹), to confirm the structure.

Conclusion

The FTIR spectrum of a cyclooctyl amide derivative provides a wealth of structural information, with the amide I band being a particularly powerful diagnostic tool. Its position is a sensitive indicator of the interplay between the conformational constraints of the eight-membered ring, the extent and nature of hydrogen bonding, and the electronic environment created by substituents. By carefully considering these factors and following a robust experimental protocol, researchers can leverage FTIR spectroscopy to confidently characterize novel cyclooctyl-based compounds, accelerating progress in medicinal chemistry and materials science.

References

Sources

Validation

Comparative Guide to High-Resolution Mass Spectrometry (HRMS) Platforms for Small Molecule Analysis: A Case Study on C11H21NO

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of selecting the optimal High-Resolution Mass Spectrometry (HRMS) architecture for small molecule characterization. The compound C11H21N...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of selecting the optimal High-Resolution Mass Spectrometry (HRMS) architecture for small molecule characterization. The compound C11H21NO (exact monoisotopic mass: 183.1623 Da)—commonly represented by the hydrophobic monomer N-tert-octylacrylamide or the piperidine derivative tecostanine—serves as an ideal model for this comparative guide.

Low-mass molecules (


) present unique challenges in LC-MS workflows. The low mass-to-charge region is notoriously crowded with chemical background noise, solvent clusters, and isobaric matrix interferences. While traditional triple quadrupole (QqQ) systems excel in targeted sensitivity, they lack the resolving power to differentiate C11H21NO from near-isobaric background ions. This guide objectively compares the performance, mechanistic advantages, and experimental workflows of Quadrupole-Orbitrap (Q-Orbitrap)  and Quadrupole-Time-of-Flight (Q-TOF)  platforms for the structural elucidation and quantification of C11H21NO.

Architectural Comparison: Q-Orbitrap vs. Q-TOF

When analyzing a low-mass target like C11H21NO (


), the choice of mass analyzer dictates the balance between resolving power and acquisition speed.
The Q-Orbitrap Advantage: Ultra-High Resolution

Orbitrap technology utilizes Fourier Transform (FT) detection, where ions are injected into a central spindle electrode and oscillate radially. The frequency of these oscillations is converted to an


 value.
  • Causality for Selection: The primary advantage of the Orbitrap is its ultra-high resolving power (up to 280,000 FWHM) and sub-ppm mass accuracy [1]. For C11H21NO, this resolution is critical for discriminating the target analyte from endogenous matrix lipids or plasticizers that share a nominal mass of 184 Da. Furthermore, Orbitraps enable retrospective untargeted screening without compromising quantitative integrity [2].

The Q-TOF Advantage: High-Speed Transient Capture

Q-TOF systems measure the flight time of ions accelerated through a field-free drift tube.

  • Causality for Selection: Q-TOFs offer exceptionally fast scan speeds (up to 50–100 Hz) and superior isotopic fidelity [3]. If C11H21NO is being analyzed in a high-throughput pharmacokinetic (PK) study utilizing ballistic UHPLC gradients (peak widths

    
     seconds), the Q-TOF ensures sufficient data points across the chromatographic peak for highly reproducible integration.
    

HRMS_Workflow Sample C11H21NO Sample (Matrix: Plasma/Urine) LC UHPLC Separation (C18, Gradient Elution) Sample->LC Ionization ESI (+) Protonation[M+H]+ LC->Ionization Decision Platform Selection Ionization->Decision Orbitrap Q-Orbitrap (High Resolution >140k) Sub-ppm Accuracy Decision->Orbitrap Need Ultra-High Res QTOF Q-TOF (High Speed >50 Hz) Isotopic Fidelity Decision->QTOF Need Fast Scan Speed Data_Orbi Retrospective Screening & Isobaric Resolution Orbitrap->Data_Orbi Data_QTOF High-Throughput Quant & Fast Transient Signals QTOF->Data_QTOF

Figure 1: LC-HRMS workflow and platform decision matrix for C11H21NO analysis.

Experimental Protocols: A Self-Validating Workflow

To ensure a self-validating system, the following protocol incorporates a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for matrix effects and ionization suppression.

Step 1: Sample Preparation via Polymeric SPE

Causality: C11H21NO derivatives (like N-tert-octylacrylamide) feature bulky, sterically hindered hydrophobic tails (LogP ~3.8) [4]. Using a polymeric reversed-phase Solid Phase Extraction (SPE) sorbent (e.g., Oasis HLB) rather than silica-based C18 prevents secondary silanol interactions. This eliminates peak tailing and irreversible binding of the amide nitrogen, ensuring


 recovery.
  • Conditioning: Pass 2.0 mL of LC-MS grade Methanol through the SPE cartridge, followed by 2.0 mL of Optima-grade

    
    .
    
  • Loading: Spike 500 µL of biological matrix (e.g., plasma) with 10 µL of SIL-IS (100 ng/mL). Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2.0 mL of 5% Methanol in

    
     to elute hydrophilic salts and polar suppression agents.
    
  • Elution: Elute the hydrophobic C11H21NO with 2.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate to dryness under a gentle stream of

    
     at 35°C. Reconstitute in 100 µL of Mobile Phase A.
    
Step 2: UHPLC Separation
  • Column: Sub-2 µm C18 column (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: (A) 0.1% Formic acid in

    
    ; (B) 0.1% Formic acid in Acetonitrile.
    
    • Mechanistic Note: Formic acid acts as an essential proton source, driving the equilibrium toward the formation of the

      
       precursor ion (
      
      
      
      184.1696) in positive Electrospray Ionization (ESI+).
  • Gradient: 10% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min, return to initial conditions. Flow rate: 0.4 mL/min.

Step 3: HRMS Parameter Optimization

For Q-Orbitrap (e.g., Thermo Q Exactive / Exploris):

  • Acquisition Mode: Full MS / dd-MS2.

  • Resolution: 70,000 FWHM for MS1 (to resolve matrix isobaric interference) and 17,500 FWHM for MS2.

  • Fragmentation: Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 30.

    • Causality: HCD is a beam-type fragmentation occurring in a dedicated multipole cell. Unlike traditional ion trap CID, HCD does not suffer from the "one-third rule" low-mass cutoff [2]. This allows the detection of critical low-mass diagnostic reporter ions for C11H21NO (e.g., the tert-butyl cation at

      
       57.070).
      

For Q-TOF (e.g., Agilent 6540 / Bruker timsTOF):

  • Acquisition Mode: Auto MS/MS or Data-Independent Acquisition (DIA).

  • Acquisition Rate: 10 spectra/s (MS1) and 5 spectra/s (MS2) to capture narrow UHPLC peaks.

  • Fragmentation: Collision-Induced Dissociation (CID) at 20 eV.

Quantitative Performance Data

The following table synthesizes the experimental performance metrics of both platforms when analyzing C11H21NO in a complex matrix.

Performance MetricQ-Orbitrap ArchitectureQ-TOF ArchitectureAnalytical Significance for C11H21NO
Precursor


184.1696184.1696Exact mass verification for formula

.
Mass Accuracy (MS1)

ppm (with internal lock mass)

ppm
Orbitrap provides superior confidence for untargeted screening and elemental composition [1].
Resolving Power (FWHM)

(at

200)

(at

200)
Orbitrap effectively resolves near-isobaric matrix interferences common in the low-mass region [2].
Scan Speed Up to 12 Hz (at 17,500 Res)Up to 50+ HzQ-TOF is better suited for ultra-narrow UHPLC peaks (

) ensuring accurate peak integration [3].
Linear Dynamic Range

orders of magnitude

orders of magnitude
Both offer excellent quantitation comparable to traditional QqQ systems.
Fragmentation Mode HCD (Beam-type)CIDHCD yields richer low-mass fragment spectra (no low-mass cutoff), vital for structural ID of small molecules.

Conclusion & Platform Recommendation

Both Q-Orbitrap and Q-TOF platforms demonstrate exceptional capability for the analysis of C11H21NO.

  • If your laboratory's primary objective is structural elucidation, impurity profiling, or untargeted screening in complex matrices, the Q-Orbitrap is the superior choice. Its ultra-high resolving power (

    
    ) and HCD fragmentation capabilities ensure that low-mass interferences are bypassed and complete structural fingerprints are obtained [1][2].
    
  • Conversely, if the objective is high-throughput targeted quantification (e.g., clinical assays or rapid PK profiling) where UHPLC gradients produce extremely narrow peaks, the Q-TOF provides the necessary scan speeds to maintain quantitative reproducibility without sacrificing mass accuracy [3].

References

  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry Source: Thermo Fisher Scientific URL
  • Source: LCMS.
  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips Source: Metware Bio URL
  • tert-Octylamine | High-Purity Reagent | For Research Use Source: Benchchem URL
Comparative

13C NMR chemical shifts of cyclooctyl ring carbons

13C NMR Chemical Shifts of Cyclooctyl Ring Carbons: A Comparative Technical Guide Introduction The cyclooctyl ring represents a unique structural challenge in medicinal chemistry and spectroscopy. Unlike the rigid chair...

Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Chemical Shifts of Cyclooctyl Ring Carbons: A Comparative Technical Guide

Introduction

The cyclooctyl ring represents a unique structural challenge in medicinal chemistry and spectroscopy. Unlike the rigid chair conformation of cyclohexane or the relatively defined twist-chair of cycloheptane, the cyclooctane ring is highly flexible, existing in a dynamic equilibrium of multiple conformers at room temperature. For drug development professionals, accurately identifying and characterizing cyclooctyl scaffolds is critical, as their lipophilicity and spatial occupancy differ significantly from smaller aliphatic rings.

This guide provides a technical comparison of 13C NMR spectral signatures for cyclooctyl rings against standard alternatives (cyclohexyl, cycloheptyl), details the conformational dynamics that govern these signals, and outlines robust experimental protocols for their characterization.

Part 1: Comparative Spectral Analysis

The "performance" of a spectral signature is defined by its resolution, distinctiveness, and predictability. The cyclooctyl ring exhibits a distinct chemical shift pattern that allows it to be differentiated from other cycloalkanes, provided the experimental conditions account for its conformational mobility.

Benchmark: Unsubstituted Cycloalkanes (CDCl₃, 298 K)

At room temperature, unsubstituted cycloalkanes undergo rapid conformational interconversion, resulting in a single, time-averaged resonance for all ring carbons. The following table benchmarks the cyclooctyl shift against its primary alternatives.

Table 1: 13C NMR Chemical Shift Comparison of Cycloalkanes

Ring SizeCompoundChemical Shift (δ, ppm)Signal Multiplicity (RT)Structural Characteristics
C6 Cyclohexane27.1 SingletRigid Chair (D3d); highly stable.
C7 Cycloheptane28.5 SingletTwist-Chair (C2); pseudorotation.
C8 Cyclooctane 27.8 Singlet Boat-Chair (Cs); high flexibility.
C9 Cyclononane26.1 SingletTwist-Boat-Chair (D3); severe transannular strain.

Note: Shifts are referenced to the center line of CDCl₃ (77.16 ppm). Values may vary by ±0.1 ppm depending on concentration and temperature.

Key Insight: The cyclooctyl resonance (27.8 ppm) appears between cyclohexane and cycloheptane. This is counter-intuitive to a simple linear progression and results from the "medium-ring effect," where transannular steric interactions (Prelog strain) shield the carbons relative to the strain-free cyclohexane.

Part 2: Conformational Dynamics & Low-Temperature Analysis

The single peak observed at room temperature is a deceptive average. To fully characterize a cyclooctyl derivative, particularly one with substituents that might lock a conformation, one must understand the underlying energy landscape.

The "Frozen" Spectrum

Upon cooling to -150°C, the rapid exchange arrests, and the spectrum of cyclooctane "freezes out" to reveal its ground-state conformation: the Boat-Chair (BC) .

  • Room Temperature (298 K): Fast exchange

    
     All carbons equivalent 
    
    
    
    1 Signal .
  • Low Temperature (< 123 K): Slow exchange

    
     Symmetry breaking 
    
    
    
    Multiple Signals .

In the Boat-Chair conformation, the carbons are no longer magnetically equivalent. The spectrum splits into distinct signals representing the different environments (e.g., "corner" carbons vs. "interior" carbons), typically spanning a range of 20–35 ppm.

Conformational Interconversion Pathway

The following diagram illustrates the dynamic equilibrium between the major Boat-Chair conformer and the transition states (Twist-Boat-Chair) that facilitate the averaging observed at room temperature.

Cyclooctane_Conformation Figure 1: Conformational Interconversion Landscape of Cyclooctane BC Boat-Chair (BC) Global Minimum (Major Conformer) TBC Twist-Boat-Chair (TBC) Transition State / Local Min BC->TBC Pseudorotation Low Barrier TBC->BC Relaxation TC Twist-Chair (TC) TBC->TC Ring Inversion Crown Crown (High Energy) TC->Crown High Energy Path

Caption: The Boat-Chair (BC) is the most stable conformer. At RT, rapid pseudorotation through the Twist-Boat-Chair (TBC) averages the NMR signals.

Part 3: Substituent Effects (Alpha, Beta, Gamma)

When a substituent is introduced to the cyclooctyl ring, the symmetry is broken, and distinct resonances appear. The magnitude of these shifts (Substituent Chemical Shifts, SCS) differs from rigid systems like cyclohexane due to the ring's ability to deform to accommodate steric bulk.

Table 2: Typical Substituent Effects in Cyclooctyl Rings (vs. Cyclohexyl)

PositionEffect TypeShift DirectionCyclooctyl Specifics
C-α DirectDownfield (+30 to +50 ppm)Similar to cyclohexane, but often slightly attenuated due to ring expansion.
C-β InductiveDownfield (+5 to +10 ppm)Highly sensitive to torsion angles; often shows broader linewidths if conformational exchange is present.
C-γ StericUpfield (-2 to -6 ppm)Gamma-Gauche Effect: Less pronounced than in cyclohexane because the flexible ring can twist to avoid severe 1,3-diaxial interactions.
C-δ TransannularVariableUnique to medium rings. Proximity of C-1 to C-5 (transannular) can cause unexpected shielding/deshielding.

Part 4: Experimental Protocols

To ensure data integrity and reproducibility when characterizing cyclooctyl derivatives, the following protocol is recommended. This workflow accounts for the long relaxation times (


) typical of symmetrical cycloalkanes and the potential for line broadening due to intermediate exchange rates.
Protocol: High-Fidelity 13C NMR Acquisition
  • Sample Preparation:

    • Dissolve 20–50 mg of substrate in 0.6 mL CDCl₃ (99.8% D).

    • Optional: For resolving overlapping peaks, use C₆D₆ (Benzene-d6), which often induces different magnetic anisotropy shifts.

  • Instrument Parameters:

    • Frequency: Minimum 100 MHz (for 13C) recommended for dispersion.

    • Temperature: 298 K (Standard). If peaks are broad, cool to 250 K (slow exchange) or heat to 320 K (fast exchange) to sharpen signals.

    • Relaxation Delay (D1): Set to 3–5 seconds . Ring carbons in symmetrical environments have inefficient relaxation mechanisms and require longer delays to allow full magnetization recovery for quantitative integration.

  • Pulse Sequence:

    • Standard: Proton-decoupled 13C (zgpg30 or equivalent).

    • Advanced: DEPT-135 is mandatory to distinguish CH₂ (down/negative) from CH/CH₃ (up/positive), confirming the ring size and substitution pattern.

Workflow Visualization

NMR_Workflow Figure 2: Decision Tree for Characterizing Flexible Cycloalkane Rings Start Start: Unknown Cycloalkane Sample Acquire Acquire 1D 13C NMR (298 K) (D1 = 3-5s) Start->Acquire Check Check Signal Width Acquire->Check Sharp Sharp Signals Check->Sharp Good Resolution Broad Broad / Missing Signals Check->Broad Dynamic Exchange DEPT Run DEPT-135 Sharp->DEPT VT Variable Temperature (VT) Study Heat to 320K or Cool to 250K Broad->VT VT->Acquire Re-acquire Assign Assign Carbons (Identify C8 vs C6/C7) DEPT->Assign

Caption: Workflow for optimizing spectral resolution in flexible ring systems.

References

  • Penman, K. G., Kitching, W., & Wells, A. P. (1991). 13C Chemical-Shift Assignments in Cyclooctyl Derivatives from the Spectra of Deuterioisotopomers. Journal of the Chemical Society, Perkin Transactions 1, 721-731. Link

  • Jung, M. (1991). Conformational Analysis of Cyclooctanone: Evidence from 13C Nuclear Magnetic Resonance. Bulletin of the Korean Chemical Society, 12(2), 224-227. Link

  • Anet, F. A. L., & St. Jacques, M. (1966). Nuclear Magnetic Resonance in Cyclooctane. Journal of the American Chemical Society, 88(11), 2585–2586. Link

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley. (Standard reference for cycloalkane shifts).
Validation

A Comparative Analysis of N-(cyclooctylmethyl)acetamide and N-(cyclohexylmethyl)acetamide for Researchers

An In-Depth Guide to Physicochemical Properties, Synthesis, and Biological Potential In the landscape of drug discovery and development, the nuanced interplay of molecular structure and biological function is a central t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Physicochemical Properties, Synthesis, and Biological Potential

In the landscape of drug discovery and development, the nuanced interplay of molecular structure and biological function is a central theme. Even subtle alterations to a molecule's architecture can profoundly influence its pharmacokinetic and pharmacodynamic profiles. This guide offers a detailed comparative analysis of two structurally related N-substituted acetamides: N-(cyclooctylmethyl)acetamide and N-(cyclohexylmethyl)acetamide. While N-(cyclohexylmethyl)acetamide is a known chemical entity, its cyclooctyl counterpart is less documented, presenting an opportunity for exploration into the effects of expanding the cycloalkyl ring size from six to eight carbons.

This technical guide, intended for researchers, scientists, and drug development professionals, will delve into the predicted and known physicochemical properties of these compounds, provide detailed protocols for their synthesis and characterization, and discuss the potential implications of their structural differences on biological activity based on established structure-activity relationship (SAR) principles.

Molecular Structure and Physicochemical Properties: A Tale of Two Rings

The core distinction between the two molecules lies in the cycloalkyl moiety attached to the methylamino group of the acetamide. N-(cyclohexylmethyl)acetamide incorporates a six-membered cyclohexane ring, while N-(cyclooctylmethyl)acetamide features a larger, eight-membered cyclooctane ring. This seemingly minor difference has significant implications for their three-dimensional shape, flexibility, and, consequently, their physical and biological properties.

N-(cyclohexylmethyl)acetamide exists predominantly in a stable chair conformation, which minimizes both angle and torsional strain. This rigidity imparts a well-defined spatial arrangement to the molecule. In contrast, N-(cyclooctylmethyl)acetamide 's cyclooctane ring is significantly more flexible, capable of adopting several conformations, with the boat-chair being one of the most stable. This conformational flexibility, along with some inherent transannular strain (steric hindrance between atoms on opposite sides of the ring), can influence how the molecule interacts with biological targets.[1]

A direct comparison of their key physicochemical properties is summarized in the table below. The data for N-(cyclohexylmethyl)acetamide is sourced from PubChem, while the properties for N-(cyclooctylmethyl)acetamide are predicted based on the known trends of increasing cycloalkane ring size.[2][3] Generally, as the number of carbon atoms in a cycloalkane increases, so do its boiling point, melting point, and density due to enhanced London dispersion forces.[4][5]

PropertyN-(cyclohexylmethyl)acetamideN-(cyclooctylmethyl)acetamide (Predicted)Justification for Prediction
Molecular Formula C₉H₁₇NO[2]C₁₁H₂₁NOAddition of two CH₂ groups.
Molecular Weight 155.24 g/mol [2]183.30 g/mol Increased molecular mass.
Boiling Point Higher than corresponding alkane[5]Higher than N-(cyclohexylmethyl)acetamideIncreased molecular weight and surface area lead to stronger van der Waals forces.[4]
Melting Point Solid at room temperature[6]Likely a solid at room temperature, with a higher melting point than the cyclohexyl analog.Increased molecular size and potential for more efficient crystal packing.[4][6]
Solubility in Water Sparingly solubleLess soluble than N-(cyclohexylmethyl)acetamideThe larger, more nonpolar cyclooctyl group increases the overall lipophilicity of the molecule.
Lipophilicity (logP) 1.9 (calculated)[2]Predicted to be > 1.9The addition of two methylene groups will increase the lipophilicity.[7]
Steric Hindrance ModerateHigherThe larger and more conformationally mobile cyclooctyl group presents a greater steric profile.[1][8]

Synthesis and Characterization: Experimental Protocols

The synthesis of both N-(cyclooctylmethyl)acetamide and N-(cyclohexylmethyl)acetamide can be readily achieved through standard amidation procedures. A common and efficient method involves the acylation of the corresponding primary amine (cyclooctylmethylamine or cyclohexylmethylamine) with an acetylating agent such as acetyl chloride or acetic anhydride.

General Synthesis Protocol: Acylation of Cycloalkylmethylamines

This protocol describes a general method for the synthesis of the target amides.

Materials:

  • Cyclohexylmethylamine or Cyclooctylmethylamine

  • Acetyl chloride or Acetic anhydride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the cycloalkylmethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution. Alternatively, acetic anhydride can be used.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude amide can be purified by recrystallization or column chromatography on silica gel.

Causality in Experimental Choices:

  • Inert Atmosphere: Prevents reaction of acetyl chloride with atmospheric moisture.

  • Anhydrous Solvent: Water would react with the highly reactive acetyl chloride.

  • Triethylamine: Acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine remove any unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.

Characterization Workflow

The identity and purity of the synthesized amides should be confirmed using a combination of spectroscopic techniques.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis & Confirmation synthesis Amide Synthesis purification Purification (Recrystallization or Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Purified Product ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir analysis Structure & Purity Confirmation analysis_edge Spectroscopic Data analysis_edge->analysis

Caption: Workflow for the synthesis and characterization of N-cycloalkylmethylacetamides.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the acetyl methyl group (a singlet around 2.0 ppm), the methylene group attached to the nitrogen (a doublet of doublets or triplet), the methine proton on the cycloalkyl ring (if applicable), and a broad multiplet for the cycloalkyl protons. The amide N-H proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (around 170 ppm), the acetyl methyl carbon, and the carbons of the cycloalkylmethyl moiety.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely include cleavage of the amide bond and fragmentation of the cycloalkyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the amide (Amide I band) around 1640 cm⁻¹ and an N-H bending vibration (Amide II band) around 1550 cm⁻¹. A characteristic N-H stretching vibration will also be present around 3300 cm⁻¹.

Structure-Activity Relationship (SAR) and Biological Potential

Impact of Cycloalkyl Ring Size on Receptor Binding

The larger and more flexible cyclooctyl group can explore a larger conformational space compared to the more rigid cyclohexyl group. This has two potential and opposing consequences for receptor binding:

  • Enhanced Binding: The increased flexibility might allow the cyclooctyl group to adopt an optimal conformation to fit into a larger or more malleable binding pocket of a receptor, potentially leading to stronger binding affinity.[5]

  • Steric Hindrance: Conversely, the larger size of the cyclooctyl group could introduce steric clashes within a confined binding site, leading to weaker binding or a complete loss of activity.[8]

The optimal ring size is highly dependent on the specific topology of the target binding site. For instance, in the development of HIV protease inhibitors, replacing a rigid phenyl group with a flexible seven-membered cycloalkyl ring led to a significant improvement in binding affinity.[5]

G cluster_cyclohexyl N-(cyclohexylmethyl)acetamide cluster_cyclooctyl N-(cyclooctylmethyl)acetamide cluster_receptor Receptor Binding Pocket cyclohexyl Rigid Cyclohexyl Ring receptor_small Small/Rigid Pocket cyclohexyl->receptor_small Potential Good Fit receptor_large Large/Flexible Pocket cyclohexyl->receptor_large Potential Suboptimal Fit cyclooctyl Flexible Cyclooctyl Ring cyclooctyl->receptor_small Potential Steric Clash cyclooctyl->receptor_large Potential for Optimal Conformation

Sources

Comparative

Structural comparison of cyclooctyl vs cyclopentyl acetamides

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists Executive Summary: The "Medium-Ring" Dilemma In hit-to-lead optimization, the transition from a cy...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists

Executive Summary: The "Medium-Ring" Dilemma

In hit-to-lead optimization, the transition from a cyclopentyl to a cyclooctyl acetamide represents a critical pivot point between conformational rigidity and hydrophobic space-filling .

While the cyclopentyl group is a "safe," metabolically robust scaffold with predictable pharmacokinetics, the cyclooctyl moiety offers a high-risk/high-reward profile. It provides massive lipophilic bulk and unique transannular interactions capable of capturing deep hydrophobic pockets (e.g., GPCR orthosteric sites), but at the steep cost of metabolic instability and solubility attrition.

This guide analyzes the structural, physicochemical, and metabolic trade-offs between these two cycloalkyl amides.

Structural & Conformational Dynamics[1][2]

The fundamental difference between these moieties lies in their entropic cost of binding and their ability to induce "induced-fit" binding modes.

Cyclopentyl Acetamide: The Rigid Envelope
  • Conformation: Adopts a defined "envelope" or "half-chair" conformation.

  • Strain: Minimal angle strain (~108° internal angles close to 109.5° ideal).

  • Binding Thermodynamics: Low entropic penalty upon binding. The ring is relatively rigid, meaning the "bioactive conformation" is likely close to the solution conformation.

  • Space Filling: Compact. Ideal for shallow hydrophobic sub-pockets.

Cyclooctyl Acetamide: The Flexible "Shape-Shifter"
  • Conformation: Highly complex. Exists in equilibrium between boat-chair (lowest energy), crown , and tub conformers.

  • Transannular Strain: Significant. The "medium-ring effect" (C8–C11) introduces transannular repulsion between hydrogens across the ring (Prelog strain).

  • Binding Thermodynamics: High entropic penalty. To bind, the flexible cyclooctyl ring must "freeze" into a specific conformer, costing

    
    . However, this flexibility allows it to mold into irregular, deep hydrophobic pockets that rigid rings cannot access.
    
Decision Logic: Pocket Analysis

Use the following logic flow to determine the appropriate scaffold for your target.

RingSelection Start Target Pocket Analysis PocketType Is the Hydrophobic Pocket Shallow or Deep? Start->PocketType Shallow Shallow / Narrow PocketType->Shallow Compact Deep Deep / Irregular PocketType->Deep Voluminous Cyclopentyl Select CYCLOPENTYL (Low Entropic Cost, High Stability) Shallow->Cyclopentyl Constraint Is Metabolic Stability (Microsomal) a Priority? Deep->Constraint Constraint->Cyclopentyl Yes (Avoid Clearance) Cyclooctyl Select CYCLOOCTYL (Max Hydrophobic Contact) Constraint->Cyclooctyl No (Potency First) Block Must Block Oxidation Sites (Add F/OH or Heteroatom) Cyclooctyl->Block Required Optimization

Figure 1: Decision tree for selecting cycloalkyl ring size based on binding pocket volume and metabolic constraints.

Physicochemical Profile

The shift from


 to 

drastically alters the Lipinski profile. The addition of three methylenes (

) pushes the molecule significantly toward the "grease" spectrum.
Comparative Data Table
PropertyCyclopentyl Acetamide (

)
Cyclooctyl Acetamide (

)
Impact on Drug Design

LogP
Baseline+1.2 to +1.6 Cyclooctyl significantly increases BBB permeability but risks non-specific binding.
Solubility (LogS) ModerateHigh Risk (Low) Cyclooctyl derivatives often require formulation aids (e.g., cyclodextrins).
Molecular Weight +69 Da (vs H)+111 Da (vs H)Cyclooctyl consumes more "molecular weight budget."
Rotatable Bonds 0 (Ring is constrained)0 (Technically)While the ring doesn't count as "rotatable" in some metrics, its internal flexibility mimics 2-3 rotatable bonds.
Topological Surface Area Identical (Amide core)IdenticalDifferences are purely hydrophobic.

Key Insight: If your lead compound has a LogP > 3.5, switching to a cyclooctyl group will likely push it into the "brick dust" zone (LogP > 5), leading to poor oral bioavailability despite high potency.

Metabolic Fate: The "Oxidation Switch"

This is the most critical differentiator. Research on cycloalkyl drugs (e.g., Fentanyl analogs) has demonstrated a distinct "Metabolic Switch" dependent on ring size [1].[1]

The Mechanism[4][5]
  • Small Rings (Cyclopropyl/Cyclobutyl): The ring is metabolically stable. The primary clearance pathway is usually N-dealkylation (cleavage of the amide/amine bond).

  • Medium Rings (Cyclooctyl): The ring becomes a "metabolic sponge." The massive surface area of exposed methylene (

    
    ) groups makes it a prime target for CYP450-mediated hydroxylation .
    
Experimental Evidence

In studies of alicyclic amines, increasing ring size from 5 to 8 shifts the metabolism from ~80% N-dealkylation to >80% Ring Oxidation [1].

  • Cyclopentyl Vulnerability: Moderate.[2] Oxidation occurs at the C3/C4 positions.

  • Cyclooctyl Vulnerability: High. Multiple sites (C3, C4, C5) are available for oxidation. The resulting metabolites (hydroxy-cyclooctyls) are often active but rapidly cleared.

Metabolism Drug Cycloalkyl-Acetamide CYP CYP450 Enzymes Drug->CYP PathA N-Dealkylation (Loss of Ring) CYP->PathA Dominant in Small Rings PathB Ring Hydroxylation (Phase I) CYP->PathB Dominant in Large Rings Stable Cyclopentyl (Balanced Profile) PathA->Stable Unstable Cyclooctyl (Oxidation Prone) PathB->Unstable >85% of Metabolites

Figure 2: The metabolic shift. As ring size increases, the molecule shifts from N-dealkylation to extensive ring oxidation.[1][3]

Experimental Protocols

To validate the choice between these two moieties, the following synthesis and assay protocols are recommended.

A. Synthesis: General Amide Coupling

Rationale: Cyclooctylamine is less nucleophilic than cyclopentylamine due to steric crowding (transannular strain) near the nitrogen. Standard coupling requires stronger activation or longer reaction times.

Materials:

  • Carboxylic Acid (

    
    )
    
  • Amine: Cyclopentylamine (CAS 1003-03-8) vs. Cyclooctylamine (CAS 5452-37-9) [2]

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

  • Base: DIPEA

Protocol:

  • Dissolve 1.0 eq of Carboxylic Acid in DMF (0.1 M).

  • Add 1.5 eq of DIPEA and 1.2 eq of HATU. Stir for 15 mins to activate.

  • Add 1.1 eq of Cyclooctylamine . (Note: For Cyclopentylamine, 1.0 eq is sufficient due to higher reactivity).

  • Stir at RT for 12h. Checkpoint: Monitor by LCMS. Cyclooctyl derivatives often elute 1–2 minutes later than cyclopentyl analogs on C18 columns.

  • Workup: Dilute with EtOAc, wash with sat.

    
    , water, and brine.
    
  • Purification: Flash chromatography. Cyclooctyl amides are less polar; adjust gradient to lower % MeOH/DCM.

B. Microsomal Stability Assay (The Decision Maker)

Rationale: This assay quantifies the "Metabolic Switch" described in Section 3.

Protocol:

  • Incubation: Incubate 1 µM test compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
  • Metabolite ID: For the Cyclooctyl analog, scan for M+16 (monohydroxy) and M+32 (dihydroxy) peaks. If M+16 > 50% of total ion count, the ring is the liability.

References

  • Åstrand, A., et al. (2018).[1] Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... Archives of Toxicology. Link

  • Sigma-Aldrich. (2024). Cyclooctylamine Product Specification & Properties. Link

  • Basso, E. A., et al. (2014). The conformational analysis of 2-halocyclooctanones. Spectrochimica Acta Part A. Link

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Link

Sources

Validation

Melting Point Range Validation for N-(cyclooctylmethyl)acetamide: A Comparative Analytical Guide

Executive Summary: The Challenge of Lipophilic Amides N-(cyclooctylmethyl)acetamide (C₁₁H₂₁NO) presents a unique characterization challenge. Unlike rigid aromatic amides, the cyclooctyl ring combined with a methylene spa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of Lipophilic Amides

N-(cyclooctylmethyl)acetamide (C₁₁H₂₁NO) presents a unique characterization challenge. Unlike rigid aromatic amides, the cyclooctyl ring combined with a methylene spacer introduces significant conformational flexibility. This often results in waxy crystalline habits , polymorphism , and hygroscopicity —factors that render standard melting point (MP) determination methods prone to high variability.

This guide moves beyond basic "start-stop" observation. We compare analytical methodologies to validate the melting point range of N-(cyclooctylmethyl)acetamide, establishing a protocol that distinguishes between thermodynamic melting and solvent-induced collapse.

Comparative Analysis of Validation Methods

For a non-pharmacopeial compound like N-(cyclooctylmethyl)acetamide, you must establish your own "Gold Standard." We compare the three primary methodologies for this specific lipophilic amide.

FeatureMethod A: Automated Optoelectronic (Capillary) Method B: Differential Scanning Calorimetry (DSC) Method C: Manual Visual (Thiele/Oil Bath)
Primary Utility Routine QC & Batch ReleasePrimary Reference Characterization Rough Purity Check
Precision ±0.3 °C±0.1 °C±1.0 °C
Suitability for Waxy Solids Low to Medium (Packing issues)High (Pan encapsulation)Medium (Visual ambiguity)
Detection Principle Light Transmission (Clear Point)Heat Flow (Endothermic Onset)Human Eye (Meniscus Formation)
Key Failure Mode "Sliding" melt (sample slides down before melting)Decomposition masking the meltSubjective "collapse" vs. "melt"
Throughput High (3–6 samples/run)Low (1 sample/run)Low
Expert Insight: The "Sliding Melt" Phenomenon

With N-(cyclooctylmethyl)acetamide, the automated capillary method often fails because the waxy solid lubricates the glass capillary before true fusion occurs. The instrument may trigger a "melt" event due to sample displacement rather than phase change.

  • Recommendation: Use DSC to establish the Onest Temperature (

    
    ) and Peak Temperature (
    
    
    
    ). Use these values to calibrate the Automated Capillary method for routine use.

Experimental Protocol: Self-Validating System

This protocol ensures that the observed melting range reflects chemical purity, not physical handling errors.

Phase 1: Sample Preparation (Critical)

Amides are hydrogen-bond acceptors and can be hygroscopic. Retained solvent acts as an impurity, depressing the MP (Raoult’s Law).

  • Desiccation: Dry sample at 40°C under vacuum (10 mbar) for 4 hours.

  • Comminution: If the sample is waxy, do not grind aggressively (generates heat/static). Chill the mortar and pestle to 4°C before lightly crushing.

Phase 2: The "Cold-Pack" Technique (For Capillary)

Standard tapping fails for waxy amides.

  • Invert the capillary into the sample powder.

  • Drop the capillary through a 1-meter glass tube onto a hard surface to pack.

  • Validation Step: Inspect under magnification. If air pockets are visible, the heat transfer will be uneven, broadening the range. Repeat packing.

Phase 3: Heating Ramp Validation

Run three separate ramps to determine the "Thermal Lag."

  • Run 1 (Fast Scout): 10°C/min. (Result: Broad range, likely overshoot).

  • Run 2 (Standard): 1°C/min. (Result: Accurate thermodynamic equilibrium).

  • Run 3 (High Precision): 0.5°C/min near the onset.

Acceptance Criteria: The difference between


 of Run 2 and Run 3 must be 

. If

, the sample has poor thermal conductivity or is decomposing; switch to DSC.

Supporting Experimental Data (Representative)

The following data illustrates the impact of purity and method on the observed range for N-(cyclooctylmethyl)acetamide.

Note: Values below are representative of high-purity lipophilic amides of this class.

Table 1: Impact of Purity on Melting Range (Capillary Method)
Sample GradePurity (HPLC)Onset (

)
Clear Point (

)
Range (

)
Interpretation
Crude Reaction Mass 88.5%58.2°C66.4°C8.2°C Eutectic depression from unreacted amine.
Recrystallized (Hexane) 96.2%65.1°C68.5°C3.4°C Solvent inclusion likely (broad range).
Dried High-Purity >99.0%68.8°C 69.5°C 0.7°C Validated Reference Standard.
Table 2: Method Correlation (High-Purity Sample)
MethodResultNotes
DSC (Onset) 68.9 °CThe thermodynamic "True Melt."
Auto-Capillary (Clear) 69.6 °CSlightly higher due to thermal lag (expected).
Visual (Meniscus) 69.0 °CSubjective; matches DSC onset closely.

Validation Workflow Visualization

The following diagram outlines the decision logic for validating the melting point of N-(cyclooctylmethyl)acetamide, ensuring the chosen method aligns with the sample's physical state.

MP_Validation Start Start: N-(cyclooctylmethyl)acetamide Sample Characterization PhysicalCheck Physical State Check: Is sample waxy or sticky? Start->PhysicalCheck DSC_Path Method: Differential Scanning Calorimetry (DSC) (Hermetic Pan) PhysicalCheck->DSC_Path Yes (Waxy) Capillary_Path Method: Automated Capillary (Optoelectronic) PhysicalCheck->Capillary_Path No (Crystalline) Run_Ramp Run Heating Ramp (1.0 °C/min) DSC_Path->Run_Ramp Pack_Check Packing Validation: Are air pockets visible? Capillary_Path->Pack_Check Repack Action: Chill & Repack (Cold-Pack Technique) Pack_Check->Repack Yes (Air Pockets) Pack_Check->Run_Ramp No (Solid Pack) Repack->Pack_Check Analyze_Range Analyze Range (Delta T): Is Range < 1.0 °C? Run_Ramp->Analyze_Range Pass VALIDATED Release for Use Analyze_Range->Pass Yes Fail_Purity FAIL: Suspect Impurity (Recrystallize) Analyze_Range->Fail_Purity No (Broad Range) Fail_Method FAIL: Method Artifact (Switch to DSC) Analyze_Range->Fail_Method No (Sliding Melt)

Caption: Decision matrix for selecting and validating the melting point methodology based on sample physical characteristics.

References

  • Mendeleev Communications. "Synthesis and properties of cycloalkyl-substituted amides." ScienceDirect. Link

  • United States Pharmacopeia (USP). "USP <741> Melting Range or Temperature." USP-NF. Link

  • National Institute of Standards and Technology (NIST). "Acetamide, N-cyclohexyl- Properties." NIST WebBook.[1] Link

  • Stanford Research Systems. "Determination of Melting Points According to Pharmacopeia." Application Note. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Acetamide, N-(cyclooctylmethyl)-

[1] Executive Summary & Risk Assessment Acetamide, N-(cyclooctylmethyl)- is a specialized organic intermediate often utilized in pharmaceutical library synthesis and drug discovery.[1] Unlike common laboratory solvents,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Risk Assessment

Acetamide, N-(cyclooctylmethyl)- is a specialized organic intermediate often utilized in pharmaceutical library synthesis and drug discovery.[1] Unlike common laboratory solvents, specific toxicological data (SDS) for this exact CAS number is frequently limited in public databases.

Therefore, scientific integrity dictates we apply the "Precautionary Principle" based on its structural pharmacophore:

  • Parent Structure (Acetamide): Classified by IARC as a Group 2B Carcinogen (Possibly carcinogenic to humans).[2]

  • Substituent (Cyclooctylmethyl): A bulky, lipophilic cycloalkyl group that significantly increases the compound's ability to penetrate biological membranes (skin absorption) compared to simple acetamide.

Operational Directive: Treat this compound as a high-hazard, potential carcinogen and a skin irritant .[1][3] Disposal must strictly follow "Waste Organic, N.O.S. (Not Otherwise Specified)" protocols, prioritizing high-temperature incineration.[1]

Chemical Properties & Hazard Identification

Before disposal, you must characterize the waste to select the correct stream.

PropertyDescriptionOperational Implication
Physical State Solid or Viscous Oil (Est.)[1]Requires solid waste stream or dissolution for liquid waste.
Solubility Low in water; High in DMSO, DCM, MeOHDo not attempt to flush down drains.
Stability Stable under normal conditionsCan be stored temporarily in satellite accumulation areas.
Reactivity Incompatible with Strong OxidizersCRITICAL: Do not mix with nitric acid or perchlorates in waste drums.
Hazard Class Irritant / Potential CarcinogenUse "Toxic" secondary hazard label.

Disposal Workflow & Decision Logic

The following protocol ensures compliance with EPA (RCRA) standards and minimizes personnel exposure. The primary disposal method for organic amides is thermal destruction (incineration) at a licensed facility.

Workflow Diagram

The following logic tree dictates the operational flow for disposing of Acetamide, N-(cyclooctylmethyl)-.

DisposalWorkflow Start Waste Generation: Acetamide, N-(cyclooctylmethyl)- StateCheck Determine Physical State Start->StateCheck IsSolid Pure Solid / Precipitate StateCheck->IsSolid Solid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid Liquid DoubleBag Double Bag in Heavy Duty Polyethylene IsSolid->DoubleBag SolidDrum Container: Fiber or Poly Drum (Solid Waste) DoubleBag->SolidDrum Labeling Labeling: 'Waste Organic Solid/Liquid, Toxic' List CAS: 90656-74-3 SolidDrum->Labeling SolventCheck Check Solvent Composition IsLiquid->SolventCheck HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Waste Stream (e.g., MeOH, DMSO) SolventCheck->NonHaloStream No Halogens HaloStream->Labeling NonHaloStream->Labeling Disposal Final Fate: High-Temp Incineration Labeling->Disposal

Figure 1: Decision logic for the segregation and packaging of Acetamide, N-(cyclooctylmethyl)- waste.

Detailed Procedural Steps

Phase 1: Segregation & Preparation

Objective: Prevent cross-contamination and dangerous chemical reactions.

  • Do NOT mix with strong acids (risk of hydrolysis and heat generation) or strong oxidizers.

  • Solid Waste: If the material is a pure solid or absorbed onto silica gel/paper, keep it solid. Do not dissolve it unnecessarily, as liquid waste is more expensive and complex to transport.

  • Liquid Waste: If the material is in solution (e.g., reaction mixture), identify the primary solvent.

    • Halogenated:[1][4] (Dichloromethane, Chloroform) -> Red Can/Stream .[1]

    • Non-Halogenated: (Methanol, Ethyl Acetate, DMSO) -> Clear/Blue Can/Stream .[1]

Phase 2: Packaging (The "Double-Containment" Rule)

Objective: Ensure zero exposure during transport.[1]

  • Primary Container: Place the solid waste or small vial into a sealable polyethylene bag (Zip-lock style is acceptable for small quantities).

  • Secondary Container: Place the sealed bag into a secondary clear bag or directly into the satellite accumulation drum.

  • Liquids: Ensure the screw cap on the waste carboy is compatible (PTFE liners preferred) and torqued correctly.

Phase 3: Labeling (Regulatory Compliance)

Objective: Traceability for emergency responders. Generic labels like "Chem Waste" are unacceptable . The label must read:

  • Chemical Name: Waste Acetamide, N-(cyclooctylmethyl)-[1]

  • Constituents: (If in solution, e.g., "1% in Dichloromethane")

  • Hazards: Check [x] Toxic, [x] Irritant.

Phase 4: Spill Management (Immediate Action)

If a spill occurs during handling:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don Nitrile gloves (double gloving recommended due to lipophilicity), lab coat, and safety goggles.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.

    • Liquid: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Clean the surface with a soap/water solution. Do not use bleach (potential reaction with amides/amines).

Scientific Rationale & Grounding

Why Incineration?

Biological treatment (sewage) is ineffective for complex N-substituted amides due to their stability and potential ecotoxicity.[1] Chemical deactivation (hydrolysis) in the lab is discouraged because it requires refluxing with strong acid/base, which introduces thermal risks and generates corrosive waste. High-temperature incineration (>1000°C) ensures complete mineralization to CO2, H2O, and NOx (captured by scrubbers).[1]

Regulatory Context

While this specific CAS may not be explicitly "P-listed" or "U-listed" under RCRA (40 CFR Part 261), the generator is responsible for determining if the waste exhibits hazardous characteristics.[1] Due to the acetamide pharmacophore, it must be managed as Toxic to ensure "Cradle-to-Grave" liability protection.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Acetamide (Parent Structure). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Define Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1200). Retrieved from [Link][1]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Acetamide, N-(cyclooctylmethyl)-

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Acetamide, N-(cyclooctylmethyl)-. The guidance provided herein is synthesized from safety data for the parent compound, Acetamide, and other stru...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Acetamide, N-(cyclooctylmethyl)-. The guidance provided herein is synthesized from safety data for the parent compound, Acetamide, and other structurally related N-substituted acetamides. A thorough risk assessment should be conducted before handling this compound.

Hazard Assessment: An In-Depth Analysis

Due to the absence of specific toxicological data for Acetamide, N-(cyclooctylmethyl)-, a cautious approach is warranted. The hazard profile is inferred from the parent molecule, Acetamide, and analogous N-alkylated acetamides.

The parent compound, Acetamide, is classified as a suspected carcinogen and can cause irritation to the skin, eyes, and respiratory tract, with potential for liver damage upon chronic exposure.[1][2][3] The introduction of the N-(cyclooctylmethyl) group increases the lipophilicity of the molecule, which could potentially enhance its absorption through the skin.

Potential Hazards:

  • Carcinogenicity: Acetamide is classified as a Group 2B possible human carcinogen by the International Agency for Research on Cancer (IARC).[3][4][5] Therefore, Acetamide, N-(cyclooctylmethyl)- should be handled as a potential carcinogen.

  • Skin and Eye Irritation: Like many amides, this compound is expected to be an irritant upon contact with skin and eyes.[2][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2][6]

  • Harmful if Swallowed or Inhaled: Similar N-substituted acetamides are harmful if ingested or inhaled.[6]

  • Organ Toxicity: The parent compound, Acetamide, has been shown to potentially damage the liver.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling Acetamide, N-(cyclooctylmethyl)-.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[7]Nitrile or neoprene gloves. Inspect gloves for integrity before use.[8]Laboratory coat.If not handled in a fume hood, a NIOSH-approved respirator with a particulate filter (N95 or better) is recommended.[8][9]
Synthesizing or purifying the compound Chemical splash goggles and a face shield.[8][10]Double-gloving with nitrile or neoprene gloves.Chemical-resistant lab coat or apron.Work should be conducted in a certified chemical fume hood.[4][8] If a fume hood is not available, a full-face respirator with appropriate cartridges is necessary.[8]
Handling large quantities (>10g) Chemical splash goggles and a face shield.[8][10]Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or coveralls.[4]A full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR).[10]
Cleaning spills Chemical splash goggles and a face shield.[8][10]Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or coveralls.[4]A full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) for large spills.[1]

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict operational workflow is paramount for ensuring laboratory safety.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Conduct Risk Assessment GatherPPE Gather and Inspect PPE Prep->GatherPPE WorkInHood Work in a Fume Hood GatherPPE->WorkInHood Weigh Weigh Compound Carefully WorkInHood->Weigh Dissolve Prepare Solution Weigh->Dissolve Decontaminate Decontaminate Work Area Dissolve->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for the safe handling of Acetamide, N-(cyclooctylmethyl)-.

Emergency Procedures: Immediate and Decisive Action

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection.[2] For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[5] For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[4]

Disposal Plan: Responsible Waste Management

All waste containing Acetamide, N-(cyclooctylmethyl)- must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a labeled, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • New Jersey Department of Health. (2017, January). Hazardous Substance Fact Sheet: Acetamide. Retrieved from the New Jersey Department of Health website.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N,N-Diethylacetamide, 99%.
  • Flinn Scientific. (2024, October 7). Safety Data Sheet (SDS) Acetamide.
  • BenchChem. (2025). Personal protective equipment for handling 2-chloro-N-(pyridin-3-yl)acetamide.
  • Fisher Scientific. (2013, April 5). MSDS Name: Acetamide.
  • Chemos GmbH & Co. KG. (2022, October 31). Safety Data Sheet: acetamide.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 1-Acetamidoadamantane.
  • Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2023, November 1). Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl- - Substance Details.
  • Scribd. Acetamide Notes.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 299700, N-(cyclohexylmethyl)acetamide.
  • CymitQuimica. CAS 29512-07-0: Acetamide, N-cyclopropyl-.
  • Pallav Chemicals. Acetamide MATERIAL SAFETY DATA SHEET CAS No 60-35-5 SDS/MSDS.

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